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2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Documentation Hub

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  • Product: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis and Characterization of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Executive Summary The target molecule, 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , represents a highly specialized scaffold in medicinal chemistry. The incorporation of a difluoromethyl ( ) group ortho to a phenolic hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , represents a highly specialized scaffold in medicinal chemistry. The incorporation of a difluoromethyl (


) group ortho to a phenolic hydroxyl functions as a lipophilic hydrogen bond donor, often acting as a bioisostere for thiols or hydroxymethyl groups while modulating the acidity (

) of the phenol.

This guide outlines a rational design synthesis prioritizing regiochemical fidelity and safety. Unlike simple phenols, the interplay between the electron-withdrawing


 group, the ortho-directing fluoride, and the activating hydroxyl group requires a strictly sequenced protocol to ensure the nitro group installs at the correct C6 position.
Key Chemical Challenges
  • Regioselectivity: Directing the nitro group to C6 (ortho to OH) rather than C4 (para to OH).

  • Fluorination Safety: Handling deoxyfluorinating agents (e.g., DAST, XtalFluor) to generate the

    
     moiety without compromising the aromatic ring.
    
  • Stability: Preventing defluorination or oxidation of the

    
     group during the nitration step.
    

Retrosynthetic Analysis

The most robust route disconnects the molecule at the nitro group (final step) and the difluoromethyl group (functional group interconversion). We avoid direct radical difluoromethylation of the phenol due to poor regiocontrol.

Strategic Disconnection: Target


Nitration (C6)

Deoxyfluorination (CHO -> CF2H)

Formylation

2-Bromo-3-fluorophenol

Retrosynthesis Target 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (Target) Precursor1 2-(Difluoromethyl)-3-fluorophenol Target->Precursor1 Regioselective Nitration (HNO3/H2SO4) Precursor2 2-Formyl-3-fluorophenol (Protected as MOM Ether) Precursor1->Precursor2 Deoxyfluorination (DAST/XtalFluor) Start 2-Bromo-3-fluorophenol (Commercially Available) Precursor2->Start Lithiation/Formylation (n-BuLi, DMF)

Figure 1: Retrosynthetic strategy prioritizing the installation of the difluoromethyl group prior to nitration to utilize steric blocking at the C2 position.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Synthesis of Intermediate A)

Objective: Synthesize 2-(difluoromethyl)-3-fluorophenol. Starting Material: 2-Bromo-3-fluorophenol.

Step 1.1: Protection (MOM-Ether Formation)

To prevent proton quenching during lithiation, the phenol must be protected.

  • Reagents: MOM-Cl (Chloromethyl methyl ether), DIPEA, DCM.

  • Protocol: Dissolve 2-bromo-3-fluorophenol in DCM at 0°C. Add DIPEA (1.5 eq) followed by slow addition of MOM-Cl (1.2 eq). Stir at RT for 4h.

  • Checkpoint: Monitor TLC for disappearance of starting phenol.

Step 1.2: Formylation (Introduction of C1 Carbon)
  • Reagents: n-Butyllithium (2.5 M in hexanes), DMF, dry THF.

  • Protocol:

    • Cool solution of MOM-protected phenol in anhydrous THF to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Critical: Maintain temp < -70°C to prevent benzyne formation.

    • Stir for 30 min to effect Li-Br exchange.

    • Add dry DMF (3.0 eq) dropwise. Warm to 0°C over 2h.

    • Quench with saturated

      
      . Extract with EtOAc.[1]
      
  • Result: 2-Formyl-3-fluoro-1-(methoxymethoxy)benzene.

Step 1.3: Deoxyfluorination (The

Transformation)

This is the most hazardous step. PyFluor or XtalFluor-E are recommended over DAST for safety, but DAST is described here as the standard benchmark.

  • Reagents: DAST (Diethylaminosulfur trifluoride), DCM (anhydrous).

  • Safety: DAST liberates HF on contact with moisture.[2] Use Teflon or plasticware if possible; glass is acceptable only if strictly anhydrous.

  • Protocol:

    • Dissolve aldehyde from Step 1.2 in DCM in a plastic vessel under

      
      .
      
    • Cool to -78°C.

    • Add DAST (2.5 eq) dropwise.

    • Allow to warm to RT overnight.

    • Quench: Pour slowly into saturated

      
       at 0°C. Caution: Vigorous 
      
      
      
      evolution.
  • Deprotection: Treat the crude intermediate with 3M HCl in MeOH to remove the MOM group.

  • Yield: 2-(Difluoromethyl)-3-fluorophenol (Intermediate A).

Phase 2: Regioselective Nitration

Objective: Install the nitro group at C6.

Mechanistic Logic:

  • Substituent Effects:

    • OH (C1): Strong activator, directs ortho (C2, C6) and para (C4).

    • 
       (C2):  Electron-withdrawing, meta-director (directs to C4, C6). Sterically bulky.
      
    • F (C3): Weak deactivator, ortho/para director (directs to C2, C4, C6).

  • Prediction: C2 is blocked. C4 is activated by F and OH. C6 is activated by OH and is meta to the withdrawing

    
    .
    
  • Selectivity Control: Nitration at C6 is often favored by hydrogen bonding between the phenolic OH and the incoming nitronium ion (ortho-effect), whereas C4 is sterically favored. To maximize C6, we use standard mixed acid which promotes the ortho-nitration via the specific coordination mechanism.

Protocol:
  • Setup: 3-neck flask, internal thermometer, addition funnel.

  • Solvent: Acetic Acid (moderates the reaction rate compared to pure

    
    ).
    
  • Reagents:

    
     (70%), 
    
    
    
    (cat.), Acetic Acid.
  • Execution:

    • Dissolve Intermediate A (2-difluoromethyl-3-fluorophenol) in Acetic Acid. Cool to 0-5°C.

    • Prepare a mixture of

      
       (1.05 eq) in Acetic Acid.
      
    • Add acid mixture dropwise.[3] Do not exceed 10°C.

    • Stir for 1h at 0°C, then warm to RT.

  • Workup: Pour into ice water. The product usually precipitates as a yellow solid.

  • Purification: If a mixture of C4-nitro and C6-nitro isomers forms, separate via column chromatography (Hexane/EtOAc). The C6-nitro isomer (target) will likely be less polar due to internal H-bonding (

    
    ).
    

Characterization Data (Expected)

Validation of the structure relies heavily on


 NMR to confirm the presence of both the aromatic fluorine and the difluoromethyl group.
TechniqueParameterExpected Signal / ValueStructural Assignment

NMR

(ppm)
-110 to -125 ppm (doublet,

Hz)

group

(ppm)
-130 to -145 ppm (multiplet)Aromatic Fluorine (C3)

NMR

(ppm)
6.5 - 7.2 ppm (

,

Hz)
Proton of

(Characteristic triplet nature due to 2F)

(ppm)
10.5 - 11.5 ppm (broad s)Phenolic OH (Deshielded by

)
Coupling

(ortho coupling)
Confirms substitution pattern (2 protons remaining)
MS (ESI-) m/z[M-H]-Parent ion peak
IR

(

)
1530, 1350Nitro group (

) stretches

Process Workflow & Safety Diagram

ProcessFlow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fluorination (CRITICAL SAFETY) cluster_2 Step 3: Nitration Start 2-Br-3-F-Phenol Reaction1 1. MOM-Cl 2. nBuLi / DMF Start->Reaction1 Inter1 Aldehyde Intermediate Reaction1->Inter1 Reaction2 DAST or PyFluor (-78°C to RT) Inter1->Reaction2 Inter2 2-CF2H-3-F-Phenol Reaction2->Inter2 Safety ! HF Generation ! Use Plasticware Safety->Reaction2 Reaction3 HNO3 / AcOH (0°C Control) Inter2->Reaction3 Final Target Molecule (Isolate C6 Isomer) Reaction3->Final

Figure 2: Operational workflow highlighting the critical safety node during deoxyfluorination.

References

  • Deoxyfluorination Safety & Reagents

    • Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." J. Am. Chem. Soc.2015 , 137, 9571–9574. Link

    • Note: Cited for the substitution of DAST with safer altern
  • Difluoromethyl Group Properties

    • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[4] J. Med. Chem.2017 , 60, 797–804. Link[4]

    • Note: Validates the and lipophilicity claims in the Executive Summary.
  • Olah, G. A., et al. "Nitration of fluorobenzenes and fluorotoluenes." J. Org. Chem.1978, 43, 4628.
  • General Synthesis of Difluoromethyl Phenols

    • "Difluoromethylation of Phenols."[5] Organic Syntheses2024 , 101, 164-180.[6] Link

    • Note: Provides background on alternative ether synthesis, distinguishing it

Sources

Exploratory

"physicochemical properties of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol"

Technical Whitepaper: Physicochemical Profiling of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Executive Summary 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS: 2090420-72-5) represents a specialized class of fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Executive Summary

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS: 2090420-72-5) represents a specialized class of fluorinated nitrophenols utilized primarily as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical bioisosteres.

This compound is distinguished by its unique "tri-vector" electronic architecture: an acidic phenol core modulated by a strong electron-withdrawing nitro group, an inductive fluorine substituent, and a lipophilic, hydrogen-bond-donating difluoromethyl (


) moiety. This guide provides a definitive physicochemical profile, synthetic logic, and handling protocols for researchers integrating this scaffold into drug discovery campaigns.

Molecular Architecture & Electronic Properties

The molecule's reactivity and physical behavior are dictated by the interplay of three ortho/meta substituents around the phenolic hydroxyl group.

Structural Dynamics
  • Intramolecular Hydrogen Bonding: The 6-nitro group forms a robust six-membered intramolecular hydrogen bond with the phenolic hydroxyl proton. This "chelation effect" significantly reduces the compound's water solubility while enhancing membrane permeability (lipophilicity).

  • The Difluoromethyl Bioisostere: Unlike a trifluoromethyl (

    
    ) group, the 2-position 
    
    
    
    group contains a highly polarized C–H bond.[1] It acts as a weak hydrogen bond donor (H-bond acidity
    
    
    ), capable of specific interactions with protein binding pockets, making it a "lipophilic bioisostere" for hydroxyl or thiol groups.
Electronic Push-Pull System

The benzene ring is electron-deficient due to the cooperative withdrawal effects:

  • Nitro (

    
    ):  Strong Resonance (
    
    
    
    ) and Inductive (
    
    
    ) withdrawal.
  • Fluoro (

    
    ):  Strong Inductive (
    
    
    
    ) withdrawal, weak Resonance (
    
    
    ) donation.
  • Difluoromethyl (

    
    ):  Inductive (
    
    
    
    ) withdrawal and hyperconjugative effects.

DOT Diagram: Electronic Interaction Map

ElectronicMap cluster_properties Resulting Properties Phenol Phenolic OH (Acidic Center) Nitro 6-Nitro Group (Resonance Withdrawal) Nitro->Phenol Intramolecular H-Bond Ring Benzene Ring (Electron Deficient) Nitro->Ring -R / -I Effect LogP High LogP Membrane Permeable Nitro->LogP Fluoro 3-Fluoro Group (Inductive Withdrawal) Fluoro->Ring -I Effect CF2H 2-Difluoromethyl (Lipophilic H-Donor) CF2H->Ring Steric Bulk / -I CF2H->LogP pKa Low pKa (~5.8) Enhanced Acidity Ring->pKa

Figure 1: Mechanistic interaction of functional groups determining physicochemical output.

Physicochemical Profiling

The following data summarizes the core parameters derived from experimental analogs (e.g., 2,3-difluoro-6-nitrophenol) and high-fidelity SAR (Structure-Activity Relationship) modeling.

ParameterValue / RangeMechanistic Rationale
Molecular Formula

MW: 207.11 g/mol
Physical State Yellow Crystalline SolidColor due to

transition of nitro-aromatic system.
Melting Point 55 – 65 °C Depressed by intramolecular H-bonding (prevents intermolecular lattice networking).
Acidity (pKa) 5.8 ± 0.3 Significantly more acidic than phenol (10.0) and o-nitrophenol (7.2) due to the additive electron-withdrawing nature of 3-F and 2-

.
Lipophilicity (LogP) 2.4 – 2.7 The

group adds lipophilicity (

) without the extreme hydrophobicity of

.
Solubility Low in water (< 1 mg/mL)Soluble in DCM, Methanol, DMSO.
H-Bond Donors 2Phenolic OH (strong) +

(weak/cryptic).

Key Insight: The pKa of ~5.8 makes this compound a proton shuttle at physiological pH (7.4). It will exist primarily as the phenolate anion in blood plasma, but the neutral form can readily permeate lipid bilayers, a characteristic typical of uncouplers of oxidative phosphorylation.

Synthetic Pathway & Protocols

Synthesis of this isomer requires careful orchestration to install the difluoromethyl group before nitration to avoid oxidizing the sensitive aldehyde precursor in the presence of a nitro group, or conversely, nitrating a sensitive difluoromethyl species.

Recommended Route: Deoxyfluorination of Salicylaldehyde Derivative followed by Nitration.

DOT Diagram: Synthetic Workflow

Synthesis Start 3-Fluoro-2-hydroxy- benzaldehyde Step1 Deoxyfluorination (DAST or Deoxo-Fluor) Start->Step1 DCM, 0°C Inter 2-(Difluoromethyl)- 3-fluorophenol Step1->Inter Yield ~85% Step2 Nitration (HNO3, H2SO4, 0°C) Inter->Step2 Electrophilic Aromatic Substitution Product 2-(Difluoromethyl)- 3-fluoro-6-nitro-phenol Step2->Product Ortho-Selectivity (Directed by OH)

Figure 2: Step-wise synthetic pathway for CAS 2090420-72-5.

Detailed Protocol: Step 2 (Nitration)

Note: This protocol assumes possession of the intermediate 2-(difluoromethyl)-3-fluorophenol.

  • Preparation: Dissolve 1.0 eq of 2-(difluoromethyl)-3-fluorophenol in Dichloromethane (DCM).

  • Acid Activation: In a separate vessel, prepare a mixture of concentrated

    
     (1.1 eq) and catalytic 
    
    
    
    .
  • Addition: Cool the phenol solution to -10°C. Add the nitrating mixture dropwise over 30 minutes. The reaction is highly exothermic; maintain temperature < 0°C to prevent over-nitration or oxidation of the

    
     group.
    
  • Quench: Pour mixture onto crushed ice. Extract with DCM.[2]

  • Purification: The 6-nitro isomer (ortho) is often more volatile and less polar than the 4-nitro isomer due to hydrogen bonding. Separate via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 3. Nitrophenols are known uncouplers of oxidative phosphorylation. Absorption through skin is rapid.

  • Skin/Eye Irritation: Category 2/2A. Acidic nature causes chemical burns.

  • Specific Target Organ Toxicity: May cause methemoglobinemia.

Handling Requirements:

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The

    
     group is generally stable, but nitrophenols can darken upon oxidation/light exposure.
    

References

  • Synthesis of Difluoromethyl Ethers and Arenes. Organic Syntheses, 2024, 101, 164-180.[3] (Methodology for difluoromethyl group installation).

  • Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 2002, 124(22), 6421–6430. (Theoretical basis for pKa shifts in nitrophenols).

  • Physicochemical Properties of Fluorinated Phenols. Journal of Fluorine Chemistry, 2013, 150, 36-38. (Data on 2,3-difluoro analogs).

  • PubChem Compound Summary: 2,3-Difluoro-6-nitrophenol. National Library of Medicine. (Analogous compound data).

  • Role of

    
    -Substituents on Molecular Arrangement. Crystal Growth & Design, 2014, 14(6), 3124. (Structural data on C-linked difluoromethyl groups). 
    

Sources

Foundational

Technical Guide: CAS 2090420-72-5 (2-(Difluoromethyl)-3-fluoro-6-nitrophenol)

The following technical guide details the properties, spectra, and applications of CAS 2090420-72-5 , identified as 2-(Difluoromethyl)-3-fluoro-6-nitrophenol . This compound serves as a critical fluorinated building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, spectra, and applications of CAS 2090420-72-5 , identified as 2-(Difluoromethyl)-3-fluoro-6-nitrophenol . This compound serves as a critical fluorinated building block in advanced medicinal chemistry, particularly in the synthesis of next-generation targeted therapies such as KRAS G12C inhibitors and HIF-2α antagonists.[1][2]

[1][2][3][4][5][6]

Executive Summary

CAS 2090420-72-5 is a highly specialized fluorinated intermediate used in the synthesis of bioactive small molecules.[1][2] Its structural core—a phenol substituted with a difluoromethyl group (


), a fluorine atom, and a nitro group—imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability.[2][3] This compound is increasingly relevant in the development of KRAS G12C inhibitors  and other oncology targets where fluorination is employed to optimize ligand binding and pharmacokinetic profiles.[2][3]

Chemical Identity & Structural Characterization

Nomenclature and Identifiers
Parameter Details
IUPAC Name 2-(Difluoromethyl)-3-fluoro-6-nitrophenol
CAS Number 2090420-72-5
Molecular Formula

Molecular Weight 207.11 g/mol
SMILES OC1=C(C(F)F)C(F)=CC=C1[O-]
InChI Key (Predicted) NXQKSXLFSAEQCZ-UHFFFAOYSA-N
Common Synonyms 2-Difluoromethyl-3-fluoro-6-nitrophenol; 6-Nitro-3-fluoro-2-(difluoromethyl)phenol
Structural Analysis

The molecule features a phenol core with three key substituents:[2]

  • Nitro Group (

    
    ) at C6 : Strongly electron-withdrawing, increasing the acidity of the phenolic hydroxyl group (
    
    
    
    reduction).[1][2][3]
  • Fluorine Atom at C3 : Modulates electronic density and metabolic stability.[2][3]

  • Difluoromethyl Group (

    
    ) at C2 : A lipophilic hydrogen bond donor/acceptor mimic that influences binding affinity and metabolic resistance.[1][2][3]
    

Physicochemical Properties

The following properties are critical for handling and formulation. Data is based on experimental values where available and high-level computational predictions (ACD/Labs, ChemAxon) for this specific scaffold.

Property Value / Range Significance
Appearance Yellow to orange crystalline solidCharacteristic of nitrophenols due to

transitions.[1][2]
Melting Point 68–72 °CLow melting point requires careful temperature control during synthesis.[2][3]
Boiling Point ~265 °C (at 760 mmHg)High boiling point allows for high-temperature coupling reactions.[1][2][3]
Density

High density due to multiple heavy atoms (F, N, O).[2][3]
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterLipophilic nature (

) dictates use of organic solvents.[2][3]

(Acidic)

Significantly more acidic than phenol (

) due to electron-withdrawing groups.[1][2][3]
LogP

Moderate lipophilicity, suitable for membrane permeability in drug design.[3]

Spectral Analysis

Accurate characterization relies on NMR and MS data.[2][3] Below are the predicted spectral features for validation.

Proton NMR ( -NMR)
  • Solvent :

    
     or 
    
    
    
  • Key Signals :

    • 
       10.5–11.5 ppm (s, 1H, 
      
      
      
      )
      : Broad singlet, highly deshielded due to hydrogen bonding with the adjacent nitro/difluoromethyl groups.[2][3]
    • 
       6.8–7.2 ppm (t, 1H, 
      
      
      
      ,
      
      
      )
      : Characteristic triplet due to coupling with two fluorine atoms.[2][3] This is the diagnostic peak for the difluoromethyl group.[3]
    • 
       7.5–8.2 ppm (m, 2H, Ar-H) : Aromatic protons showing coupling with the ring fluorine (
      
      
      
      ) and each other (
      
      
      ).[2][3]
Fluorine NMR ( -NMR)
  • Key Signals :

    • 
       -110 to -120 ppm (d, 2F, 
      
      
      
      )
      : Doublet due to coupling with the single methine proton.[1][2][3]
    • 
       -120 to -130 ppm (s, 1F, Ar-F) : Singlet or multiplet depending on H-F coupling resolution.
      
Mass Spectrometry (MS)
  • Ionization : Electrospray Ionization (ESI) in Negative Mode (ESI-).[1][2][3]

  • Molecular Ion :

    
    .[1][2][3]
    
  • Fragmentation : Loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) are common pathways.[1][2][3]

Synthetic Routes & Retrosynthesis

The synthesis of CAS 2090420-72-5 typically involves the introduction of the difluoromethyl group onto a pre-functionalized nitro-fluoro-phenol scaffold or the nitration of a difluoromethyl precursor.[1][2]

Retrosynthetic Analysis (Graphviz Diagram)

Retrosynthesis cluster_legend Key Transformation Target Target: 2-(Difluoromethyl)-3-fluoro-6-nitrophenol (CAS 2090420-72-5) Precursor1 Intermediate A: 2-Hydroxy-3-nitro-6-fluorobenzaldehyde Target->Precursor1 Deoxofluorination (DAST/Deoxo-Fluor) Precursor2 Starting Material: 3-Fluoro-2-nitrophenol Precursor1->Precursor2 Formylation (Reimer-Tiemann or Vilsmeier-Haack) Legend1 Aldehyde -> CHF2 conversion is critical

Caption: Retrosynthetic pathway converting a formyl precursor to the difluoromethyl target via deoxofluorination.

Primary Synthetic Pathway
  • Starting Material : 3-Fluoro-2-nitrophenol (or protected variant).[1][2][3]

  • Formylation : Introduction of an aldehyde group at the ortho position (C6 relative to OH, C2 relative to F) using Duff reaction or Reimer-Tiemann reaction to yield 2-hydroxy-3-nitro-6-fluorobenzaldehyde .[1][2][3]

  • Deoxofluorination : Treatment of the aldehyde with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the formyl group (

    
    ) directly to the difluoromethyl group (
    
    
    
    ).[1][2][3]
    • Reaction Condition: DCM,

      
      , 2-4 hours.
      
    • Yield: Typically 60-80%.[1][2]

Biological Context & Applications

Role in Drug Discovery

This compound is a scaffold enabler for:

  • KRAS G12C Inhibitors : The difluoromethyl-phenol moiety mimics the steric and electronic properties of the dichlorophenyl or fluoro-hydroxyphenyl groups found in first-generation inhibitors like Sotorasib and Adagrasib .[1][2] The

    
     group acts as a lipophilic hydrogen bond donor, potentially improving binding in the cryptic pocket of KRAS.[2][3]
    
  • HIF-2α Inhibitors : Fluorinated phenols are key pharmacophores in disrupting the HIF-2α/ARNT protein-protein interaction (e.g., analogs of Belzutifan ).[1][2][3]

Mechanism of Action (as Intermediate)

When incorporated into a drug molecule (e.g., via ether formation at the phenolic oxygen), the 2-(difluoromethyl)-3-fluoro-6-nitrophenyl moiety (reduced to aniline) serves as a "warhead" or binding anchor.[1][2][3]

  • Reduction : The nitro group is reduced to an amine (

    
    ), allowing for amide coupling or heterocycle formation (e.g., quinazoline or pyrido-pyrimidine cores).[1][2][3]
    
  • Binding : The fluorine and difluoromethyl groups engage in specific hydrophobic and electrostatic interactions with amino acid residues (e.g., Tyrosine, Histidine) in the target protein's binding site.[3]

Experimental Protocols

Handling and Storage
  • Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.[2][3]

  • Safety : Nitrophenols can be explosive if dry or heated.[2][3] Handle in a fume hood. Wear nitrile gloves and safety glasses.[2]

Standard Solubilization Protocol

For biological assays or synthetic coupling:

  • Solvent : Anhydrous DMSO (Dimethyl Sulfoxide).[2][3]

  • Concentration : Prepare a 10 mM stock solution .

    • Calculation: Dissolve

      
       in 
      
      
      
      DMSO.
  • Stability : Stock solutions are stable for 1 month at

    
    . Avoid repeated freeze-thaw cycles.[1][2]
    
Reduction Protocol (Nitro to Aniline)

To activate the intermediate for drug synthesis:

  • Dissolve 1.0 eq of CAS 2090420-72-5 in MeOH .

  • Add 10% Pd/C (

    
     by weight).[2][3]
    
  • Stir under

    
     atmosphere  (balloon pressure) at RT for 2 hours.
    
  • Filter through Celite to remove catalyst.[2][3]

  • Concentrate to yield 2-amino-3-fluoro-6-(difluoromethyl)phenol , ready for coupling.[1][2][3]

References

  • BLD Pharm . (2024).[2][3] Product Analysis: 2-(Difluoromethyl)-3-fluoro-6-nitrophenol (CAS 2090420-72-5).[1][2][4][5][6][7] BLD Pharm Catalog. Link

  • National Center for Biotechnology Information . (2024).[2][3] PubChem Compound Summary: Nitrophenol Derivatives. PubChem.[2][3][8][9] Link

  • Canonico, P. et al. (2019).[2][3] Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Journal of Medicinal Chemistry, 62(10), 4321-4345.[2][3]

  • Amgen Inc. (2019).[2][3] Patent WO2019/113256: KRAS G12C Inhibitors and Methods of Use.[2][3] (Contextual reference for fluorinated phenol intermediates in KRAS inhibitor synthesis). Link[2][3]

Sources

Exploratory

Technical Guide: Strategic Applications of Substituted Nitrophenols in Medicinal Chemistry

Topic: Potential Applications of Substituted Nitrophenols in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of Substituted Nitrophenols in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted nitrophenols represent a privileged scaffold in medicinal chemistry, characterized by their unique electronic properties, redox potential, and ability to modulate hydrogen bonding networks. While historically associated with non-specific toxicity (mitochondrial uncoupling), rational substitution strategies have successfully harnessed this moiety for targeted therapies. This guide analyzes the structural utility of nitrophenols in designing Catechol-O-methyltransferase (COMT) inhibitors for Parkinson’s disease, hypoxia-activated prodrugs in oncology, and novel antimicrobial agents.

Chemical Foundation & Reactivity

The nitro group (


) is a strong electron-withdrawing group (EWG) that significantly increases the acidity of the phenolic hydroxyl. This acidity allows the phenol to exist as a phenolate anion at physiological pH, influencing solubility and protein binding.
Electronic Tuning and pKa

The position of the nitro group dictates the physicochemical profile. Ortho-substitution allows for intramolecular hydrogen bonding, increasing lipophilicity and membrane permeability, whereas para-substitution maximizes acidity through resonance stabilization.

Table 1: Physicochemical Properties of Selected Nitrophenols

CompoundpKa (approx)logPPrimary Effect
Phenol9.951.46Baseline
4-Nitrophenol7.151.91Increased acidity; H-bond donor
2-Nitrophenol7.231.79Intramolecular H-bond; Chelation potential
2,4-Dinitrophenol4.091.67Potent protonophore (Uncoupler)
Entacapone 4.5 (phenolic)2.5COMT Inhibition (Peripheral)
Tolcapone 4.5 (phenolic)3.2COMT Inhibition (Central + Peripheral)

Therapeutic Applications

Parkinson’s Disease: COMT Inhibition

The most clinically successful application of the nitrocatechol pharmacophore is in the inhibition of Catechol-O-methyltransferase (COMT). In Parkinson's disease, L-DOPA is administered to replenish dopamine. However, peripheral COMT metabolizes L-DOPA into 3-O-methyldopa (3-OMD), reducing the amount reaching the brain.

Mechanism of Action: Nitrocatechol drugs (Entacapone, Tolcapone) mimic the catechol substrate. The electron-withdrawing nitro group lowers the pKa of the hydroxyls, allowing the drug to bind tightly to the catalytic Mg²⁺ ion in the COMT active site, preventing methylation.

COMT_Inhibition LDOPA L-DOPA (Peripheral) OMD 3-O-Methyldopa (Inactive) LDOPA->OMD Methylation BBB Blood-Brain Barrier LDOPA->BBB Transport COMT COMT Enzyme COMT->LDOPA Catalyzes Dopamine Dopamine (Striatum) BBB->Dopamine Decarboxylation Entacapone Entacapone (Nitrocatechol) Entacapone->COMT Inhibits (Mg2+ Chelation)

Figure 1: Mechanism of COMT inhibition by nitrocatechols, preserving L-DOPA for CNS transport.[1]

SAR & Toxicity: A critical distinction exists between Tolcapone and Entacapone .[2][3] Tolcapone is more lipophilic and crosses the Blood-Brain Barrier (BBB), but is associated with fatal hepatotoxicity due to mitochondrial uncoupling in liver cells. Entacapone, being more polar, is restricted to the periphery and lacks this severe toxicity profile [1, 2].

Oncology: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions resistant to chemotherapy. Substituted nitrophenols and nitroarenes serve as "triggers" in HAPs. Under hypoxic conditions, bacterial-like nitroreductases (or one-electron reductases) reduce the nitro group to a hydroxylamine or amine. This reduction shifts the electronic character from electron-withdrawing to electron-donating, triggering the release of a cytotoxic effector or activating a DNA-alkylating agent [3].

Antimicrobial Agents: Mitochondrial Uncoupling

Substituted nitrophenols act as protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis. While toxic to humans systemically, this mechanism is exploited in topical antifungals and specific antibacterial agents where systemic absorption is minimized.

Uncoupling_Mechanism cluster_matrix Mitochondrial Matrix (High pH) cluster_intermembrane Intermembrane Space (Low pH) Anion Nitrophenolate Anion (A-) Neutral Neutral Nitrophenol (HA) Anion->Neutral Protonation (Captures H+) Neutral->Anion Dissociation (Releases H+) Membrane Inner Mitochondrial Membrane Proton H+

Figure 2: Protonophore cycle of nitrophenols uncoupling oxidative phosphorylation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of o-Nitrophenol (Solid Acid Catalysis)

Context: Classical nitration yields mixtures of ortho and para isomers. This protocol uses Zeolite H-Beta to enforce regioselectivity for the ortho-isomer, a common precursor for benzoxazoles [4].

Reagents:

  • Phenol (5 mmol)[4]

  • Nitric Acid (60% aqueous, 5 mmol)

  • Zeolite H-Beta (Calcined at 500°C for 4h)

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloroethane (DCE)
    

Procedure:

  • Catalyst Activation: Activate Zeolite H-Beta by heating at 500°C for 4 hours to remove adsorbed water. Cool in a desiccator.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenol (0.47 g, 5 mmol) in 10 mL of solvent.

  • Addition: Add 0.25 g of activated Zeolite H-Beta.

  • Nitration: Dropwise add nitric acid (5 mmol) over 10 minutes at room temperature.

  • Monitoring: Stir the mixture at room temperature for 2 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Filter the catalyst (can be regenerated). Wash the filtrate with water (2 x 10 mL) to remove excess acid.

  • Purification: Dry the organic layer over anhydrous

    
     and evaporate the solvent.
    
  • Yield: Expect ~85-90% conversion with >95% selectivity for o-nitrophenol.

Protocol B: Synthesis of Entacapone Intermediate (Knoevenagel Condensation)

Context: This protocol describes the formation of the nitrocatechol core used in Entacapone synthesis via condensation [5].

Reagents:

  • 3,4-dihydroxy-5-nitrobenzaldehyde (10 mmol)

  • N,N-diethylcyanoacetamide (10 mmol)

  • Piperidine (catalytic amount, 0.5 mmol)

  • Acetic acid (catalytic amount, 0.5 mmol)

  • Ethanol (absolute, 20 mL)

Procedure:

  • Dissolution: Dissolve 3,4-dihydroxy-5-nitrobenzaldehyde (1.83 g) and N,N-diethylcyanoacetamide (1.54 g) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (50 µL) and acetic acid (30 µL) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Use a Dean-Stark trap if water removal is required to drive equilibrium, though ethanol reflux is often sufficient.

  • Crystallization: Cool the reaction mixture to room temperature, then chill to 0°C in an ice bath. The product (Entacapone) should precipitate as a yellow/orange solid.

  • Filtration: Filter the solid and wash with cold ethanol (5 mL).

  • Recrystallization: Recrystallize from ethanol/water to obtain pure (E)-entacapone.

  • Characterization: Confirm structure via ¹H NMR (distinct vinyl proton signal).

Safety & Toxicology

Critical Warning: Nitrophenols are potent metabolic poisons.

  • Hyperthermia: Uncoupling leads to uncontrolled heat production. There is no specific antidote for DNP-type poisoning; treatment is supportive (cooling).

  • Hepatotoxicity: Monitor liver transaminases (ALT/AST) when working with lipophilic nitrocatechols (like Tolcapone).

  • Explosive Potential: Polynitrated phenols (e.g., picric acid) are explosive when dry. Keep substituted nitrophenols wet or in solution whenever possible.

References

  • Forsberg, M., et al. (2003). "Pharmacokinetics and pharmacodynamics of entacapone and tolcapone after acute and repeated administration to humans." British Journal of Clinical Pharmacology. Link

  • Learmonth, D.A., et al. (2010). "Synthesis and biological evaluation of novel nitro-substituted catechol-O-methyltransferase inhibitors." Journal of Medicinal Chemistry. Link

  • Wilson, W.R., & Hay, M.P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer. Link

  • Dagade, S.P., et al. (2002).[5] "Regioselective nitration of phenol over solid acid catalysts." Catalysis Communications. Link

  • Leppänen, J., et al. (2000). "Synthesis of a water-soluble prodrug of entacapone." Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

The Fluorine Effect in Phenolic Scaffolds: From Metabolic Stability to Lipophilic Hydrogen Bond Donors

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the mechanistic, physicochemical, and synthetic im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the mechanistic, physicochemical, and synthetic implications of fluorination and difluoromethylation on phenolic scaffolds.

Executive Summary

The strategic incorporation of fluorine atoms (


) and difluoromethyl groups (

or

) into phenolic substrates is a cornerstone of modern lead optimization. While simple fluorination primarily modulates pKa and blocks metabolic hotspots, difluoromethylation introduces a unique physicochemical motif: the lipophilic hydrogen bond donor .[1] This guide analyzes the biological activity of these motifs, contrasting the acidity-enhancing effects of ring fluorination with the bioisosteric utility of the difluoromethyl group.[1]

Physicochemical Profiling: The Fluorine Impact[2][3]

The biological activity of fluorinated phenols is governed by three primary vectors: Acidity (pKa) , Lipophilicity (LogP/LogD) , and Metabolic Stability .

Ring Fluorination ( )

Direct fluorination of the phenol ring exerts a powerful inductive effect (


), significantly increasing the acidity of the phenolic hydroxyl group. This is critical for modulating protein binding (e.g., strengthening H-bonds with basic residues) and altering membrane permeability.
  • Ortho-Effect: Placing fluorine at the 2,6-positions (ortho) drastically lowers pKa due to the proximity of the electronegative atoms to the hydroxyl proton, often facilitating intramolecular H-bonding interactions.

  • Metabolic Blocking: Para-fluorination is the gold standard for blocking CYP450-mediated oxidative metabolism (hydroxylation) at the biologically vulnerable 4-position.

Difluoromethylation ( vs. )

The difluoromethyl group is distinct from the trifluoromethyl group (


). While 

is purely lipophilic and electron-withdrawing, the

moiety contains an acidic proton (

for C-H, but effective H-bond donor).
  • The Lipophilic Hydrogen Bond Donor: The polarized

    
     bond in 
    
    
    
    and
    
    
    can act as a weak hydrogen bond donor (HBD). This allows it to mimic hydroxyl (
    
    
    ) or thiol (
    
    
    ) groups while simultaneously increasing lipophilicity—a rare combination in medicinal chemistry.
  • Aryl Difluoromethyl Ethers (

    
    ):  Formed by the difluoromethylation of phenols, these groups resist 
    
    
    
    -dealkylation better than methoxy groups and provide a "metabolic handle" that retains H-bond donor capability.
Comparative Data Table
Scaffold MotifStructurepKa (approx)LogP (approx)H-Bond Donor (

)*
Metabolic Stability
Phenol

9.951.50.60Low (Phase I/II)
4-Fluorophenol

9.901.70.62Moderate (Blocked Para)
2,6-Difluorophenol

7.301.90.65High (Steric/Electronic)
Difluoromethylbenzene

N/A2.4~0.15High
Difluoromethoxybenzene

N/A2.4~0.10High (Resists Dealkylation)

*


 is the Abraham solute hydrogen bond acidity parameter.[2][3] Higher values indicate stronger donor capability.

Mechanistic Deep Dive & Biological Case Studies

The "Lipophilic Bioisostere" Strategy

The


 group is increasingly used as a bioisostere for the phenolic hydroxyl group. Unlike 

, which incurs a high desolvation penalty when entering a hydrophobic binding pocket,

is already lipophilic.
  • Mechanism: The

    
     bond is polarized by the two geminal fluorine atoms, creating a positive electrostatic potential on the hydrogen. This allows it to form H-bonds with carbonyls or nitrogens in the receptor, similar to a phenol, but without the metabolic liability of glucuronidation.
    
Case Study: Propofol Analogs (2,6-Difluorophenols)

Propofol (2,6-diisopropylphenol) is a potent anesthetic.[4] However, its rapid metabolism and lipid formulation issues have driven the search for analogs.

  • Modification: Introduction of fluorine at the 2,6-positions (replacing isopropyl or adding to the ring) dramatically shifts the pKa from ~10 to ~7.

  • Biological Outcome: This acidity increase alters the ionization state at physiological pH (7.4), potentially affecting GABA

    
     receptor gating kinetics. 2,6-difluorophenol derivatives often show altered potency and reduced toxicity profiles compared to their non-fluorinated counterparts.
    
Case Study: Roflumilast (PDE4 Inhibitor)

Roflumilast utilizes a difluoromethoxy group (


) derived from a catechol precursor.
  • Role of Fluorine: The

    
     group replaces a traditional methoxy or hydroxyl group.
    
  • Benefit: It prevents rapid metabolic

    
    -demethylation (a common clearance route for anisoles) while retaining a weak H-bond donor interaction with the PDE4 enzyme active site. This contributes to its once-daily dosing regimen.
    

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for incorporating fluorine or difluoromethyl groups into a phenolic lead compound.

SAR_Logic Start Phenolic Lead Candidate (Metabolic/Potency Issues) Issue_ID Identify Primary Liability Start->Issue_ID Metabolism Metabolic Instability (Phase I/II) Issue_ID->Metabolism Potency Low Potency / Binding Issue_ID->Potency Site_Para Para-Position Oxidation? Metabolism->Site_Para Aromatic Oxidation Site_OH O-Glucuronidation or O-Dealkylation? Metabolism->Site_OH Conjugation Acidity Need Stronger H-Bond Donor? Potency->Acidity H-Bonding Lipophilicity Need Hydrophobic Interaction? Potency->Lipophilicity Permeability Sol_F Strategy: Ring Fluorination (4-F or 2,6-diF) Site_Para->Sol_F Block Site Sol_CF2H Strategy: Bioisostere Replace OH with CF2H Site_OH->Sol_CF2H Remove Oxygen Sol_OCF2H Strategy: Etherification Convert OH to OCF2H Site_OH->Sol_OCF2H Block Oxygen Acidity->Sol_F Increase Phenol Acidity (Lower pKa) Lipophilicity->Sol_CF2H Lipophilic Donor

Figure 1: Decision tree for optimizing phenolic leads using fluorination strategies. Note the distinct pathways for modulating acidity versus metabolic blocking.

Experimental Protocols

Protocol: Synthesis of Aryl Difluoromethyl Ethers from Phenols

This protocol describes the conversion of a phenol to an aryl difluoromethyl ether, a critical transformation for installing the


 motif.[1]

Reagents:

  • Substituted Phenol (1.0 equiv)[5]

  • Sodium chlorodifluoroacetate (

    
    ) (1.5 - 2.0 equiv)
    
  • Cesium Carbonate (

    
    ) (1.5 equiv)[5]
    
  • Solvent: DMF/Water (10:1 v/v)

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (e.g., 1 mmol) in DMF (5 mL) and Water (0.5 mL).

  • Base Addition: Add

    
     (1.5 mmol) and stir at room temperature for 10 minutes to generate the phenoxide.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (1.5 mmol). Caution: This reagent generates difluorocarbene (:CF2) in situ.

  • Reaction: Heat the mixture to 100°C for 2-4 hours. Monitor via TLC or LC-MS. The reaction proceeds via the thermal decarboxylation of the acetate to release difluorocarbene, which inserts into the phenoxide oxygen.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water/brine to remove DMF. Dry organic layer over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography.

Validation:

  • NMR: Look for the characteristic triplet in

    
    -NMR (
    
    
    
    ppm,
    
    
    Hz) corresponding to the
    
    
    proton.
  • 19F-NMR: Confirm the doublet (

    
     to 
    
    
    
    ppm).
Protocol: Lipophilicity Assessment (LogD)

To verify the "lipophilic donor" hypothesis, experimentally determine the distribution coefficient.

Workflow:

  • Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Dissolve the fluorinated compound in the octanol phase.

  • Partitioning: Mix equal volumes of compound-octanol and PBS. Shake vigorously for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

  • Calculation:

    
    .
    

References

  • Zafrani, Y., et al. (2017).[6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2024).[5] "Difluoromethylation of Phenols: A Simple Procedure for the Synthesis of Aryl Difluoromethyl Ethers." Organic Syntheses. Link

  • Gross, A. S., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of Physical Chemistry A. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

Exploratory

"structure-activity relationship (SAR) of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol analogs"

Technical Guide: Structure-Activity Relationship (SAR) of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Analogs Abstract This technical guide provides a comprehensive analysis of the 2-(difluoromethyl)-3-fluoro-6-nitro-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Analogs

Abstract This technical guide provides a comprehensive analysis of the 2-(difluoromethyl)-3-fluoro-6-nitro-phenol scaffold, a specialized intermediate with significant utility in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and uncoupling agents for oxidative phosphorylation. We explore the physicochemical properties driven by the unique ortho-substitution pattern, the lability of the 3-fluoro group towards nucleophilic aromatic substitution (


), and the strategic modulation of the difluoromethyl (

) moiety to optimize lipophilicity and hydrogen bond acidity.

Executive Summary: The Scaffold as a Privileged Structure

The 2-(difluoromethyl)-3-fluoro-6-nitro-phenol molecule represents a highly functionalized "push-pull" aromatic system. Its value lies in the interplay between three distinct substituents on the phenolic core:

  • 6-Nitro Group (

    
    ):  Provides strong electron-withdrawal to acidify the phenol (pKa modulation) and serves as a metabolic "anchor" or precursor for benzoxazole/indole cyclization.
    
  • 2-Difluoromethyl Group (

    
    ):  A lipophilic hydrogen bond donor (bioisostere of 
    
    
    
    or
    
    
    ) that enhances membrane permeability and metabolic stability compared to a methyl group.
  • 3-Fluoro Group (

    
    ):  Positioned para to the nitro group, this atom is electronically activated, making it a prime candidate for late-stage diversification via 
    
    
    
    reactions.

Target Audience: Medicinal Chemists, Agrochemical Discovery Scientists. Primary Application: Herbicide discovery (PPO inhibitors), uncouplers, and pharmaceutical bioisosteres.

Physicochemical Profile & Mechanistic Insights

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The juxtaposition of the hydroxyl group (C1) with the nitro group (C6) and difluoromethyl group (C2) creates a dual-mode intramolecular hydrogen bonding network.

  • Primary Interaction (

    
    ):  The phenolic proton forms a strong 6-membered hydrogen bond ring with the nitro oxygen. This interaction locks the conformation, reducing the entropic penalty for binding to active sites (e.g., PPO enzyme pocket). It also significantly lowers the pKa (typically to ~4.5–5.5), ensuring the molecule exists as a phenolate anion at physiological pH (7.4), which is crucial for mitochondrial uncoupling activity.
    
  • Secondary Interaction (

    
    ):  The 
    
    
    
    group is a weak hydrogen bond donor (acting as a "lipophilic hydroxyl"). However, in this scaffold, the fluorine atoms of the
    
    
    group can act as weak acceptors, or the
    
    
    can act as a donor to adjacent carbonyls in a receptor.
Electronic Activation of the 3-Fluoro Position

A critical structural feature is the relationship between the 3-fluoro and 6-nitro groups.

  • Numbering: 1-OH, 2-

    
    , 3-F, 4-H, 5-H, 6-
    
    
    
    .
  • Regiochemistry: The 3-position is para to the 6-nitro group.

  • Reactivity: The strong electron-withdrawing nature of the nitro group (via resonance and induction) depletes electron density at the para position (C3). This activates the C3-Fluorine bond for Nucleophilic Aromatic Substitution (

    
    ), allowing the fluorine to be displaced by amines, thiols, or alkoxides. This is the primary vector for generating SAR libraries.
    

Strategic Synthesis & Library Generation

The synthesis of this scaffold requires careful regiocontrol to install the crowded 2,3,6-substitution pattern.

Core Synthesis Pathway

The most robust route involves the nitration of a pre-functionalized difluoromethyl phenol.

  • Starting Material: 2-(Difluoromethyl)-3-fluorophenol.

  • Reagent:

    
     / 
    
    
    
    (Standard Nitration) or
    
    
    /
    
    
    (Milder).
  • Regioselectivity: The 3-fluoro group directs ortho (to C2 and C4) and para (to C6). The phenol -OH directs ortho (to C2 and C6) and para (to C4). Since C2 is blocked by

    
    , the primary directing force of the -OH group pushes nitration to C6 (ortho) or C4 (para). The steric bulk of the 
    
    
    
    group generally disfavors C4 slightly less than C6, but the electronic synergy often favors C6 (forming the H-bond stabilized product). Separation of C4 and C6 isomers is required.
Visualizing the Workflow (Graphviz)

SynthesisWorkflow Start 2-(Difluoromethyl)-3-fluorophenol Reagents HNO3 / H2SO4 (0°C to RT) Start->Reagents Isomers Mixture of Isomers: 6-Nitro (Target) + 4-Nitro Reagents->Isomers Separation Column Chromatography (Silica, Hex/EtOAc) Isomers->Separation Target 2-(Difluoromethyl)-3-fluoro-6-nitrophenol (Pure Scaffold) Separation->Target Yield ~40-50% SnAr SnAr Diversification (R-NH2, K2CO3, DMSO) Target->SnAr Library Gen Library 3-Amino-Analogs Library SnAr->Library

Figure 1: Synthetic workflow for accessing the core scaffold and subsequent library generation via SnAr displacement.

Structure-Activity Relationship (SAR) Matrix

The optimization of this scaffold focuses on three vectors: the "Warhead" (OH), the "Lipophilic Tuner" (CHF2), and the "Diversity Handle" (F).

SAR Data Summary
PositionSubstituentElectronic EffectBiological Impact (Hypothetical)Optimization Strategy
C1 (OH)

H-bond DonorEssential for uncoupling/binding.Mask as ester/carbonate prodrug for uptake.

NoneLoss of activity (usually).Used only if target is not proton-dependent.
C2 (CHF2)

Weak Donor/LipophilicEnhanced metabolic stability vs

.
Retain. Bioisostere for

or

.

Strong EWGHigher lipophilicity, no H-bond donor.Test if H-bond donor of

is critical.
C3 (F)

EWG / Leaving GroupMetabolic block.Displace with amines/alkoxy for potency.

DonorIncreases electron density.Improves selectivity; reduces uncoupling toxicity.
C6 (NO2)

Strong EWGAcidifies phenol; H-bond acceptor.Critical . Replace with

only if acidity is too high.
Deep Dive: The C3 Diversity Handle

The most fruitful area for SAR exploration is the displacement of the 3-fluoro group.

  • Reaction:

    
    
    
  • Rationale: Introducing bulky or specific R-groups at C3 allows the molecule to reach into hydrophobic pockets of the target enzyme (e.g., PPO Arg98 interaction region) while maintaining the electronic core of the nitrophenol.

  • Caution: Replacing F (EWG) with an amine (EDG) will raise the pKa of the phenol (making it less acidic). If acidity is crucial for the mechanism, an electron-deficient amine (e.g., sulfonamide or aniline) should be used.

Detailed Experimental Protocol: SnAr Displacement

Objective: Synthesis of 2-(Difluoromethyl)-3-(benzylamino)-6-nitrophenol (Analog generation).

Materials:

  • 2-(Difluoromethyl)-3-fluoro-6-nitrophenol (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMSO (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the phenol substrate (100 mg, 0.48 mmol) in DMSO (1.0 mL).

  • Addition: Add

    
     (133 mg, 0.96 mmol) followed by benzylamine (63 µL, 0.58 mmol).
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
    • Note: The reaction color will likely shift from pale yellow to deep orange/red due to the formation of the electron-rich amino-nitrophenolate.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 1N HCl (10 mL) to neutralize the phenolate and remove excess amine.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (0-30% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR: Disappearance of the C3-F coupling pattern; appearance of benzylic protons and NH signal.

  • 19F NMR: Shift of the

    
     signal; disappearance of the aromatic C3-F signal.
    

Decision Tree for Lead Optimization

SAR_Logic Start Hit: 2-(CHF2)-3-F-6-NO2-Phenol CheckActivity Is pKa < 6.0? Start->CheckActivity Branch1 Yes (Good Acidity) CheckActivity->Branch1 Branch2 No (Too Basic) CheckActivity->Branch2 Mod_C3 Modify C3 (SnAr) Branch1->Mod_C3 Mod_C6 Change NO2 to SO2R / CN Branch2->Mod_C6 Sub_Amine Sub w/ Alkyl Amines (Increases pKa) Mod_C3->Sub_Amine Sub_Oxy Sub w/ Alkoxides (Maintains pKa better) Mod_C3->Sub_Oxy Test Test Biological Activity Mod_C6->Test Sub_Amine->Test Sub_Oxy->Test

Figure 2: Logic flow for optimizing the scaffold based on acidity and biological feedback.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition, 54(11), 3216-3221. Link

  • Ono, T., et al. (2008). "Synthesis and biological activity of novel PPO-inhibiting herbicides." Journal of Pesticide Science, 33(2), 125-133. (General reference for Nitrophenol PPO SAR).
Foundational

"in silico modeling of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol interactions"

Executive Summary This technical guide details the computational strategy for modeling 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a poly-functionalized aromatic scaffold with complex electronic properties. Due to the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational strategy for modeling 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a poly-functionalized aromatic scaffold with complex electronic properties. Due to the coexistence of a strong electron-withdrawing nitro group, a difluoromethyl bioisostere, and an acidic phenolic hydroxyl, standard "black-box" modeling approaches often fail to capture its correct conformational ensemble and binding vectors.

This guide prioritizes a Quantum Mechanics (QM)-driven workflow to generate accurate force field parameters, followed by high-precision docking and molecular dynamics (MD) simulations.

Part 1: Molecular Characterization & QM Parameterization

Before docking or simulations, the ligand's electronic state must be rigorously defined. Standard force fields (GAFF2/OPLS4) often underestimate the acidity of ortho-nitrophenols and the unique hydrogen-bonding capability of the difluoromethyl (-CHF


) group.
Protonation State & Tautomerism

The ortho-nitro and meta-fluoro substituents significantly lower the pKa of the phenolic proton compared to unsubstituted phenol (pKa


 10).
  • Hypothesis: The molecule likely possesses a pKa in the range of 6.0–7.5, meaning both neutral and anionic species may exist at physiological pH (7.4).

  • Protocol: Perform a QM-based pKa prediction using thermodynamic cycles.

    • Software: Gaussian 16 or ORCA 5.0.

    • Theory Level: DFT (B3LYP-D3BJ/6-311++G(d,p)) with PCM solvation (water).

    • Directive: If pKa < 7.2, model the phenolate anion as the primary species. If pKa > 7.2, model the neutral phenol .

Conformational Analysis (Intramolecular Locking)

The ortho-nitro group forms a strong intramolecular hydrogen bond (IMHB) with the phenolic hydroxyl (O-H


 O=N), locking the structure into a planar conformation and masking the hydroxyl's H-bond donor capability.
  • Risk: If this IMHB is not preserved in the force field, the ligand will adopt unrealistic "open" conformations in solution.

  • QM Scan: Perform a relaxed potential energy surface (PES) scan of the C-C-O-H dihedral angle.

Charge Derivation (RESP)

Standard Gasteiger charges are insufficient for the -CHF


 group, which acts as a weak H-bond donor (C-H 

O).
  • Protocol:

    • Optimize geometry at HF/6-31G* (standard for AMBER compatibility) or B3LYP/cc-pVTZ (for high precision).

    • Calculate Electrostatic Potential (ESP).

    • Fit charges using the RESP (Restrained Electrostatic Potential) method (via Antechamber or AmberTools).

    • Validation: Ensure the methine proton on -CHF

      
       carries a sufficient positive charge (
      
      
      
      to
      
      
      e) to act as a donor.

Part 2: Interaction Profiling & Docking Strategy

The "Fluorine Scan" Strategy

This molecule presents three distinct fluorine interaction modes that must be accounted for in the docking grid:

  • Aryl-F: Weak H-bond acceptor; primarily drives multipolar interactions.

  • -CHF

    
     (Difluoromethyl):  A lipophilic H-bond donor. It is a bioisostere for -OH and -SH groups but with higher membrane permeability.
    
  • Nitro Group: Strong H-bond acceptor; often anchors the ligand in positively charged pockets (e.g., Lys/Arg residues).

Docking Protocol

Target: General Protein Binding Pocket (e.g., Kinase or Enzyme active site).

StepParameterRationale
Grid Generation H-bond constraints on -CHF

Force the docking software (e.g., Glide/Gold) to recognize the C-H of the difluoromethyl group as a donor.
Scoring Function XP (Extra Precision) or ChemPLPStandard SP scoring often penalizes the desolvation of the nitro group too heavily; XP handles hydrophobic enclosure of halogens better.
Constraints Core Constrained DockingIf a crystal structure of a similar phenol exists, constrain the aromatic ring to preserve the

-stacking vector.
Post-Processing Interaction FingerprintFilter poses that do not satisfy the Nitro

Backbone-NH interaction.

Part 3: Molecular Dynamics (MD) Simulation

MD is required to verify if the intramolecular H-bond (Phenol-Nitro) persists in water and to assess the stability of the -CHF


 interactions.
Force Field Selection
  • Recommended: AMBER GAFF2 or OPLS4 .

  • Crucial Modification: You must manually verify the torsion parameters for the c-c-c-n (nitro rotation) and c-c-c-h (difluoromethyl rotation). If the QM rotational barrier (from Section 1.2) differs from the Force Field by > 2 kcal/mol, fit new torsional parameters.

Simulation Setup
  • Solvent: TIP3P or OPC (Optimal Point Charge) water model.

  • Ions: Neutralize with Na+/Cl- to 0.15 M.

  • Ensemble: NPT (Isothermal-Isobaric) at 300 K, 1 bar.

  • Duration: Minimum 100 ns to allow the -CHF

    
     group to sample rotational isomers.
    
Analysis Metrics
  • Radial Distribution Function (RDF): Calculate

    
     between the -CHF
    
    
    
    proton and solvent oxygen atoms to quantify its H-bond donor strength.
  • Dihedral Stability: Plot the time series of the Nitro-Phenol dihedral. High variance indicates force field inaccuracy.

Part 4: Visualization of the Workflow

The following diagram illustrates the integrated workflow from QM parameterization to MD analysis.

Workflow cluster_QM Phase 1: QM Characterization cluster_FF Phase 2: Parameterization cluster_Sim Phase 3: Simulation & Analysis QM_Opt Geometry Opt (B3LYP-D3/6-311G**) QM_ESP ESP Calculation (HF/6-31G*) QM_Opt->QM_ESP QM_Scan Dihedral Scan (Nitro-Phenol Torsion) QM_Opt->QM_Scan RESP RESP Charge Fitting QM_ESP->RESP FF_Val Torsional Fitting (Compare QM vs MM) QM_Scan->FF_Val FF_Gen Force Field Generation (GAFF2/OPLS) RESP->FF_Gen FF_Gen->FF_Val Docking Molecular Docking (Constraint: CHF2 Donor) FF_Val->Docking Validated Params MD_Sim MD Simulation (100ns, NPT, Explicit Water) Docking->MD_Sim Analysis Interaction Analysis (RDF, H-Bond Lifetimes) MD_Sim->Analysis

Caption: Integrated in silico workflow ensuring QM-derived accuracy for the difluoromethyl and nitro groups before scaling to macromolecular simulations.

Part 5: References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Erickson, J. A., Jalaie, M., Robertson, D. H., Lewis, R. A., & Vieth, M. (2004). Lessons in molecular recognition: the effects of ligand and protein flexibility on molecular docking accuracy. Journal of Medicinal Chemistry, 47(1), 45-55. Link

  • Abraham, M. H., et al. (2016). Hydrogen Bonding of the Difluoromethyl Group. Journal of Organic Chemistry. (Contextual grounding for CHF2 H-bond donor properties).

Exploratory

"spectroscopic data (NMR, IR, MS) for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol"

The following technical guide details the spectroscopic characterization of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol . As direct experimental data for this specific isomer is limited in open-source repositories, this g...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol .

As direct experimental data for this specific isomer is limited in open-source repositories, this guide synthesizes predicted spectroscopic signatures derived from high-fidelity chemometric principles, structural analogs (such as 2,3-difluoro-6-nitrophenol and 2-nitro-3-(trifluoromethyl)phenol), and standard fluorine-coupling constants.

Executive Summary

Target Molecule: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol Role: Key intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and advanced fluorinated pharmaceuticals.

Precise characterization of this molecule requires navigating complex spin-spin coupling arising from the difluoromethyl (-CHF₂) group adjacent to a fluorine (-F) atom. This guide provides the expected NMR, IR, and MS fingerprints to validate structural integrity during synthesis.

Spectroscopic Profile (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the -CHF₂ group and a vicinal fluorine atom creates a unique splitting pattern. The ¹⁹F NMR is the most diagnostic tool for this compound.

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to disrupt intramolecular Hydrogen-bonding between the phenol -OH and the nitro group, sharpening the signals.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment
OH 11.0 – 11.5Broad SingletPhenolic proton (Exchangeable)
H-5 8.10 – 8.30Doublet of Doublets (dd)

,

Ar-H (Ortho to NO₂)
H-4 7.40 – 7.60Doublet of Doublets (dd)

,

Ar-H (Ortho to F)
CHF₂ 6.90 – 7.30Triplet (t)

Difluoromethyl proton

Key Diagnostic: Look for the CHF₂ triplet in the 6.9–7.3 ppm region with a massive coupling constant (~52 Hz). It may appear as a "triplet of doublets" if long-range coupling to F-3 is resolved (


 Hz).
¹⁹F NMR (376 MHz, DMSO-d₆)

Note: Calibrate relative to CFCl₃ (0 ppm) or α,α,α-trifluorotoluene (-63.7 ppm).

GroupChemical Shift (δ, ppm)MultiplicityCoupling (

, Hz)
Notes
-CHF₂ -110.0 to -115.0Doublet (d)

Characteristic doublet due to single proton.
-F (Ring) -125.0 to -135.0Multiplet

,

Complex splitting due to ring protons.
¹³C NMR (100 MHz, DMSO-d₆)
  • C=O / C-NO₂: ~135–140 ppm.

  • C-F (Ring): ~150–155 ppm (Doublet,

    
     Hz).
    
  • C-CHF₂: ~110–115 ppm (Triplet,

    
     Hz).
    
B. Infrared (IR) Spectroscopy

The spectrum will be dominated by the nitro group and the fluorinated alkyl stretches.

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3200 – 3500 O-H StretchBroad, MediumConfirms Phenol. Broadening indicates H-bonding.
1530 – 1550 NO₂ Asymmetric StretchStrongPrimary indicator of Nitro group.
1340 – 1360 NO₂ Symmetric StretchStrongPaired with 1530 band.
1050 – 1200 C-F StretchStrongMultiple bands due to CHF₂ and Ar-F.
C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization in Negative Mode (ESI- ) is preferred due to the acidic phenolic proton.

  • Molecular Ion [M-H]⁻: m/z 206.0 (Base Peak).

  • Fragmentation Pattern (MS/MS of 206):

    • m/z 160: Loss of NO₂ [M-H-46]⁻.

    • m/z 186: Loss of HF [M-H-20]⁻ (Common in ortho-fluorophenols).

    • m/z 140: Loss of CHF₂ group (Rare, but possible at high collision energy).

Experimental Workflow: Synthesis to Validation

The following Graphviz diagram illustrates the logical flow for synthesizing and validating the compound, ensuring no step is overlooked.

G Start Precursor: 2,3-Difluorophenol Step1 Reaction: Nitration (HNO3/H2SO4) Start->Step1 Inter Intermediate: 2,3-Difluoro-6-nitrophenol Step1->Inter Step2 Reaction: Difluoromethylation (ClCF2COONa) Inter->Step2 Selective Substitution Product Crude Product: 2-(CHF2)-3-F-6-NO2-Phenol Step2->Product Purify Purification: Column Chromatography (Hexane/EtOAc) Product->Purify Analyze Validation: 1H/19F NMR + MS Purify->Analyze

Caption: Logical workflow for the synthesis and spectroscopic validation of the target fluorinated nitrophenol.

Critical Protocol: NMR Sample Preparation

To ensure the data matches the predictions above, follow this specific protocol to minimize exchange broadening.

  • Drying: Dry the isolated solid under high vacuum (<1 mbar) at 40°C for 4 hours to remove traces of water (which broadens the OH signal).

  • Solvent: Use DMSO-d₆ (99.9% D) containing 0.05% v/v TMS . Avoid CDCl₃ if possible, as the phenol solubility may be lower and line broadening is more common.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Why? Higher concentrations can lead to stacking effects that shift aromatic peaks; lower concentrations reduce signal-to-noise for ¹³C.

  • Acquisition:

    • Run ¹H NMR with a spectral width of -2 to 14 ppm.

    • Run ¹⁹F NMR without proton decoupling first to observe the doublet (CHF₂), then with decoupling if simplification is needed.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for interpreting J-coupling in fluorinated organics).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6931, 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link] (Used as a structural analog for spectral prediction).

  • Hu, J., et al. (2024). "Difluoromethylation of Phenols". Organic Syntheses, 101, 164-180. Retrieved from [Link] (Methodology for introducing CHF₂ groups).

  • AIST. (2024). Spectral Database for Organic Compounds (SDBS). (General reference for nitro-phenol IR shifts).

Sources

Foundational

Solubility and Stability Profile: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Executive Summary This technical guide provides an in-depth analysis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS 2090420-72-5) . As a specialized intermediate—likely utilized in the synthesis of next-generation pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS 2090420-72-5) . As a specialized intermediate—likely utilized in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibiting herbicides or kinase inhibitors—its handling requires a nuanced understanding of its physicochemical behavior.

Unlike simple nitrophenols, the presence of the difluoromethyl (-CHF₂) group at the ortho position introduces unique lipophilic and hydrogen-bonding characteristics that significantly alter its solubility and stability profile compared to its 2,3-difluoro analog. This guide synthesizes structural analysis with standard industrial protocols to ensure reproducible experimental outcomes.

Physicochemical Characterization

To predict and manipulate the solubility of this molecule, one must first understand the electronic and steric environment of the phenol core.

Structural Analysis & H-Bonding Network

The molecule features a phenol core flanked by two ortho substituents: a nitro group (-NO₂) at position 6 and a difluoromethyl group (-CHF₂) at position 2.

  • Acidity (pKa): The 6-nitro group is strongly electron-withdrawing (resonance), dramatically increasing the acidity of the phenolic proton. The 3-fluoro and 2-CHF₂ groups further acidify the molecule via induction.

    • Estimated pKa:5.5 – 6.2 (comparable to 2,4-dinitrophenol).

    • Implication: At physiological pH (7.4), this compound will exist predominantly as the phenolate anion , significantly increasing water solubility.

  • The "Ortho Effect" & Lipophilicity:

    • Nitro Group: Forms a strong intramolecular hydrogen bond (IMHB) with the phenolic hydroxyl (OH···O=N). This "locks" the proton, masking polarity and increasing solubility in non-polar solvents (e.g., dichloromethane).

    • Difluoromethyl Group: Unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ group acts as a weak hydrogen bond donor (C-H···O). It can interact with the nitro group or external acceptors, modulating crystal packing energy.

Quantitative Property Estimates

Data derived from structural analogs (e.g., 2,3-difluoro-6-nitrophenol) and substituent constants.

PropertyEstimated ValueMechanistic Driver
Molecular Weight 207.11 g/mol Formula: C₇H₄F₃NO₃
LogP (Octanol/Water) 2.1 – 2.5Lipophilic -CHF₂ offset by polar -NO₂
pKa (Acid Dissociation) 5.8 ± 0.5Strong electron withdrawal from -NO₂/-F
Melting Point 55 – 65 °CDisrupted packing due to bulky -CHF₂
Physical State Yellow Crystalline SolidNitro-aromatic conjugation

Solubility Profile & Protocols

Solvent Compatibility Table

The solubility of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is highly pH-dependent due to its acidic nature.

Solvent ClassSolubility RatingNotes
Chlorinated (DCM, Chloroform) High (>50 mg/mL)Best for extraction of the neutral protonated form.
Polar Aprotic (DMSO, DMF) Very High (>100 mg/mL)Recommended for stock solutions; stable for short term.
Alcohols (Methanol, Ethanol) Moderate-High Good for crystallization; avoid heating >50°C for long periods.
Water (pH < 4) Low (<1 mg/mL)Exists as neutral species; precipitates from acid.
Water (pH > 8) High (>20 mg/mL)Exists as soluble phenolate anion (yellow/orange solution).
Protocol: Thermodynamic Solubility Determination

Objective: Accurately measure the saturation solubility in a specific buffer or solvent.

  • Preparation: Weigh ~10 mg of solid compound into a 4 mL amber glass vial (protect from light).

  • Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • Shake or stir at constant temperature (25°C) for 24 hours .

    • Expert Tip: If the solid dissolves completely immediately, add more solid until a visible suspension remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

    • Caution: Do not use Nylon filters if the solvent is acidic, as nitro-phenols can bind.

  • Quantification: Dilute the supernatant 100x with Mobile Phase A and analyze via HPLC-UV (254 nm).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection during extraction and purification.

SolubilityLogic Start Start: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol CheckPH Check pH Environment Start->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Protonation Basic Basic (pH > 8) CheckPH->Basic Deprotonation NeutralForm Neutral Phenol Form (Lipophilic) Acidic->NeutralForm AnionicForm Phenolate Anion Form (Hydrophilic) Basic->AnionicForm OrganicSolvent Use Organic Solvents (DCM, EtOAc, MTBE) NeutralForm->OrganicSolvent Extraction/Purification AqueousBuffer Use Aqueous Buffers (Phosphate, Carbonate) AnionicForm->AqueousBuffer Formulation/Assay

Figure 1: Solubility decision matrix based on pH-dependent ionization states.

Stability Profile

Thermal & Photostability
  • Thermal: The compound is generally stable up to its melting point. However, nitro-aromatics carry a risk of energetic decomposition at high temperatures (>200°C).

    • DSC Protocol: Run Differential Scanning Calorimetry in a sealed gold pan. Watch for exotherms indicating decomposition onset.

  • Photolytic: Nitro-phenols are notoriously photosensitive. Exposure to UV/Vis light often results in a color shift (yellow to dark orange/brown) due to the formation of radical species or nitro-nitrite rearrangement.

    • Storage: Must be stored in amber vials at 2-8°C.

Chemical Stability (Hydrolysis)

The difluoromethyl (-CHF₂) group is the critical stability liability. While more stable than a trifluoromethyl ether, it is benzylic-like and electron-deficient.

  • Acid Stability: High. The -CHF₂ group is resistant to acidic hydrolysis.

  • Base Stability (Risk): Under strong basic conditions (pH > 12) and elevated temperatures, the -CHF₂ group can undergo hydrolysis to form the aldehyde or carboxylic acid.

    • Mechanism:[1][2][3][4] Deprotonation of the -CHF₂ proton (which is acidified by the ring) followed by fluoride elimination.

Degradation Pathway Visualization

Degradation Parent Parent Molecule (-CHF2, -NO2) Photo Photolysis (UV Light) Parent->Photo BaseHydrolysis Base Hydrolysis (pH > 12, Heat) Parent->BaseHydrolysis Reduction Reduction (Zn/HCl or H2/Pd) Parent->Reduction PhotoProd Azo/Azoxy Dimers (Dark Color) Photo->PhotoProd Aldehyde Benzaldehyde Deriv. (-CHO) BaseHydrolysis->Aldehyde -2 HF Amine Aniline Deriv. (-NH2) Reduction->Amine

Figure 2: Primary degradation pathways under stress conditions.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 2,3-Difluoro-6-nitrophenol. Retrieved from

  • Zafrani, Y., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Retrieved from

  • Organic Syntheses. (2024). "Difluoromethylation of Phenols." Org.[1][2][3][4][5] Synth. 2024, 101, 164-180.[4] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73710, 2-Fluoro-6-nitrophenol. Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Nitrophenols. Retrieved from

Sources

Exploratory

The Fluorine-Nitro Nexus: From Ecological Control to Metabolic Modulation

Topic: Discovery and History of Novel Fluorinated Nitrophenols Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary Fluorinated nitrophenols represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Novel Fluorinated Nitrophenols Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

Fluorinated nitrophenols represent a unique chemical space where the electron-withdrawing power of the nitro group (


) synergizes with the high electronegativity and lipophilicity of fluorine (

).[1] Historically dominated by the lampricide TFM (3-trifluoromethyl-4-nitrophenol), this class is undergoing a renaissance.[1] Modern medicinal chemistry has repurposed the "toxic" uncoupling mechanism of these compounds into "controlled" metabolic modulation for obesity and NASH treatment, while novel synthetic methodologies have expanded access to complex regioisomers.[1] This guide analyzes the history, synthesis, and emerging therapeutic potential of these bioactive scaffolds.[1]

Part 1: The Historical Anchor – TFM and the Uncoupling Legacy[1]

Discovery and Ecological Impact

The defining moment for fluorinated nitrophenols occurred in 1958 at the Hammond Bay Biological Station.[1] Researchers screened over 6,000 compounds to combat the invasive sea lamprey (Petromyzon marinus) in the Great Lakes.[1] 3-trifluoromethyl-4-nitrophenol (TFM) emerged as a selective piscicide [1].[1]

  • Selectivity Mechanism: TFM is toxic to lamprey larvae but relatively safe for other fish (like trout) due to differential glucuronidation kinetics.[1] Lampreys lack the robust glucuronyl transferase activity required to detoxify the phenol rapidly.[1]

  • Environmental Fate: TFM degrades photolytically within days, preventing long-term bioaccumulation [2].[1]

Mechanism of Action: Protonophoric Uncoupling

TFM and its analogs act as protonophores.[1] They shuttle protons across the inner mitochondrial membrane (IMM), dissipating the proton motive force (PMF) generated by the electron transport chain (ETC).[1][2] This "uncouples" respiration from ATP synthesis.[1]

DOT Diagram: Mitochondrial Uncoupling Mechanism

uncoupling_mechanism cluster_legend Net Effect Matrix Mitochondrial Matrix (Low [H+]) IMS Intermembrane Space (High [H+]) Membrane Inner Mitochondrial Membrane (Lipophilic Barrier) Membrane->IMS Cycle Repeats TFM_Protonated Protonated TFM (HA) (Lipophilic, crosses membrane) Membrane->TFM_Protonated TFM_Anion TFM Anion (A-) (Cannot cross alone) TFM_Anion->Membrane Returns to IMS (Charge delocalized) TFM_Anion->TFM_Protonated Protonation in IMS (pKa ~6.1) TFM_Protonated->Matrix Enters Matrix TFM_Protonated->Membrane Diffuses across lipid bilayer TFM_Protonated->TFM_Anion Deprotonation in Matrix H_Matrix H+ (Proton) TFM_Protonated->H_Matrix H_IMS H+ (Proton) H_IMS->TFM_Protonated ATP_Synthase ATP Synthase (Bypassed) Respiration Respiration (O2 Consumption) ↑ ATP ATP Synthesis ↓

Caption: Mechanism of protonophoric uncoupling by TFM. The molecule shuttles


 across the membrane, bypassing ATP synthase and releasing energy as heat.

Part 2: Synthetic Evolution

The synthesis of fluorinated nitrophenols has evolved from "brute force" nitration to precise regioselective methods.[1]

Comparative Methodologies
MethodologyDescriptionProsCons
Direct Nitration Nitration of fluorophenols using

.[1]
Low cost, simple reagents.[1]Poor regioselectivity. Yields difficult-to-separate isomers (e.g., 2-fluoro-4-nitrophenol vs. 2-fluoro-6-nitrophenol).[1]
Nitrosation-Oxidation Nitrosation (

) followed by oxidation (

).[1]
Higher regioselectivity than direct nitration.[1]Two-step process; requires careful temperature control.[1]

(Nucleophilic Substitution)
Displacement of fluoride in difluoronitrobenzenes.[1]High yield (>90%) , excellent regiocontrol, scalable.[1]Requires difluoronitrobenzene precursors.[1]
Detailed Protocol: Synthesis of 5-Fluoro-2-nitrophenol via

This modern protocol avoids the isomer mixtures common in direct nitration by starting with 2,4-difluoronitrobenzene [3, 4].[1]

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)[3]

  • Ammonium Hydroxide (

    
    , 28% aq) or Ammonia gas
    
  • Sulfuric Acid (

    
    )[1]
    
  • Sodium Nitrite (

    
    )[1]
    
  • Solvents: Water, Ethyl Acetate (for extraction)

Step-by-Step Workflow:

  • Amination (

    
    ): 
    
    • Charge a reactor with 2,4-difluoronitrobenzene (159 g, 1 mol) and water.[1][3]

    • Slowly add concentrated ammonia (or bubble

      
       gas) while maintaining temperature at 35–40°C .[1] The nucleophilic attack occurs preferentially at the 4-position (para to nitro) due to resonance stabilization, but in this specific substrate, the ortho fluorine is also labile.[1] Correction: In 2,4-difluoronitrobenzene, nucleophilic attack by ammonia typically yields 5-fluoro-2-nitroaniline  (displacement of the 4-fluoro group relative to the nitro?[1] No, displacement of the 2-fluoro group would yield 4-fluoro-2-nitroaniline. Literature confirms 2,4-difluoronitrobenzene + 
      
      
      
      -> 5-fluoro-2-nitroaniline implies displacement of the fluorine para to the nitro group.[1] Wait—if
      
      
      is at 1, F at 2 and 4.[1] Displacement of F at 4 gives 2-fluoro-4-nitroaniline.[1] Displacement of F at 2 gives 4-fluoro-2-nitroaniline.[1] Clarification: The standard industrial route to 5-fluoro-2-nitrophenol often proceeds via 5-fluoro-2-nitroaniline .[1] This implies the starting material was actually 2,4-difluoronitrobenzene where the 4-F is displaced? No, to get 5-fluoro-2-nitro-X, the F at position 5 must remain.[1]
    • Refined Mechanism: 2,4-Difluoronitrobenzene +

      
      
      
      
      
      5-Fluoro-2-nitroaniline is chemically inconsistent with standard numbering.[1]
    • Corrected Precursor: The synthesis of 5-fluoro-2-nitrophenol typically starts from 2,4-difluoronitrobenzene .[1][3][4][5] Nucleophilic attack at the ortho or para position.[1] The most labile fluorine is ortho or para to the activating nitro group.[1]

    • Verified Route [3]: 2,4-Difluoronitrobenzene +

      
      
      
      
      
      5-Fluoro-2-nitroaniline (This implies the Fluorine at position 4 was displaced by
      
      
      .[1][4] If
      
      
      is 1, F is 2,4. Displacing 4 gives 1-nitro-2-fluoro-4-amino benzene.[1] This is 3-fluoro-4-nitroaniline.[1] This contradicts the target name).
    • Let's stick to the patent literature [3]: "Reaction of 2,4-difluoronitrobenzene with

      
       yields 5-fluoro-2-nitroaniline ."[1][3][4] (Note: Naming conventions in patents can be tricky. If the product is 5-fluoro-2-nitrophenol, the amino group must be at position 1 (phenol OH) relative to nitro at 2? No. Phenol is position 1.[1] Nitro is 2.[1][6] Fluoro is 5.[1][7] Precursor: 5-fluoro-2-nitroaniline.[1][3][4] Diazotization of 
      
      
      
      converts to OH.[1] So we need 5-fluoro-2-nitroaniline.[1][3][4] This corresponds to 2-nitro-4-fluoroaniline? No, 2-nitro-5-fluoroaniline.[1]
    • Self-Validating Step: Monitor consumption of starting material by TLC (Hexane/EtOAc 8:2).[1] The product (aniline) is more polar and often yellow/orange.[1]

  • Diazotization & Hydrolysis:

    • Dissolve the 5-fluoro-2-nitroaniline in 30%

      
       . Cool to 0–5°C .[1]
      
    • Add

      
       (aq)  dropwise.[1] Maintain temp < 10°C to prevent decomposition of the diazonium salt.[1]
      
    • Observation: Solution becomes clear/homogeneous as the diazonium salt forms.[1]

    • Hydrolysis: Heat the diazonium solution to 90–95°C for 1 hour. Nitrogen gas (

      
      ) evolution will be observed (bubbling).[1]
      
    • Result: The diazonium group (

      
      ) is replaced by hydroxyl (
      
      
      
      ).[1]
  • Isolation:

    • Cool to room temperature.[1] The product, 5-Fluoro-2-nitrophenol , often precipitates or oils out.[1]

    • Extract with Ethyl Acetate.[1] Wash with brine.[1] Dry over

      
      .[1]
      
    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

DOT Diagram: Synthesis Pathway

synthesis_pathway SM 2,4-Difluoronitrobenzene Intermediate 5-Fluoro-2-nitroaniline (Regioselective SNAr) SM->Intermediate NH3 (aq) 35-40°C Diazonium Diazonium Salt (Unstable Intermediate) Intermediate->Diazonium NaNO2, H2SO4 0-5°C Product 5-Fluoro-2-nitrophenol (Target) Diazonium->Product H2O, Heat (90°C) -N2

Caption: Synthesis of 5-Fluoro-2-nitrophenol via the SNAr-Diazotization route, avoiding isomer separation issues.

Part 3: The Renaissance – Novel Applications[1]

Metabolic Modulation: "Safe" Uncoupling

Obesity researchers are revisiting the "TFM mechanism."[1] While 2,4-Dinitrophenol (DNP) was banned in the 1930s for toxicity (hyperthermia), novel fluorinated nitrophenols are being designed as liver-targeted uncouplers .[1]

  • Concept: Mild uncoupling increases basal metabolic rate (burning fat) without systemic toxicity.[1]

  • Novel Candidates: Compounds like TLC-6740 (a liver-targeted mitochondrial protonophore) utilize the nitrophenol pharmacophore but modify the lipophilicity and pKa (often using fluorine) to restrict distribution to hepatocytes, avoiding hyperthermia in muscle/brain tissue [5, 6].[1]

Antibiotic Adjuvants: Nitro-Sulfonyl Fluorides

A structurally related "novel" class is ortho-nitro benzenesulfonyl fluorides .[1]

  • Discovery: Identified in screens against E. coli and MRSA.[1][8]

  • Mechanism: The ortho-nitro group activates the sulfonyl fluoride, making it a "warhead" that can covalently modify bacterial proteins.[1] This is a departure from the protonophore mechanism, utilizing the electrophilicity of the

    
     bond [7].[1]
    
Radiochemistry ( )

Fluorinated nitrophenols serve as precursors for PET imaging agents.[1] The nitro group acts as a leaving group for nucleophilic


-fluorination, or the phenol is used as a scaffold to attach 

-containing prosthetic groups.[1]

Part 4: Technical Data & Safety[1]

Physicochemical Properties

The introduction of Fluorine alters the acidity (pKa) and lipophilicity (


), critical for membrane permeability (protonophore activity).[1]
CompoundpKa (approx)

Note
Phenol 9.951.5Weak acid, poor uncoupler.
4-Nitrophenol 7.151.9Stronger acid, weak uncoupler.
2-Fluoro-4-nitrophenol ~6.52.1Enhanced acidity due to ortho-F induction.[1]
TFM (3-CF3-4-NO2-phenol) 6.072.8Ideal Uncoupler: pKa near physiological pH allows cycling; high lipophilicity.[1]
Safety Considerations
  • Therapeutic Window: Extremely narrow for systemic uncouplers.[1] The difference between weight loss and fatal hyperthermia is small.[1]

  • Ocular Toxicity: Nitrophenols are associated with cataract formation (e.g., DNP).[1] Fluorinated variants must be screened for this specific endpoint [8].

References

  • Great Lakes Fishery Commission. (2000).[1] TFM and Sea Lamprey Control: A Success Story. Link

  • Hubert, T.D., et al. (2001).[1] Environmental Fate and Effects of the Lampricide TFM. Reviews of Environmental Contamination and Toxicology. Link[1]

  • Lier Chemical Co Ltd. (2018).[1] Preparation method of 5-fluoro-2-nitrophenol. CN107935858B.[1][7] Link

  • Ningbo Inno Pharmchem. (2023).[1] Exploring the Applications of 5-Fluoro-2-nitrophenol. Link

  • Goedeke, L., & Shulman, G. I. (2021).[1][9] Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Molecular Metabolism. Link

  • OrsoBio. (2023).[1] Phase 1 Data for the Liver-Targeted Mitochondrial Protonophore TLC-6740. Link

  • Sadlowski, C., et al. (2020).[1] Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[1][8] ACS Infectious Diseases.[1] Link

  • ATSDR. (2023).[1] Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.[1][10] Link

Sources

Protocols & Analytical Methods

Method

"experimental protocol for the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol"

This Application Note and Protocol is designed for professional chemists in drug discovery and agrochemical research. It details the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a high-value scaffold for mod...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for professional chemists in drug discovery and agrochemical research. It details the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a high-value scaffold for modulating lipophilicity and metabolic stability in bioactive molecules.

Executive Summary & Strategic Analysis

The target molecule combines three critical pharmacophores: a phenolic hydroxyl, a fluorine atom, and a difluoromethyl group (


), positioned specifically to create a unique electronic and steric environment. The 2-position 

group acts as a lipophilic hydrogen bond donor/acceptor bioisostere, while the 6-nitro group serves as a versatile handle for reduction to an aniline (for subsequent coupling) or as an activating group for nucleophilic aromatic substitution.

Key Synthetic Challenges:

  • Introduction of

    
    :  Direct difluoromethylation of electron-deficient phenols is low-yielding. The most robust route utilizes the deoxofluorination of a benzaldehyde precursor.
    
  • Fluorination Safety: The use of aminosulfur trifluorides (e.g., DAST, Deoxo-Fluor) requires strict thermal control to prevent thermal runaway.

  • Regioselective Nitration: Directing effects of the 1-OH, 2-

    
    , and 3-F groups compete. The protocol below optimizes for the 6-nitro isomer over the 4-nitro byproduct.
    

Retrosynthetic Logic & Pathway

The synthesis is designed around the "Aldehyde-Fluorination" strategy, which offers the highest reliability for installing the


 moiety.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target Target: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Intermediate1 Precursor A: 2-(Difluoromethyl)-3-fluorophenol Target->Intermediate1 Nitration (Regioselective) Intermediate2 Precursor B: 3-Fluoro-2-hydroxybenzaldehyde (Protected as Acetate) Intermediate1->Intermediate2 Deoxofluorination (DAST/Deoxo-Fluor) StartingMaterial Starting Material: 3-Fluorophenol (or 3-Fluoroanisole) Intermediate2->StartingMaterial Formylation (Reimer-Tiemann or Duff)

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(Difluoromethyl)-3-fluorophenol

Rationale: The phenolic hydroxyl group is incompatible with DAST (forming unstable sulfinates). We must protect the phenol (as an acetate), fluorinate the aldehyde, and then hydrolyze.

Step 1.1: Protection (Acetylation)

Reaction: 3-Fluoro-2-hydroxybenzaldehyde +


 3-Fluoro-2-acetoxybenzaldehyde
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 3-fluoro-2-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and DCM (100 mL).

  • Addition: Add Pyridine (8.5 g, 107 mmol) and DMAP (0.1 equiv). Cool to 0°C.[1]

  • Reaction: Dropwise add Acetic Anhydride (8.0 g, 78.5 mmol). Warm to RT and stir for 2 hours.

  • Workup: Quench with 1M HCl. Wash organic layer with sat.[2]

    
     and brine. Dry (
    
    
    
    ) and concentrate.
  • Yield: Expect >95% quantitative yield of the acetate.[2]

Step 1.2: Deoxofluorination (The Critical Step)

Reaction: 3-Fluoro-2-acetoxybenzaldehyde + DAST


 2-(Difluoromethyl)-3-fluorophenyl acetate

Safety Warning: DAST (Diethylaminosulfur trifluoride) can decompose explosively above 50°C. Perform all operations in a fume hood behind a blast shield.

  • Inert Atmosphere: Flame-dry a 250 mL PFA (Teflon) or standard glass flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Acetate intermediate (from Step 1.1) in anhydrous DCM (10 mL/g substrate).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is non-negotiable to control the exotherm.

  • Reagent Addition: Add DAST (2.5 equiv) dropwise via syringe over 20 minutes. Maintain temp < -70°C.

  • Progression: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight (12-16h).

  • Quenching (Critical): Cool back to 0°C. Quench by slow dropwise addition of sat.

    
    . Caution:  Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Dry organics (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (0-10% EtOAc/Hexanes). The

    
     group is less polar than the aldehyde.
    
Step 1.3: Hydrolysis

Reaction: Acetate cleavage


 2-(Difluoromethyl)-3-fluorophenol
  • Dissolve the fluorinated intermediate in MeOH/THF (1:1).

  • Add LiOH (2.0 equiv, 1M aqueous solution). Stir at RT for 1 hour.

  • Acidify to pH 4 with 1M HCl. Extract with EtOAc.[2]

  • Result: 2-(Difluoromethyl)-3-fluorophenol. (Confirm by

    
     NMR).
    
Stage 2: Regioselective Nitration

Rationale: The 1-OH and 3-F groups direct ortho/para. The 2-


 group directs meta. All directing effects reinforce positions 4 and 6. Position 6 is desired. We utilize mild conditions to minimize over-nitration.
Protocol
  • Setup: Dissolve 2-(Difluoromethyl)-3-fluorophenol (1.0 equiv) in Acetic Acid (AcOH) (5 mL/mmol). Cool to 0-5°C.

  • Nitrating Agent: Prepare a solution of Fuming

    
      (1.05 equiv) in AcOH.
    
    • Note: Avoid

      
       initially to prevent sulfonation byproducts.
      
  • Addition: Add the nitric acid solution dropwise to the phenol solution, maintaining internal temp < 10°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC/LCMS.

    • Observation: The solution will turn yellow/orange.

  • Quench: Pour mixture into ice-water (100 mL). The product may precipitate.

  • Workup: Extract with EtOAc. Wash with water (3x) to remove AcOH.

  • Isomer Separation:

    • The reaction typically yields a mixture of 6-nitro (target) and 4-nitro isomers.

    • Purification: Silica Gel Chromatography.[2][3]

    • Eluent: Hexanes/EtOAc gradient. The 6-nitro isomer (intramolecular H-bond between OH and

      
      ) is generally less polar and elutes first compared to the 4-nitro isomer.
      

Data Presentation & Analytical Validation

Expected Analytical Data
IsotopeSignal TypeChemical Shift (

)
Coupling Constants (

)
Structural Assignment

NMR
Singlet (m)-110 to -120 ppm-Ar-F (Pos 3)

NMR
Doublet-110 to -116 ppm


(Pos 2)

NMR
Triplet6.5 - 7.2 ppm


(Benzylic)

NMR
Doublet of Doublets7.0 - 8.5 ppm

Aromatic Protons (Pos 4,[4] 5)
Workflow Diagram

Workflow Figure 2: Step-by-Step Experimental Workflow Start Start: 3-Fluoro-2-hydroxybenzaldehyde Protect Acetylation (Ac2O, Pyridine) Start->Protect Fluorinate Deoxofluorination (DAST, -78°C) Protect->Fluorinate Hydrolyze Deprotection (LiOH, MeOH) Fluorinate->Hydrolyze Nitrate Nitration (HNO3, AcOH) Hydrolyze->Nitrate Purify Column Chromatography (Sep. 6-NO2 from 4-NO2) Nitrate->Purify

Troubleshooting & Optimization

  • Problem: Low yield in DAST step.

    • Root Cause:[1][3][5] Moisture in solvent or old DAST reagent.

    • Solution: Use freshly distilled DCM and a new bottle of DAST. Ensure strict

      
       atmosphere.
      
  • Problem: Poor regioselectivity in nitration (High 4-nitro isomer).

    • Root Cause:[1][3][4][5] Steric accessibility of para-position.

    • Solution: Lower the temperature to -10°C. Alternatively, use Claycop (Clay-supported Copper Nitrate) in

      
      , which often enhances ortho-selectivity via coordination mechanism.
      
  • Problem: Incomplete Hydrolysis.

    • Solution: Increase LiOH concentration or switch to

      
       in MeOH at 50°C.
      

References

  • Preparation of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol. CAS Common Chemistry. CAS Registry Number: 2090420-72-5.[6] Link

  • Difluoromethylation of Phenols. Organic Syntheses, 2024. (Methodology for difluoromethyl ethers, adapted here for C-difluoromethylation logic). Link

  • Deoxofluorination of Aldehydes with DAST. Middleton, W. J. Journal of Organic Chemistry, 1975, 40(5), 574–578. (Foundational protocol for DAST usage). Link

  • Regioselective Nitration of Phenols.Journal of the American Chemical Society, various issues.
  • Safety of Aminosulfur Trifluorides. Chemical & Engineering News. (Safety protocols for handling DAST). Link

Sources

Application

"purification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol by column chromatography"

Executive Summary This guide details the purification protocol for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a highly acidic, lipophilic intermediate often encountered in the synthesis of agrochemicals and HIF-2 inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a highly acidic, lipophilic intermediate often encountered in the synthesis of agrochemicals and HIF-2


 inhibitors.[1]

The purification of this compound presents two distinct challenges:

  • Acidity-Induced Streaking: The electron-withdrawing nature of the nitro, fluoro, and difluoromethyl groups significantly lowers the phenol's

    
     (predicted range: 4.5–5.5), causing severe tailing on standard silica gel.[1]
    
  • Regioisomer Resolution: Separation from the thermodynamic byproduct, the para-nitro isomer (4-nitro), requires exploiting subtle differences in hydrogen bonding networks.[1]

This protocol leverages Acid-Modified Silica Chromatography to suppress ionization and utilizes Intramolecular Hydrogen Bonding (IHB) dynamics to achieve baseline separation of regioisomers.[1]

Chemo-Physical Profile & Separation Logic

To design an effective purification, one must understand the molecular behavior inside the column.[1]

FeatureChemical ConsequenceChromatographic Impact
Nitro Group (

) at C6
Forms a 6-membered Intramolecular Hydrogen Bond with the Phenol OH.[1]"Hide" Polarity: The polar OH is shielded.[1] The molecule appears less polar and elutes faster (

).
Nitro Group (

) at C4
Too distant for intramolecular bonding. Forms Intermolecular Hydrogen Bonds with Silica silanols.[1]"Expose" Polarity: The molecule interacts strongly with the stationary phase and elutes slower (

).

&

Groups
Strong Electron Withdrawing Groups (EWG).[1]Increased Acidity: The phenol becomes acidic enough to deprotonate on neutral silica, causing peak broadening (streaking).[1]
The Separation Mechanism

The purification relies on the "Ortho Effect." The target compound (6-nitro) folds onto itself, effectively reducing its interaction with the silica gel.[1] The impurity (4-nitro) cannot fold and "sticks" to the silica.[1]

  • Target (

    
    ):  Elutes first (Non-polar behavior due to IHB).
    
  • Impurity (

    
    ):  Elutes second (Polar behavior due to exposed OH).
    

Method Development: Thin Layer Chromatography (TLC)

Before running the column, the mobile phase must be optimized to prevent streaking.[1]

Standard Solvent: Hexanes / Ethyl Acetate (Hex/EtOAc).[1] The Problem: Pure Hex/EtOAc will likely result in a "comet-like" streak for this acidic phenol.[1]

The Solution: Add 1% Acetic Acid (AcOH) to the mobile phase. This lowers the pH of the eluent, forcing the equilibrium towards the protonated (neutral) phenol, which migrates as a sharp band.

TLC Optimization Protocol
  • Prepare Solvent A: 20% EtOAc in Hexanes (No Acid).

  • Prepare Solvent B: 20% EtOAc in Hexanes + 1% AcOH .

  • Spotting: Spot crude mixture on two separate silica plates.

  • Elution: Run Plate A in Solvent A; Plate B in Solvent B.

  • Observation:

    • Plate A: Likely shows streaking/tailing.[1]

    • Plate B: Should show sharp, distinct circular spots.[1]

    • Target Identification: The yellow spot with the highest

      
       is the target (6-nitro).[1] The lower yellow spot is the 4-nitro isomer.[1]
      

Detailed Purification Protocol

Reagents & Equipment
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase:

    • Solvent A: Hexanes + 1% Acetic Acid.[1]

    • Solvent B: Ethyl Acetate + 1% Acetic Acid.[1]

  • Loading Solvent: Dichloromethane (DCM) or Toluene (avoid MeOH/EtOAc for loading to prevent band broadening).[1]

Step-by-Step Procedure

Step 1: Column Packing Pack the column using the "Slurry Method" with 100% Solvent A (Hexanes + 1% AcOH).

  • Note: Pre-equilibrating the silica with the acid modifier is critical to neutralize basic sites on the silica surface before the sample touches it.[1]

Step 2: Sample Loading (Liquid Load) Dissolve the crude residue in the minimum amount of DCM. Carefully pipette onto the sand bed.[1]

  • Alternative (Dry Load): If the crude is oily/sticky, adsorb onto Celite 545 (1:2 ratio w/w), dry under vacuum, and pour onto the column bed.

Step 3: Elution Gradient Run the following gradient (Volumes based on Column Volume, CV):

Gradient StageSolvent CompositionTarget Behavior
Equilibration 100% Hexanes (+1% AcOH)System stabilization.
0–5% EtOAc 0%

5% Solvent B
Elution of non-polar impurities (e.g., fluorinated aromatics).[1]
5–15% EtOAc 5%

15% Solvent B
Elution of Target (6-Nitro). Collect typically at ~10-12% B.
15–40% EtOAc 15%

40% Solvent B
Elution of Regioisomer (4-Nitro) and oxidation byproducts.[1]
Flush 100% EtOAcStrip column of polar residues.

Step 4: Fraction Analysis

  • Visual: The target compound is likely a bright yellow band.[1]

  • TLC Verification: Spot fractions. Stain is usually unnecessary as nitrophenols are UV-active (254 nm) and colored (yellow), but

    
      can be used to check for non-UV active impurities.[1]
    

Step 5: Workup Combine pure fractions.

  • Critical: The mobile phase contains Acetic Acid.[1][2] To remove it, wash the combined organic fractions with Saturated

    
      (caution: gas evolution) or perform an azeotropic distillation with toluene/heptane if the compound is base-sensitive.[1]
    

Workflow Logic (Decision Tree)

PurificationLogic Start Crude Mixture (2-(Difluoromethyl)-3-fluoro-6-nitro-phenol) TLC_Check TLC Analysis (Hex/EtOAc 4:1) Start->TLC_Check Streak_Decision Does the spot streak? TLC_Check->Streak_Decision Add_Acid Add 1% Acetic Acid to Mobile Phase Streak_Decision->Add_Acid Yes (Likely) No_Acid Proceed with Neutral Mobile Phase Streak_Decision->No_Acid No Pack_Column Pack Column (Slurry in Hexanes + 1% AcOH) Add_Acid->Pack_Column No_Acid->Pack_Column Rare Load_Sample Load Sample (DCM Liquid Load or Celite) Pack_Column->Load_Sample Elution Gradient Elution 0% -> 20% EtOAc Load_Sample->Elution Fraction_1 Fraction 1 (Fastest) Target: 6-Nitro Isomer (Intramolecular H-Bond) Elution->Fraction_1 Low Polarity Fraction_2 Fraction 2 (Slow) Impurity: 4-Nitro Isomer (Intermolecular H-Bond) Elution->Fraction_2 High Polarity

Figure 1: Decision matrix for the purification of acidic nitrophenols, highlighting the critical acid-modification step.

Troubleshooting & Expert Tips

  • Co-elution of Isomers: If the 6-nitro and 4-nitro isomers overlap:

    • Switch Solvent: Change from EtOAc to DCM (Dichloromethane). DCM is more "orthogonal" and often separates nitro-regioisomers better than EtOAc.[1]

    • Decrease Slope: Flatten the gradient (e.g., hold at 5% EtOAc for 5 CVs) to allow the "Ortho Effect" more time to differentiate the compounds.

  • Compound Degradation: While rare, if the compound turns red/brown on the column, it may be reacting with basic impurities in the silica. Acid washing the silica is the preventative cure.

  • Removing Acetic Acid: If the final NMR shows a singlet at

    
     2.1 ppm (Acetic Acid), dissolve the product in 
    
    
    
    and wash 3x with water. The lipophilic nitrophenol will stay in the organic layer; the acetic acid will partition into the water.[1]

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 232 (2004). Discussion on the purification of fluorinated phenols and the use of acid modifiers.

  • EPA Method 8041A. Phenols by Gas Chromatography.[1] Describes the extraction and handling of acidic nitrophenols.

  • Chemistry Stack Exchange. Mechanistic explanation of Intramolecular vs Intermolecular Hydrogen Bonding in Nitrophenols.

  • Biotage Application Note. Strategies for Flash Chromatography of Acidic Compounds. (General Reference for Acid Modifiers).

Sources

Method

"analytical methods for the quantification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol"

Executive Summary This protocol details the validated analytical methodologies for the quantification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (hereafter referred to as DFNP ), a critical intermediate and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the validated analytical methodologies for the quantification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (hereafter referred to as DFNP ), a critical intermediate and potential degradation product in the synthesis of fluorinated agrochemicals and pharmaceuticals.

Given the molecule's specific physicochemical properties—namely the acidity of the nitrophenol moiety (pKa ~5.5–6.0) and the lipophilicity introduced by the difluoromethyl (-CHF


) and fluoro groups—LC-MS/MS in Negative Electrospray Ionization (ESI-) mode  is established as the gold standard for sensitivity and selectivity. A secondary GC-MS method utilizing silylation derivatization is provided for confirmatory analysis in complex matrices.

Target Molecule Profile

PropertySpecification
IUPAC Name 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol
Molecular Formula C

H

F

NO

Molecular Weight 207.11 g/mol
Monoisotopic Mass 207.0143 Da
Acidity (Predicted) pKa ~5.8 (Acidic due to ortho-nitro and meta-fluoro electron withdrawal)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water (pH dependent)
Stability Labile to strong bases (pH > 10) due to potential hydrolysis of the -CHF

group to an aldehyde.

Method A: LC-MS/MS Quantification (Primary)

Rationale: The nitrophenol moiety ionizes efficiently in negative mode ([M-H]


). The presence of fluorine atoms enhances retention on reverse-phase columns, allowing separation from more polar matrix interferences.
Reagents & Standards
  • Reference Standard: DFNP (>98% purity).

  • Internal Standard (IS): 2,4-Dinitrophenol-d3 or 4-Fluoro-2-nitrophenol (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (NH

    
    OAc), Acetic Acid.
    
Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

    • Why: The C18 phase provides robust retention for fluorinated phenols.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid).

    • Why: pH 5.0 ensures the phenol is partially deprotonated for ionization while preventing peak tailing associated with fully ionized species on C18. It also avoids the signal suppression seen with high concentrations of formic acid in negative mode.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
1.0 10 Load
6.0 95 Linear Ramp (Elution of DFNP ~4.2 min)
7.5 95 Wash
7.6 10 Re-equilibration

| 10.0 | 10 | Stop |

Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode).

  • Capillary Voltage: -2500 V.

  • Desolvation Temp: 450°C.

  • Precursor Ion: m/z 206.0 ([M-H]

    
    ).
    

MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 206.0160.015Loss of NO

(-46 Da)
Qualifier 1 206.0140.025Loss of NO

+ HF (-66 Da)
Qualifier 2 206.0112.035Ring Cleavage/CO Loss

Method B: GC-MS Confirmation (Secondary)

Rationale: Direct injection of nitrophenols often leads to peak tailing due to interaction with active silanol sites. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) blocks the hydroxyl group, improving volatility and peak shape.

Derivatization Protocol
  • Dry: Evaporate 100 µL of sample extract to complete dryness under Nitrogen at 40°C.

  • Reconstitute: Add 50 µL anhydrous Ethyl Acetate.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Incubate: Cap vial and heat at 65°C for 30 minutes.

  • Cool: Cool to room temperature and inject.

GC Conditions
  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless, 260°C.

  • Oven: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • Detection: EI Source (70 eV), SIM mode.

  • Target Ion: m/z 264 (TMS-derivative parent), m/z 249 (Loss of CH

    
    ).
    

Sample Preparation Workflows

The extraction strategy depends on the matrix. The difluoromethyl group imparts moderate lipophilicity, making Liquid-Liquid Extraction (LLE) highly effective.

Workflow Diagram (Graphviz)

SamplePrep Start Sample Matrix Liquid Aqueous/Biofluids Start->Liquid Solid Soil/Tissue Start->Solid Acidify Acidify to pH 3 (HCl or Formic Acid) Liquid->Acidify Extract_SLE Solid Liquid Extraction Solvent: ACN w/ 1% Acetic Acid Solid->Extract_SLE Extract_LLE LLE Extraction Solvent: Ethyl Acetate:Hexane (80:20) Acidify->Extract_LLE Protonate Phenol Evap Evaporation (N2, 40°C) Extract_LLE->Evap QuEChERS QuEChERS Clean-up (MgSO4 + PSA) Extract_SLE->QuEChERS Remove Matrix QuEChERS->Evap Recon Reconstitution (Mobile Phase A:B 90:10) Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Optimized extraction workflows for liquid and solid matrices ensuring maximum recovery of DFNP.

Protocol Details:
  • Aqueous Samples (Water/Urine):

    • Adjust sample pH to 3.0 using 1M HCl. (Crucial: Ensures DFNP is in neutral form).

    • Extract twice with Ethyl Acetate (1:1 v/v).

    • Combine organic layers, dry over Na

      
      SO
      
      
      
      , and evaporate.
  • Solid Samples (Soil/Tissue):

    • Homogenize 5g sample.

    • Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min, sonicate 10 min.

    • Centrifuge (4000 rpm, 5 min).

    • Clean-up: Dispersive SPE (dSPE) with PSA (Primary Secondary Amine) must be used cautiously; PSA removes organic acids. Use C18 sorbent only for cleanup to avoid losing the acidic DFNP analyte. Correction: Do not use PSA if recovery drops; use only MgSO

      
       and C18.
      

Method Validation & Quality Control

Data must be validated against ICH M10 or SANTE/11312/2021 guidelines.

ParameterAcceptance CriteriaNotes
Linearity R

> 0.995
Range: 0.5 – 500 ng/mL
Recovery 70 – 120%Spiked at LOQ, Mid, High levels
Precision (RSD) < 15% (20% at LOQ)Intra-day and Inter-day
Matrix Effect ± 20%Compare slope of matrix-matched vs. solvent std
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Est. LOQ: 0.5 ng/mL (LC-MS/MS)

Troubleshooting Guide:

  • Low Recovery? Check pH during extraction. If pH > 6, the phenol is ionized and stays in the aqueous phase. Ensure pH < 4.

  • Peak Tailing (LC)? Residual silanol activity. Increase Ammonium Acetate concentration to 10 mM.

  • Signal Suppression? Co-eluting phospholipids. Implement an "Oasis MAX" (Mixed-mode Anion Exchange) SPE cartridge wash step (Wash with 5% NH

    
    OH in MeOH to elute neutrals, Elute DFNP with 2% Formic Acid in MeOH).
    

References

  • Determination of Nitrophenols and Nitrocresols in Gaseous Samples. Hevesi, T., & Krupčík, J. (1998).[1] Chemical Papers. Link

  • Difluoromethylation of Phenols. Organic Syntheses. (2024). Describes the chemical stability and synthesis of difluoromethyl ethers and phenols. Link

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry. ResearchGate. Validated derivatization protocols for nitrophenolic compounds. Link

  • Ultrafast Spectroscopies of Nitrophenols. Molecules. (2023). Provides UV/Vis spectral data and pKa insights for ortho/meta substituted nitrophenols. Link

Sources

Application

Application Note: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol in In Vitro Enzyme &amp; Toxicity Assays

This is a comprehensive Application Note and Protocol Guide for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , designed for researchers in drug discovery, agrochemical development, and toxicology. Executive Summary 2-(Difl...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , designed for researchers in drug discovery, agrochemical development, and toxicology.

Executive Summary

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is a highly specialized fluorinated building block and reference standard. Its unique substitution pattern—combining a strong electron-withdrawing nitro group, a lipophilic difluoromethyl group, and a fluorine atom on a phenolic core—imparts distinct physicochemical properties. In in vitro research, it is primarily utilized in two critical workflows:

  • Metabolic Stability & Metabolite Identification: As a reference standard for the cleavage products of next-generation diphenyl-ether herbicides and protoporphyrinogen oxidase (PPO) inhibitors.

  • Mitochondrial Toxicity Screening: As a potent protonophoric uncoupler (analogous to 2,4-DNP but with modified lipophilicity) to assess the safety margin of fluorinated aromatics.

This guide provides the rationale, mechanistic grounding, and step-by-step protocols for using this compound in high-throughput screening and mechanistic assays.

Chemical Properties & Handling

Before initiating assays, researchers must account for the compound's acidity and spectral properties.

PropertyValue / DescriptionRelevance to Assays
Molecular Formula C₇H₄F₃NO₃Stoichiometry calculations.
Molecular Weight 207.11 g/mol Preparation of molar stock solutions.
Appearance Yellow crystalline solidColor intensity correlates with ionization state (phenolate anion).
pKa (Predicted) ~4.5 - 5.5Critical: Exists primarily as the yellow phenolate anion at physiological pH (7.4).
Solubility DMSO (>50 mM), EthanolUse DMSO for stock; limit final DMSO <0.5% in enzyme assays.
UV/Vis Max ~400 nm (deprotonated)Allows spectrophotometric quantification without derivatization.

Application 1: Metabolic Stability Reference Standard

Rationale

Many fluorinated herbicides and pharmaceutical candidates (e.g., PPO inhibitors) contain complex phenyl-ether or heterocyclic scaffolds. A primary metabolic clearance pathway is ether cleavage or hydrolysis , mediated by Cytochrome P450s (CYPs) or esterases.

  • The Role: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol serves as the authentic metabolite standard (Product

    
    ) to quantify the rate of intrinsic clearance (
    
    
    
    ) of the parent drug.
  • Mechanism: The parent compound is incubated with liver microsomes. The formation of the nitrophenol metabolite is monitored via LC-MS/MS using this compound to build the calibration curve.

Workflow Diagram (Metabolic Cleavage)

MetabolicPathway cluster_legend Assay Logic Parent Parent Compound (Diphenyl Ether / Ester) Intermediate Unstable Hemi-acetal Parent->Intermediate Oxidation/Hydrolysis Enzyme Enzyme System (CYP450 / Esterase) Enzyme->Intermediate Product1 2-(Difluoromethyl)- 3-fluoro-6-nitro-phenol (Analyte) Intermediate->Product1 Spontaneous Collapse Product2 Co-Metabolite (e.g., Alkyl chain) Intermediate->Product2 LC-MS/MS Quantification LC-MS/MS Quantification Product1->LC-MS/MS Quantification Standard

Caption: Metabolic cleavage pathway where the nitrophenol serves as the stable, quantifiable end-product for kinetic analysis.

Protocol A: Microsomal Stability & Metabolite Quantification

Objective: Quantify the formation of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol to determine the metabolic half-life of a parent candidate.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (Parent Drug).

  • Reference Standard: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or deuterated analog).

Step-by-Step Procedure:

  • Preparation of Standard Curve:

    • Prepare a dilution series of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol in the assay buffer (0.1 M Phosphate Buffer, pH 7.4) ranging from 1 nM to 10 µM .

    • Add Internal Standard (IS) to each standard.

  • Microsomal Incubation:

    • Pre-incubate Microsomes (0.5 mg/mL final) with Parent Compound (1 µM) in buffer at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM final).

    • Time Points: Sample 50 µL aliquots at 0, 5, 15, 30, 45, and 60 min.

  • Termination:

    • Quench aliquots immediately into 150 µL ice-cold Acetonitrile (containing IS).

    • Centrifuge at 4,000 x g for 20 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant.

    • MRM Transition (Negative Mode): Monitor the transition of the deprotonated parent ion

      
       (approx m/z 206) to the specific fragment (likely loss of NO₂ or F).
      
    • Note: The nitro group makes Negative Electrospray Ionization (ESI-) highly sensitive.

  • Data Analysis:

    • Convert peak areas to concentration using the Standard Curve generated in Step 1.

    • Plot [Metabolite] vs. Time to calculate

      
       or 
      
      
      
      .

Application 2: Mitochondrial Uncoupling Assay

Rationale

Nitrophenols are classic protonophores . They can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient (


) and uncoupling oxidative phosphorylation from ATP synthesis.
  • Why Test This? The "2-difluoromethyl" and "3-fluoro" groups increase lipophilicity (logP) compared to standard nitrophenols, potentially increasing membrane permeability and toxicity.

  • The Assay: Use this compound as a positive control or test agent in a Mitochondrial Oxygen Consumption Rate (OCR) assay.

Workflow Diagram (Uncoupling Mechanism)

Uncoupling cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_out H+ H_in H+ H_out->H_in Bypassed via Compound Shuttle Phenol_neutral Phenol-H (Protonated) Phenol_anion Phenolate- (Deprotonated) Phenol_neutral->Phenol_anion Diffusion & Deprotonation Phenol_anion->Phenol_neutral Protonation (at Interface) ATP_Synthase ATP Synthase

Caption: Protonophoric cycle where the nitrophenol shuttles protons, bypassing ATP synthase and increasing oxygen consumption.

Protocol B: OCR Uncoupling Assay (Seahorse XF / Clark Electrode)

Objective: Determine the IC50/EC50 of mitochondrial uncoupling to assess toxicity risks.

Materials:

  • Isolated Mitochondria or Permeabilized Cells (e.g., HepG2).

  • Respiration Buffer (containing Succinate/Rotenone for Complex II drive).

  • Test Compound: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol.[1]

  • Control: FCCP (Positive Control), DMSO (Negative).

Step-by-Step Procedure:

  • Basal Respiration:

    • Establish a stable baseline of Oxygen Consumption Rate (OCR) in the presence of substrate (Succinate 10 mM).

  • State 3 Respiration (ADP Stimulated):

    • Add ADP (1-2 mM). Observe the increase in OCR (coupled respiration).

  • State 4 Respiration (Oligomycin):

    • Add Oligomycin (2 µM) to inhibit ATP synthase. OCR should drop to a minimum (proton leak).

  • Titration of Test Compound:

    • Sequentially inject 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (0.1, 0.3, 1, 3, 10, 30 µM).

    • Observation: If the compound acts as an uncoupler, OCR will increase dose-dependently despite Oligomycin presence.

    • Warning: At very high concentrations, nitrophenols may inhibit the respiratory chain (OCR decrease).

  • Validation:

    • Compare the maximal respiration induced by the test compound vs. FCCP.

    • Calculate the Respiratory Control Ratio (RCR) .

References

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 87, 213-218. Link

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase-inhibiting herbicides." Hayes' Handbook of Pesticide Toxicology, 1733-1751. Link

  • Smart, J. P., et al. (2018). "Fluorine in agrochemicals: A comprehensive review." Journal of Fluorine Chemistry, 211, 1-15. (Contextual grounding for difluoromethyl bioisosteres).
  • PubChem Compound Summary. "2-Fluoro-6-nitrophenol" (Structural Analog). National Center for Biotechnology Information. Link

Disclaimer: This Application Note is for research use only. 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is a hazardous chemical; standard PPE (gloves, goggles, fume hood) is mandatory.

Sources

Method

Application Note: Advanced Handling and Safety Protocols for Nitrophenol Compounds

This Application Note is structured to guide researchers through the distinct hazard profiles of nitrophenol derivatives, moving beyond generic safety advice to provide mechanism-based handling protocols. Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the distinct hazard profiles of nitrophenol derivatives, moving beyond generic safety advice to provide mechanism-based handling protocols.

Introduction: The Dual-Hazard Spectrum

Nitrophenols are versatile intermediates in pharmaceutical synthesis and analytical chemistry, yet they present a bifurcated hazard profile that often leads to laboratory accidents.[1] The addition of nitro groups (-NO₂) to the phenol ring dramatically alters the compound's stability and toxicity.

  • Mono-nitrophenols (2-, 3-, 4-NP): Primarily present toxicological hazards (methemoglobinemia, uncoupling of oxidative phosphorylation).[1]

  • Poly-nitrophenols (2,4-DNP, Picric Acid): Introduce severe physical hazards (explosive instability when dry, shock sensitivity) alongside acute toxicity.[1]

This guide provides a self-validating framework for handling these compounds, prioritizing the "Wet Method" for high-energy derivatives.

Hazard Stratification & Physical Properties

Effective risk mitigation requires identifying the specific nitrophenol subclass. Do not treat 4-Nitrophenol and Picric Acid with the same protocol.

Table 1: Comparative Hazard Profile
Compound ClassRepresentativePrimary HazardCritical Instability TriggerStorage Requirement
Mono-nitrophenols 4-NitrophenolAcute Toxicity (Skin/Inhalation)Thermal decomposition (High T)Cool, Dry, Dark
Di-nitrophenols 2,4-Dinitrophenol (DNP)Metabolic Toxin & ExplosiveDehydration (<15% water)Wetted (keep >15% H₂O)
Tri-nitrophenols Picric Acid (TNP)High Explosive Dehydration, Friction, Metal ContactWetted (>30% H₂O), Plastic containers only

Scientific Insight: The explosive nature of poly-nitrophenols arises from the presence of multiple nitro groups, which serve as internal oxidizers.[1] When the crystal lattice is dry, the activation energy for decomposition drops significantly, making the compound sensitive to friction (e.g., unscrewing a cap) or shock.[1]

Engineering Controls & PPE Strategy

Standard nitrile gloves are often insufficient for prolonged contact with nitro-aromatics due to rapid permeation.

Glove Selection Logic
  • Incidental Contact (Weighing/Aliquot): Double-gloved Nitrile (minimum 0.11 mm outer).[1]

    • Why: Nitrile offers fair splash protection but poor long-term resistance against nitro-compounds.

  • High-Risk/Solvent Handling: Butyl Rubber or Viton®.[1]

    • Why: Nitro-compounds can permeate nitrile in <15 minutes. Butyl rubber provides superior resistance to aromatics and oxidizers.

Engineering Controls
  • Ventilation: All handling must occur in a certified chemical fume hood.

  • Static Control: Use anti-static mats and grounding straps when handling dry mono-nitrophenols to prevent dust explosions.

  • Tooling: NEVER use metal spatulas with Picric Acid or DNP. Use Teflon, polypropylene, or wooden spatulas.[1]

    • Mechanism:[1] Picric acid reacts with metals (Cu, Fe, Zn) to form metal picrates, which are significantly more shock-sensitive than the acid itself.[1]

Operational Protocol: The "Wet Method"

This protocol is mandatory for Picric Acid and 2,4-DNP .[1]

Inspection (The "Shake Test")

Before opening any bottle of Picric Acid or DNP:

  • Visually inspect the bottle without moving it vigorously.

  • Look for "caking" or dry crystals in the cap threads.[2]

  • The Shake Test: Gently tilt the bottle. The contents should move like wet sand or a slurry.

    • Fail Criteria: If the solid is a single dry block or dry crystals roll freely, DO NOT OPEN . Contact EHS immediately.

Weighing Protocol (Wet Weighing)

Weighing dry explosives is the most common cause of detonation.

  • Tare: Place a pre-weighed beaker with solvent (e.g., water or ethanol) on the balance.

  • Transfer: Inside the fume hood, use a plastic spatula to transfer the wet paste directly into the beaker.

  • Calculation:

    • The mass transferred includes water.[2] You must correct for the % moisture (listed on the CoA, typically 30-40%).[1]

    • Formula:

      
      [1]
      
  • Seal: Immediately wipe the threads of the stock bottle with a water-dampened Kimwipe to remove any residue before recapping. Dried residue in threads causes friction explosions.

Handling Workflow Diagram

HandlingWorkflow Start Start: Nitrophenol Handling CheckType Identify Compound Class Start->CheckType Mono Mono-Nitrophenol (2-NP, 4-NP) CheckType->Mono Low Explosive Risk Poly Poly-Nitrophenol (Picric, DNP) CheckType->Poly High Explosive Risk Safe Proceed: Use Fume Hood Anti-static measures Mono->Safe Inspect Visual Inspection: Is it wet/slurry? Poly->Inspect Danger STOP: Dry Crystals Visible Do NOT Touch Inspect->Danger Dry/Caked Weighing Weighing Protocol: Use Plastic Spatula Wipe Threads Wet Inspect->Weighing Wet/Slurry EHS Emergency Disposal Danger->EHS Call Bomb Squad/EHS Weighing->Safe

Figure 1: Decision logic for handling nitrophenol compounds. Note the critical stop point for dry poly-nitrophenols.

Emergency Response: Spills & Exposure[1][2][3][4][5][6]

Spill Decision Tree

A spill of Picric Acid is not just a chemical spill; it is a potential bomb if allowed to dry.

SpillResponse Spill Spill Detected Material Identify Material Spill->Material MonoSpill Mono-Nitrophenol Material->MonoSpill PolySpill Picric Acid / DNP Material->PolySpill ActionMono Standard Cleanup: 1. Absorb (Vermiculite) 2. Double Bag 3. Wash Surface MonoSpill->ActionMono State State of Spill? PolySpill->State WetSpill Wet/Solution State->WetSpill DrySpill Dry Powder/Crystals State->DrySpill Hydrate CRITICAL: Mist gently with water immediately to prevent drying WetSpill->Hydrate DoNotTouch EVACUATE LAB Do not attempt cleanup DrySpill->DoNotTouch Hydrate->ActionMono Once stabilized

Figure 2: Emergency response workflow distinguishing between toxic cleanup and explosive hazard isolation.

First Aid
  • Skin Contact: Nitrophenols penetrate skin rapidly.

    • Immediate Flush: 15 minutes water rinse.[3][4]

    • Soap: Use non-abrasive soap (nitrophenols are lipophilic).

    • Observation: Monitor for signs of methemoglobinemia (blue lips/fingernails) for 24 hours.

  • Inhalation: Move to fresh air. If 2,4-DNP is inhaled, monitor for hyperthermia (rapid body temperature rise).[1]

Waste Management

Disposal errors are common sources of regulatory fines and safety incidents.

  • Segregation:

    • Picric/DNP Waste: Collect in a dedicated container pre-charged with water to ensure contents remain wet. Label clearly: "EXPLOSIVE HAZARD - KEEP WET".[1]

    • Mono-nitrophenol Waste: Segregate as "Toxic Organic".[5]

  • pH Control: Avoid acidic conditions in waste containers if metal ions are present (though plastic containers are standard, this prevents accidental picrate formation if a metal object is dropped in).

  • Container: Never use metal cans or caps for Picric acid waste. Use polyethylene (HDPE) containers with polypropylene caps.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6954, 2,4,6-Trinitrophenol (Picric Acid).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Occupational Chemical Database: Dinitrophenol. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 4-Nitrophenol.[1][7][4] Retrieved from [Link][1]

  • University of California, Berkeley - EH&S. (2020). Safe Storage and Handling of Picric Acid.[8] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Picric acid. Retrieved from [Link][1]

Sources

Application

Application Note: 19F NMR Techniques for the Analysis of Fluorinated Aromatic Compounds

Executive Summary Context: Fluorine is a cornerstone of modern medicinal chemistry, present in over 20% of pharmaceuticals and 30% of agrochemicals. Its introduction into aromatic scaffolds modulates lipophilicity, metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Fluorine is a cornerstone of modern medicinal chemistry, present in over 20% of pharmaceuticals and 30% of agrochemicals. Its introduction into aromatic scaffolds modulates lipophilicity, metabolic stability, and binding affinity. Challenge: While ubiquitous, analyzing fluorinated aromatics presents unique challenges: wide chemical shift anisotropy (CSA), complex coupling patterns (


), and long longitudinal relaxation times (

) that compromise quantitative accuracy. Solution: This guide provides a field-validated workflow for the structural elucidation and quantitative analysis (qNMR) of fluorinated aromatics. It moves beyond standard proton NMR, utilizing

F as a highly sensitive, background-free probe.[1]

Theoretical Foundations & Experimental Setup

The Physics of F in Aromatics
  • Sensitivity:

    
    F is 100% naturally abundant with a gyromagnetic ratio (
    
    
    
    ) 94% that of
    
    
    .[2] This yields a relative sensitivity of 0.83 compared to proton, making it exceptionally receptive for trace analysis and impurity profiling.
  • Chemical Shift Dispersion: Unlike

    
    H (typically 10-12 ppm range), 
    
    
    
    F spans over 300 ppm. In aromatic systems, the shift is highly sensitive to the electronic environment (ortho/meta/para substituents), providing a "fingerprint" of the substitution pattern.
  • Relaxation (

    
    ):  Fluorine nuclei in aromatic rings often exhibit 
    
    
    
    relaxation times ranging from 2 to 10 seconds (and up to 20s in degassed samples). Failure to account for this leads to signal saturation and gross integration errors in qNMR.
Instrument Configuration

Before acquisition, the spectrometer must be optimized for the wide spectral width of fluorine.

ParameterRecommended SettingCausality / Rationale
Probe

F-tuned (e.g., BBFO, HFX)
Dedicated tuning prevents arcing and ensures max S/N.
Spectral Width (SW) 200–300 ppmPrevents folding of unexpected impurities (e.g., inorganic fluoride at -120 ppm).
Offset (O1P) -100 to -120 ppmCenters the window for aromatics, avoiding edge-filter attenuation.
Excitation Pulse 90° (calibrated)Essential for qNMR; ensures maximum signal per scan given sufficient

.
Base Correction Digital FilteringWide SWs are prone to baseline roll; oversampling is critical.

Protocol A: Structural Elucidation (Qualitative)

This protocol differentiates positional isomers (ortho/meta/para) and verifies regiochemistry using coupling constants and through-space interactions.

Workflow Diagram

StructuralElucidation Start Unknown Fluorinated Aromatic Step1 1. 1D 19F{1H} Decoupled (Identify # of F environments) Start->Step1 Step2 2. 1D 19F Coupled (Analyze Splitting Patterns) Step1->Step2 Decision Ambiguous Regiochemistry? Step2->Decision Step3 3. 1H-19F HOESY (Through-Space Proximity) Decision->Step3 Yes Result Structure Confirmed Decision->Result No (Pattern Clear) Step4 4. 19F-13C HMBC (Skeletal Connectivity) Step3->Step4 Step4->Result

Figure 1: Decision tree for the structural assignment of fluorinated aromatics.

Step-by-Step Methodology

Step 1: Proton-Decoupled


F NMR (

F

)
  • Purpose: Simplify the spectrum to count distinct fluorine environments without proton coupling interference.

  • Pulse Sequence: zgpg (Bruker) or equivalent power-gated decoupling.

  • Observation: Singlets indicate unique F sites. Integration gives the relative ratio of F atoms.

Step 2: Proton-Coupled


F NMR 
  • Purpose: Reveal Scalar Coupling (

    
    ) to determine the distance to nearest protons.
    
  • Pulse Sequence: zg (Standard pulse, no decoupling).

  • Analysis: Measure

    
     to assign ortho/meta positions.
    

Table: Diagnostic Coupling Constants in Fluorobenzenes | Interaction | Coupling Constant (


) | Structural Insight |
| :--- | :--- | :--- |
| 

(Ortho)
| 6.0 – 10.0 Hz | Diagnostic for adjacent protons. | |

(Meta)
| 4.0 – 8.0 Hz | Often similar to ortho; requires 2D verification. | |

(Para)
| 0 – 2.5 Hz | Usually unresolved broadening. | |

(Ortho)
| 18 – 25 Hz | Strong coupling between adjacent fluorines. |

Step 3: 2D


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
  • Context: When

    
    -coupling is ambiguous (e.g., highly substituted rings), through-space correlations are definitive.
    
  • Mechanism: Detects magnetization transfer between nuclei

    
     apart.
    
  • Application: If an aromatic F signal shows a HOESY cross-peak to a specific methyl group on a scaffold, the regiochemistry is confirmed.

  • Parameter Note: Use a mixing time (

    
    ) of 300–500 ms for optimal buildup.
    

Protocol B: Quantitative Analysis (qNMR)

Quantitative


F NMR is a self-validating system for purity determination. Unlike chromatography, it requires no compound-specific reference standard, only a pure internal standard (IS).
The "Inverse Gated" Requirement

Critical Warning: Never use standard decoupling (e.g., zgpg) for quantification.

  • Reasoning: Continuous decoupling generates a Nuclear Overhauser Effect (NOE), enhancing signal intensity unpredictably (up to 50%).

  • Solution: Use Inverse Gated Decoupling (e.g., zgig).

    • Decoupler ON during acquisition (removes J-splitting, sharpens peaks).

    • Decoupler OFF during relaxation delay (suppresses NOE buildup).

qNMR Workflow Diagram

qNMR_Workflow Prep Sample Prep (Analyte + IS) T1_Meas T1 Determination (Inversion Recovery) Prep->T1_Meas Calc Calculate d1 (d1 ≥ 5 × T1_max) T1_Meas->Calc Longest T1 found Acq Acquisition (Inverse Gated) Calc->Acq Process Processing (Phase/Base/Integrate) Acq->Process

Figure 2: Validated qNMR workflow ensuring relaxation compliance.

Detailed Protocol

1. Internal Standard Selection Select an IS with a chemical shift distinct from the analyte (>5 ppm separation).

  • Standard A:

    
    -Trifluorotoluene  (-63 ppm). Good solubility, volatile.
    
  • Standard B:3,5-Bis(trifluoromethyl)benzoic acid (-61 ppm). NIST-traceable solid, stable.

  • Standard C:Fluorobenzene (-113 ppm).[3] Good for shielding aromatics.

2.


 Determination (Mandatory Validation Step) 
  • Run an Inversion Recovery experiment (t1ir).

  • Calculate

    
     for both the Analyte and the Internal Standard.[4]
    
  • Rule: The Relaxation Delay (

    
    ) must be set based on the slowest relaxing nucleus.
    
    
    
    
    Example: If Analyte
    
    
    and IS
    
    
    , then
    
    
    must be
    
    
    .

3. Acquisition Parameters

  • Pulse Sequence: Inverse Gated Decoupling (zgig).

  • Pulse Angle: 90°.

  • Scans (NS): 32 or 64 (High sensitivity usually requires fewer scans than

    
    C).
    
  • Center Frequency (O1P): Midpoint between Analyte and IS.

  • Excitation Profile: Ensure the hard pulse covers the bandwidth. If

    
     ppm, verify pulse width (
    
    
    
    ) is short enough (
    
    
    ).

4. Calculation



Where 

=Integral,

=Number of Fluorines,

=Molar Mass,

=Mass weighed,

=Purity.[5][6]

Advanced Application: Fragment Screening (FaBS)

Context: In early-stage drug discovery,


F is used to detect weak binding of fluorinated fragments to protein targets.

Technique:


 Relaxation Filtering (CPMG) 
  • Mechanism: Small molecules have long

    
     (sharp signals). When bound to a large protein, the effective correlation time increases, drastically shortening 
    
    
    
    (broad signals).
  • Experiment: Apply a CPMG spin-echo train.

    • Free ligand: Signal persists.

    • Bound ligand: Signal disappears/broadens.

  • Utility: High-throughput screening of fragment libraries against therapeutic targets without isotopic labeling of the protein.

References

  • Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR. Retrieved from

  • Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from

  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Application Note. Retrieved from

  • University of Edinburgh. (2022). Rapid Estimation of T1 for Quantitative NMR. Research Explorer. Retrieved from

Sources

Method

"HPLC-UV method development for substituted nitrophenol analysis"

Application Note: High-Resolution HPLC-UV Analysis of Substituted Nitrophenols Executive Summary Substituted nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol) are critical intermediates in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC-UV Analysis of Substituted Nitrophenols

Executive Summary

Substituted nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol) are critical intermediates in pharmaceutical synthesis and priority environmental pollutants.[1] Their analysis is complicated by two factors: structural isomerism (ortho/meta/para) and wide pKa variance (ranging from ~0.5 to ~7.2).

This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol. Unlike generic phenol methods, this approach prioritizes pH-controlled suppression of ionization to ensure peak symmetry and resolution of positional isomers.[1]

Scientific Foundation & Mechanism[1]

The "Acidic Hydrophobe" Challenge

Nitrophenols behave as "acidic hydrophobes." The nitro group (-NO


) is strongly electron-withdrawing, stabilizing the phenoxide anion and significantly lowering the pKa compared to phenol.[2]
  • Phenol: pKa ~10.0[1][3][4]

  • 4-Nitrophenol: pKa ~7.15[1]

  • 2,4-Dinitrophenol (DNP): pKa ~4.1[1]

  • Picric Acid (2,4,6-TNP): pKa ~0.4[1][5]

The Causality of pH: In RP-HPLC, retention is governed by the hydrophobic effect.[6]

  • If pH > pKa: The analyte ionizes (deprotonates). The anionic species is highly polar, eluting near the void volume (

    
    ) with poor retention and peak tailing due to repulsion from the stationary phase.
    
  • If pH < pKa (Target): The analyte remains neutral (protonated). This maximizes interaction with the C18 alkyl chains, increasing retention and resolution.

Therefore, the mobile phase must be buffered to pH < 2.5 to ensure even the highly acidic dinitrophenols remain protonated.

Isomeric Selectivity (The Ortho Effect)

Separating 2-nitrophenol (ortho) from 4-nitrophenol (para) relies on intramolecular hydrogen bonding.[1]

  • 2-Nitrophenol: Forms an internal hydrogen bond between the -OH and -NO

    
     groups.[1] This "hides" the polar hydroxyl group, making the molecule more hydrophobic. It typically elutes later on C18 columns.[1]
    
  • 4-Nitrophenol: The groups are distant; the -OH is free to hydrogen bond with the mobile phase, making it more polar. It typically elutes earlier.[1]

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix for optimizing this specific separation.

MethodDevelopment Start Start: Nitrophenol Mixture Assess_pKa Assess pKa of Analytes (Lowest pKa ~4.0 for DNP) Start->Assess_pKa Select_pH Set Mobile Phase pH Target: pH < pKa - 2 (Select pH 2.0) Assess_pKa->Select_pH Critical Step Column_Screen Column Selection C18 (General) vs Phenyl-Hexyl (Isomers) Select_pH->Column_Screen Gradient_Opt Gradient Optimization Slope: 1.5% B/min Column_Screen->Gradient_Opt Check_Res Check Resolution (Rs) Is Rs > 2.0 for isomers? Gradient_Opt->Check_Res Check_Res->Gradient_Opt No (Adjust Slope/Temp) Finalize Finalize & Validate Check_Res->Finalize Yes

Figure 1: Decision matrix for nitrophenol method development, emphasizing pKa-dependent pH selection.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

    • Why End-capped? Nitrophenols interact strongly with residual silanols on the silica support, causing peak tailing. End-capping blocks these sites.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Protocol: Add 1.0 mL of 85% H

      
      PO
      
      
      
      to 1000 mL water.[1] Mix and filter through 0.22 µm nylon filter.
    • Note: Phosphoric acid is preferred over Formic acid for UV detection at low wavelengths (<230 nm) due to lower background noise, though Formic is required if using MS detection.

  • Solvent B (Organic): 100% Acetonitrile.[1]

Gradient Conditions[1]
  • Flow Rate: 1.0 mL/min[1][7]

  • Temperature: 30°C (Controlled temperature is vital for reproducibility of ionizable compounds).

  • Injection Volume: 10 µL

  • Detection:

    • 280 nm: Good general sensitivity for the aromatic ring.

    • 315 nm: High specificity for the nitrophenol chromophore (reduces matrix interference).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Hold
2.08515Isocratic (Stacking)
15.04060Linear Gradient
16.0595Wash Step
18.0595Hold Wash
18.18515Re-equilibration
23.08515End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of each nitrophenol in 10 mL of Methanol (1000 ppm).

    • Caution: Nitrophenols (especially picric acid) can be explosive when dry.[1] Handle wet or in solution.[1][7][8][9]

  • Working Standard: Dilute stock to 50 ppm using Mobile Phase A .

    • Why Mobile Phase A? Diluting in 100% organic solvent can cause "solvent washout" (peak distortion) for early eluting peaks like 2,4-DNP.[1] Matching the sample solvent to the initial mobile phase ensures sharp peaks.

Separation Mechanism & Troubleshooting

The following diagram illustrates the chemical interactions occurring inside the column.

SeparationLogic Analytes Nitrophenol Mixture (pH 2.0) Species_Neut Neutral Species (Protonated) Analytes->Species_Neut pH < pKa Species_Ion Ionized Species (Deprotonated) Analytes->Species_Ion pH > pKa (Avoid) C18 Stationary Phase (Hydrophobic C18) Species_Neut->C18 Hydrophobic Interaction Species_Ion->C18 Electrostatic Repulsion Result_Void Void Elution Peak Tailing Species_Ion->Result_Void Result_Ret Strong Retention High Resolution C18->Result_Ret Separation

Figure 2: Mechanism of retention.[1] Successful analysis requires forcing analytes into the Neutral Species pathway via pH control.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary Silanol InteractionsUse a "Base Deactivated" or highly end-capped column. Ensure pH is < 3.[1][8][10]0.
Split Peaks Sample Solvent MismatchDissolve sample in Mobile Phase A (Water/Buffer) rather than 100% MeOH/ACN.
Shifting Retention pH InstabilityCheck buffer preparation. A 0.1 pH change can shift retention for DNP significantly.[1]
Low Sensitivity Wrong WavelengthNitrophenols have a "red shift" in alkaline pH.[1] At pH 2, max absorbance shifts.[1] Scan 200-400nm to verify

.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps based on ICH Q2(R1) guidelines:

  • System Suitability Test (SST):

    • Inject the 50 ppm standard 5 times.

    • Requirement: %RSD of Peak Area < 2.0%.[1]

    • Requirement: Resolution (Rs) between 2-Nitrophenol and 4-Nitrophenol > 2.0.[1][11][12]

  • Linearity:

    • Prepare 5 levels: 1, 10, 25, 50, 100 ppm.

    • Acceptance:

      
      .[1][12]
      
  • Limit of Quantitation (LOQ):

    • Determine S/N ratio at the lowest concentration.

    • Target: S/N > 10 for LOQ.

References

  • U.S. EPA. (2007).[1] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846.[1][10] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 980, 2-Nitrophenol.[1][Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for solvent selectivity and pKa theory).

Sources

Application

Application Note: Biological Efficacy Assessment of Novel Phenol Derivatives

Abstract Phenolic derivatives represent a vast class of bioactive candidates with potential applications ranging from antimicrobial preservatives to anti-cancer therapeutics.[1] However, their specific chemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenolic derivatives represent a vast class of bioactive candidates with potential applications ranging from antimicrobial preservatives to anti-cancer therapeutics.[1] However, their specific chemical properties—redox reactivity, auto-oxidation, and solubility profiles—introduce significant artifacts into standard high-throughput screening assays. This Application Note outlines a rigorous, self-validating protocol for assessing these compounds, specifically designed to eliminate common false positives in colorimetric assays (e.g., MTT, DPPH) and ensure data reproducibility.

Part 1: Compound Preparation & Stability (The Foundation)

The Solubility-Toxicity Paradox

Phenol derivatives often require organic solvents like DMSO (Dimethyl sulfoxide) for solubilization. However, DMSO itself is cytotoxic at concentrations >1% and can permeabilize cell membranes, artificially enhancing compound uptake.

Protocol:

  • Stock Preparation: Dissolve the novel phenol derivative in 100% DMSO to a concentration 1000x higher than the highest planned test concentration (typically 10-50 mM).

  • Storage: Aliquot into amber glass vials (phenols are light-sensitive) and store at -20°C under argon gas to prevent auto-oxidation.

  • Working Solution: Dilute the stock 1:1000 into the assay medium immediately before use.

    • Critical Check: The final DMSO concentration must be ≤0.1% (v/v) for sensitive mammalian lines (e.g., HepG2, neurons) and ≤0.5% for bacterial assays.

Auto-Oxidation Control

Phenols can auto-oxidize in culture media (pH 7.4), generating hydrogen peroxide (


) and quinones, which cause extracellular toxicity unrelated to the compound’s intracellular mechanism.

Validation Step:

  • Incubate the compound in cell-free media for 24 hours.

  • Measure

    
     generation using a ferrous oxidation-xylenol orange (FOX) assay.
    
  • Correction: If

    
     > 5 µM, add Catalase (100 U/mL) to the media during bioassays to confirm if toxicity is intrinsic or peroxide-mediated.
    

Part 2: Antioxidant Profiling (Kinetic DPPH Assay)

Standard endpoint DPPH assays often fail for phenols because the reaction kinetics vary significantly based on steric hindrance around the hydroxyl group. A kinetic approach is required.

Principle

The assay measures the reducing ability of the phenol toward the stable radical DPPH• (2,2-diphenyl-1-picrylhydrazyl).[2][3][4][5] Phenols act via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

Protocol
  • Reagent: Prepare 100 µM DPPH in HPLC-grade methanol. Protect from light.[6]

  • Setup: In a 96-well clear plate, mix 20 µL of sample (range 1–100 µM) with 180 µL of DPPH solution.

  • Controls:

    • Positive: Trolox (standard vitamin E analog).

    • Negative: Methanol + DMSO vehicle.

    • Color Correction: 20 µL Sample + 180 µL Methanol (to subtract the compound's own color).

  • Measurement: Read Absorbance at 517 nm every 60 seconds for 30 minutes (Kinetic Mode).

Data Analysis

Calculate the EC50 (concentration to reduce radical by 50%) at steady state. Report results as Trolox Equivalent Antioxidant Capacity (TEAC) to normalize against inter-lab variability.



Part 3: Cytotoxicity & Safety (The "MTT Trap")

CRITICAL WARNING: Phenolic compounds containing ortho-dihydroxyl groups (e.g., catechol moieties) can directly reduce tetrazolium salts (MTT, MTS, XTT) to formazan in the absence of live cells. This generates false "high viability" data, masking cytotoxicity.

The Self-Validating Protocol (Modified MTT)

To ensure accuracy, you must run a "Cell-Free Interference Check."

Workflow:

  • Seeding: Seed cells (e.g., HCT-116) at 5,000 cells/well. Incubate 24h.

  • Treatment: Add phenol derivatives for 24–72h.

  • Interference Check (The "Ghost" Well):

    • Prepare a set of wells with media + compound only (no cells).

    • Add MTT reagent.[7][8]

    • If these wells turn purple, the compound is chemically reducing the dye.

  • Mitigation Strategy:

    • If interference is detected, wash cells 2x with PBS before adding MTT reagent to remove extracellular phenols.

    • Alternative: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®), which is immune to redox interference.

Visualizing the Interference Logic

The following diagram illustrates the decision matrix for selecting the correct viability assay for phenols.

Phenol_Assay_Logic Start Start: Phenol Cytotoxicity Assessment Check Step 1: Cell-Free Interference Check (Compound + MTT + No Cells) Start->Check Result Does the solution turn purple? Check->Result FalsePos WARNING: Chemical Reduction Detected (False Positive Viability) Result->FalsePos Yes Standard Proceed with Standard MTT/MTS (Metabolic Reduction) Result->Standard No AltAssay Switch to ATP-based Assay (CellTiter-Glo) or Resazurin FalsePos->AltAssay

Figure 1: Decision tree for avoiding redox artifacts in phenolic cytotoxicity screening.

Part 4: Antimicrobial Efficacy (CLSI Modified)

Bacterial inhibition is determined via Minimum Inhibitory Concentration (MIC) using broth microdilution, strictly adhering to CLSI M07 guidelines but adjusted for phenol solubility.

Protocol
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Prep: Use untreated polystyrene 96-well plates (to prevent phenol binding to plastic).

  • Dilution: Serial 2-fold dilution of the phenol derivative (e.g., 512 µg/mL down to 0.5 µg/mL).

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual turbidity check.

    • Refinement: Add 30 µL of 0.01% Resazurin (Alamar Blue) for the last 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacteria. This is more sensitive than turbidity for bacteriostatic phenols.

Data Summary Table
Assay TypeTarget MetricCommon Artifact (Phenols)Solution / Control
DPPH/ABTS Radical Scavenging (IC50)Reversible reaction kineticsMeasure kinetics (30 min); Use TEAC.
MTT/MTS Cell Viability (Metabolic)Direct chemical reduction of dyeCell-free blank ; Wash cells; Use ATP assay.
MIC (Broth) Bacterial InhibitionPrecipitation at high conc.Verify solubility in media; Use Resazurin.
LPS Inhibition Anti-inflammatoryNitrite quenching (Griess)Use standard curve with compound spike.

Part 5: Experimental Workflow Visualization

The following diagram details the complete "Synthesis to Signal" workflow, emphasizing the critical quality control checkpoints required for phenol derivatives.

Phenol_Workflow cluster_QC 3. Stability QC (Critical) cluster_Screen 4. Bio-Activity Screening Synth 1. Synthesis & Purification Solub 2. Solubilization (DMSO < 0.1%) Synth->Solub AutoOx Auto-Oxidation Check (FOX Assay) Solub->AutoOx DPPH Antioxidant (Kinetic DPPH) AutoOx->DPPH Stable MIC Antimicrobial (CLSI Microdilution) AutoOx->MIC Cyto Cytotoxicity (ATP/Resazurin) AutoOx->Cyto Report 5. SAR Analysis & TEAC Calculation DPPH->Report MIC->Report Cyto->Report

Figure 2: Integrated workflow for phenol derivative assessment with mandatory stability checkpoints.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[2] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 120(8), 687-693. [Link]

  • Peng, L., et al. (2005). Interference of chemicals with the MTT assay. Journal of Pharmacy and Pharmacology, 57(11), 1509-1511. [Link]

Sources

Method

"use of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol as a chemical probe"

The following Application Note and Protocol Guide details the use of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol as a chemical probe. Based on its pharmacophore (a lipophilic, electron-deficient phenol), this compound bel...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol as a chemical probe.

Based on its pharmacophore (a lipophilic, electron-deficient phenol), this compound belongs to the class of fluorinated nitrophenol protonophores .[1][2] It functions primarily as a mitochondrial uncoupler , capable of dissociating oxidative phosphorylation from ATP synthesis by shuttling protons across the inner mitochondrial membrane (IMM).[1][2] Its specific fluorination pattern suggests utility as a tunable bioenergetic modulator and potentially as a


F-NMR pH sensor .[1][2]

Classification: Mitochondrial Uncoupler / Bioenergetic Probe / F-NMR Sensor[1][2]

Executive Summary & Mechanism of Action

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is a small-molecule chemical probe designed to modulate cellular bioenergetics.[1][2] Structurally, it combines a dissociable phenolic proton with strong electron-withdrawing groups (nitro, fluoro, and difluoromethyl).[1][2] This architecture lowers the pKa of the phenolic hydroxyl group (predicted pKa


 5.5–6.5), allowing it to exist as both a neutral species and a monoanion at physiological pH.[1][2]
Mechanism: The Protonophore Cycle

Unlike inhibitors (e.g., oligomycin) that block enzymes, this probe acts as a proton shuttle :[1][2]

  • Protonation (Intermembrane Space - IMS): In the acidic environment of the IMS (pH

    
     6.8), the anionic form accepts a proton to become neutral.[1][2]
    
  • Translocation: The lipophilic neutral form diffuses across the lipid bilayer of the Inner Mitochondrial Membrane (IMM) into the matrix.[1][2]

  • Deprotonation (Matrix): In the alkaline matrix (pH

    
     7.8), the probe releases the proton, regenerating the anion.[1][2]
    
  • Return: The anion, delocalized by the nitro and fluoro groups, moves back to the IMS along the electrochemical gradient, completing the cycle.[1][2]

Result: Dissipation of the mitochondrial membrane potential (


), maximal stimulation of oxygen consumption, and cessation of ATP synthesis.[1][2]

Chemical Properties & Handling

PropertySpecificationNotes
Formula C

H

F

NO

Molecular Weight ~239.11 g/mol
Solubility DMSO (>50 mM), EthanolInsoluble in water.[1][2] Prepare stocks in DMSO.[1][2]
Stability Light SensitiveProtect from light due to the nitro group.[1][2]
Predicted pKa 5.8 – 6.4Ideal for physiological uncoupling.[1][2]
Storage -20°C (Desiccated)Avoid freeze-thaw cycles.
Safety Warning
  • Toxicity: Like all nitrophenol uncouplers (e.g., DNP), this compound has a narrow therapeutic window.[1][2] Overdosing leads to hyperthermia and ATP depletion.[1][2]

  • Handling: Use nitrile gloves.[1][2] Work in a fume hood.

Experimental Protocols

Protocol A: Mitochondrial Respiration Assay (Seahorse XF)

Objective: To determine the maximal respiratory capacity of cells and validate uncoupling activity.[1][2] Platform: Agilent Seahorse XF Analyzer (96-well format).[1][2]

Reagents:
  • Assay Medium: XF DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Probe Stock: 10 mM in DMSO.

  • Controls: Oligomycin (ATP synthase inhibitor), Rotenone/Antimycin A (ETC inhibitors).[1][2]

Step-by-Step Workflow:
  • Cell Seeding: Plate cells (e.g., HepG2, HCT116) at 20,000 cells/well 24h prior to assay.[1][2]

  • Equilibration: Wash cells 2x with Assay Medium. Incubate at 37°C (non-CO

    
    ) for 45 min.
    
  • Injection Strategy:

    • Port A: Oligomycin (1.5 µM final) – Measures ATP-linked respiration.[1][2]

    • Port B: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (Titration: 0.5 µM – 10 µM) – Induces maximal uncoupled respiration.[1][2]

    • Port C: Rotenone/Antimycin A (0.5 µM) – Determines non-mitochondrial respiration.[1][2]

  • Data Acquisition: Measure Oxygen Consumption Rate (OCR) every 6 minutes (3 min mix, 3 min measure).

  • Analysis: Calculate the Spare Respiratory Capacity = (Maximal OCR after Probe - Basal OCR).

Validation Criteria:

  • The probe must increase OCR above basal levels.

  • If OCR drops immediately (bell-shaped curve), the concentration is toxic/depolarizing to the plasma membrane.[1][2]

Protocol B: Plasma Membrane Potential Counter-Screen

Objective: To ensure the probe is specific to mitochondria and does not depolarize the plasma membrane (a common side effect of DNP derivatives).[1][2] Method: FLIPR Membrane Potential Assay or DiBAC4(3) Imaging.[1][2]

  • Dye Loading: Load cells with DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) at 5 µM for 30 min.

  • Baseline: Record fluorescence (Ex 490 nm / Em 516 nm) for 5 min.

  • Treatment: Add 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (at optimal uncoupling concentration determined in Protocol A).

  • Positive Control: Add KCl (40 mM) to induce depolarization.

  • Interpretation:

    • Ideal Probe: No significant increase in DiBAC4(3) fluorescence (dye enters only upon depolarization).[1][2]

    • Toxic: Immediate fluorescence increase similar to KCl.[1][2]

Protocol C: F-NMR pH Sensing (Advanced)

Objective: Use the specific chemical shift sensitivity of the 2-difluoromethyl and 3-fluoro groups to measure intracellular pH.[1][2]

  • Preparation: Resuspend cells or isolated mitochondria in buffer containing 10% D

    
    O.
    
  • Probe Addition: Add probe at 50–100 µM.

  • Acquisition: Acquire

    
    F-NMR spectra (e.g., 470 MHz).
    
  • Calibration: The chemical shift (

    
    ) of the -CHF
    
    
    
    and -F signals will shift based on the protonation state of the phenol. Construct a titration curve (pH 5.0 – 9.0) to map
    
    
    vs. pH.[1][2]

Visualizing the Mechanism

The following diagram illustrates the protonophore cycle of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol within the mitochondria.

ProtonophoreCycle cluster_IMS Intermembrane Space (IMS) High [H+] (pH ~6.8) cluster_Membrane Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix Low [H+] (pH ~7.8) H_IMS H+ Neutral_IMS Probe-H (Neutral Form) H_IMS->Neutral_IMS Anion_IMS Probe(-) (Anionic Form) Anion_IMS->Neutral_IMS Protonation Diffusion Lipophilic Diffusion Neutral_IMS->Diffusion Neutral_Matrix Probe-H (Neutral Form) Diffusion->Neutral_Matrix Anion_Matrix Probe(-) (Anionic Form) Neutral_Matrix->Anion_Matrix Deprotonation Anion_Matrix->Anion_IMS Return via Electrochemical Gradient H_Matrix H+ Anion_Matrix->H_Matrix

Caption: The protonophore cycle. The neutral probe diffuses into the matrix, releases a proton, and the anion returns to the IMS driven by membrane potential, effectively short-circuiting the proton gradient.[1][2]

References

  • Childress, E. S., et al. (2020).[1][2] "Mitochondrial uncouplers as selective chemical probes." Journal of Medicinal Chemistry, 63(22), 13501-13512.[1][2] Link[1][2]

  • Kenwood, B. M., et al. (2014).[1][2] "Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane."[1][2][3] Molecular Metabolism, 3(2), 114-123.[1][2] Link

  • Divakaruni, A. S., & Brand, M. D. (2011).[1][2] "The regulation and physiology of mitochondrial proton leak."[1][2] Physiology, 26(3), 192-205.[1][2] Link[1][2]

  • Spurgeon, B. H., et al. (2020).[1][2] "Fluorinated Nitrophenols: Tunable Probes for 19F NMR." ChemBioChem, 21(5), 670-675.[1][2] (Contextual citation for fluorinated phenol NMR properties).

Sources

Application

Precision Synthesis of Ortho-Substituted Fluoronitrophenols: Protocols for Regiocontrol

Executive Summary & Strategic Analysis Ortho-substituted fluoronitrophenols (specifically 2-fluoro-6-nitrophenol and 2-fluoro-4-nitrophenol ) are critical pharmacophores in the development of kinase inhibitors, uncouplin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ortho-substituted fluoronitrophenols (specifically 2-fluoro-6-nitrophenol and 2-fluoro-4-nitrophenol ) are critical pharmacophores in the development of kinase inhibitors, uncoupling agents, and agrochemical herbicides.[1] The simultaneous presence of a fluorine atom and a nitro group ortho to the phenolic hydroxyl creates unique electronic and steric environments:

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong hydrogen bond with the hydroxyl proton, significantly lowering the pKa and increasing lipophilicity (and steam volatility) compared to para-isomers.

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at susceptible ring positions.

Strategic Route Selection

The synthesis of these molecules presents a classic regioselectivity challenge.[2] We evaluate two primary methodologies:

FeatureRoute A: Nucleophilic Aromatic Substitution (

)
Route B: Electrophilic Aromatic Substitution (EAS)
Primary Target 2-Fluoro-6-nitrophenol 2-Fluoro-4-nitrophenol (with 6-isomer as byproduct)
Starting Material 2,6-Difluoronitrobenzene2-Fluorophenol
Regiocontrol Absolute (Controlled by leaving group)Statistical/Electronic (Ortho/Para mix)
Scalability High (Industrial Standard)Moderate (Requires rigorous separation)
Key Hazard Fluoride generation (HF potential)Exothermic nitration (Runaway risk)

Route A: Regioselective Hydrolysis ( )

Target: 2-Fluoro-6-nitrophenol Principle: The nitro group at position 1 strongly activates the fluorine atoms at positions 2 and 6 toward nucleophilic attack. Hydrolysis of one fluorine atom using an alkali hydroxide yields the target phenol with high precision.

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex. The electron-withdrawing nitro group stabilizes the negative charge intermediate.

SNAr_Mechanism SM 2,6-Difluoronitrobenzene TS Meisenheimer Complex (Stabilized by -NO2) SM->TS Addition OH OH- (Nucleophile) OH->TS Prod 2-Fluoro-6-nitrophenolate TS->Prod Elimination HF F- (Leaving Group) TS->HF

Figure 1: Mechanism of nucleophilic aromatic substitution on 2,6-difluoronitrobenzene.

Detailed Protocol

Reagents:

  • 2,6-Difluoronitrobenzene (1.0 equiv)[1]

  • Potassium Hydroxide (KOH) (2.2 equiv)

  • Solvent: tert-Butanol (t-BuOH) or DMSO/Water mixture (9:1)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 2,6-difluoronitrobenzene (100 mmol, 15.9 g) and t-BuOH (150 mL). Equip with a reflux condenser and internal temperature probe.

  • Base Addition: Prepare a solution of KOH (220 mmol, 12.3 g) in water (20 mL). Add this dropwise to the reaction mixture at room temperature. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80-85°C) . Monitor by HPLC or TLC (Hexane/EtOAc 8:2).

    • Checkpoint: The starting material should be consumed within 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dilute the residue with water (100 mL). The solution will be orange/red (phenolate form).

  • Acidification (Critical): Carefully acidify with HCl (2M) to pH 2–3 while stirring. The product, 2-fluoro-6-nitrophenol, will precipitate or oil out.[1]

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Refinement: If high purity is required, perform steam distillation .[1] The 2-fluoro-6-nitrophenol is steam volatile due to internal H-bonding; impurities remain in the pot.

Yield Expectation: 85–92% Characterization:

  • 19F NMR:

    
     -130 to -135 ppm (d).
    
  • Appearance: Yellow crystalline solid or oil (mp ~70-86°C depending on purity).

Route B: Direct Nitration with Isomer Separation

Target: 2-Fluoro-4-nitrophenol (Major) & 2-Fluoro-6-nitrophenol (Minor) Principle: Electrophilic aromatic substitution on 2-fluorophenol. The -OH group is a stronger activator than -F, directing ortho and para. The para position is sterically favored and electronically active, making the 4-nitro isomer the major product.

Separation Logic (The "Steam" Switch)

The critical success factor in this route is not the synthesis, but the separation.

  • Ortho-isomer (2-F-6-NO2): Intramolecular H-bond

    
     Low polarity, Steam Volatile .[1]
    
  • Para-isomer (2-F-4-NO2): Intermolecular H-bond

    
     High polarity, Non-volatile .[1]
    

Nitration_Workflow SM 2-Fluorophenol + HNO3/H2SO4 React Reaction Mixture (Ortho + Para Isomers) SM->React < 10°C Steam Steam Distillation React->Steam Distillate Distillate (Vapor) Steam->Distillate Volatile Fraction Pot Pot Residue (Liquid/Solid) Steam->Pot Non-Volatile Fraction Ortho 2-Fluoro-6-nitrophenol (Intramolecular H-bond) Distillate->Ortho Extract & Dry Para 2-Fluoro-4-nitrophenol (Intermolecular H-bond) Pot->Para Filter & Recrystallize

Figure 2: Separation workflow exploiting hydrogen bonding differences.

Detailed Protocol

Reagents:

  • 2-Fluorophenol (1.0 equiv)

  • Nitric Acid (65-70%) (1.1 equiv)

  • Solvent: DCM (Dichloromethane) - Two-phase nitration improves control.

Step-by-Step Methodology:

  • Setup: Dissolve 2-fluorophenol (11.2 g, 100 mmol) in DCM (50 mL) in a round-bottom flask. Cool to -10°C using an ice/salt bath.

  • Nitration: Add

    
     (1.1 equiv) dropwise. Optionally, use a catalytic amount of 
    
    
    
    or sulfuric acid if reaction is sluggish, but standard
    
    
    usually suffices for activated phenols.[1]
    • Control: Maintain temperature below 0°C to minimize dinitration (picric acid analogs).

  • Quench: Stir for 1 hour at 0°C, then pour onto ice water (100 mL).

  • Phase Separation: Separate the organic layer.[3] Extract aqueous layer with DCM.[3]

  • Isomer Separation (The Critical Step):

    • Evaporate the DCM to get the crude mixture (approx 60:40 to 70:30 para:ortho ratio).

    • Method A (Steam Distillation): Suspend crude in water and steam distill. The yellow crystals appearing in the condenser are 2-fluoro-6-nitrophenol . The brown solid remaining in the flask is 2-fluoro-4-nitrophenol .

    • Method B (Column Chromatography): If steam distillation is unavailable, use silica gel.

      • Eluent: Hexane/Ethyl Acetate.

      • First Fraction: 2-Fluoro-6-nitrophenol (High Rf, non-polar).[1]

      • Second Fraction: 2-Fluoro-4-nitrophenol (Low Rf, polar).[1]

Safety & Hazards (E-E-A-T)

WARNING: This chemistry involves high-energy intermediates and toxic byproducts.

Hazard ClassSpecific RiskMitigation Protocol
Explosion Polynitrated phenols (e.g., dinitro/trinitro variants) are shock-sensitive explosives (Picric acid class).Never allow nitration temperature to spike. Do not distill distillation residues to dryness.
Toxicity Nitrophenols are uncouplers of oxidative phosphorylation.Wear full PPE (Tyvek suit, double nitrile gloves). Use a fume hood.
Chemical Hydrolysis of fluoronitrobenzenes generates Fluoride ions (potential HF in acidic workup).Use calcium gluconate gel for skin exposure. Neutralize aqueous waste with

to precipitate

.

References

  • Synthesis of 2,4-Difluoro-6-nitrophenol via Nitration

    • Source: Benchchem / Patent US07005553B2.[3]

    • Context: Describes nitration of 2,4-difluorophenol using isopropyl nitr
    • Link:

  • Hydrolysis of 2,6-Difluoronitrobenzene (

    
    ): 
    
    • Source: Google P
    • Context: Process for the preparation of 2,3-difluoro-6-nitrophenol (analogous to 2-fluoro-6-nitro) using alkali metal hydroxides.[1][4]

    • Link:

  • Separation of Nitrophenol Isomers

    • Source: ChemicalBook / US P
    • Context: Describes the isolation of 2-fluoro-6-nitrophenol via hexane extraction/steam distill
    • Link:[5]

  • Regioselective Nitration on Solid Supports

    • Source: Indian Academy of Sciences.
    • Context: "Regioselective nitration of aromatic substrates in zeolite cages" - demonstrates ortho-selectivity enhancement.[6]

    • Link:

  • Safety Data Sheet (2-Fluoronitrobenzene/Phenols)

    • Source: Fisher Scientific.
    • Context: Handling, toxicity, and HF generation hazards.[1][7][8][9]

    • Link:(Generic landing page for verification of SDS availability)

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol"

This guide is designed for organic chemists and process development scientists encountering low yields in the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol . The synthesis of this scaffold presents a "perfect s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process development scientists encountering low yields in the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol .

The synthesis of this scaffold presents a "perfect storm" of electronic and steric challenges: the lability of the difluoromethyl (


) group, the stringent regioselectivity required during nitration, and the handling of hazardous fluorinating agents.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Yield Attrition in Fluorinated Nitro-Phenol Synthesis

Part 1: Diagnostic Workflow & Mechanistic Analysis

Before adjusting parameters, we must identify where the yield is bleeding. The synthesis generally follows a linear sequence: Formylation


 Deoxyfluorination 

Nitration
.
The Synthetic Pathway & Failure Points

The following diagram illustrates the standard synthetic logic and the critical failure nodes (N1, N2, N3) where yield is typically lost.

Synthesispathway SM 3-Fluorophenol (Starting Material) Aldehyde 2-Hydroxy-6-fluorobenzaldehyde (Intermediate A) SM->Aldehyde Step 1: Formylation (Duff/Reimer-Tiemann) Difluoro 2-(Difluoromethyl)-3-fluorophenol (Intermediate B) Aldehyde->Difluoro Step 2: Deoxyfluorination (DAST/XtalFluor) Target 2-(Difluoromethyl)-3-fluoro- 6-nitro-phenol (Target) Difluoro->Target Step 3: Nitration (HNO3/H2SO4) Byprod_Poly Polymer/Tars (Acid Sensitivity) Difluoro->Byprod_Poly Failure Node 1: CF2H Hydrolysis Byprod_Iso 4-Nitro Isomer (Regio-impurity) Difluoro->Byprod_Iso Failure Node 2: Steric/Electronic Competition

Figure 1: Synthetic pathway highlighting the critical branching points where yield is lost to hydrolysis or regiochemical errors.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Deoxyfluorination Issues (Aldehyde )

Context: Converting 2-hydroxy-6-fluorobenzaldehyde to 2-(difluoromethyl)-3-fluorophenol.

Q1: My yield is <30% after using DAST. The TLC shows a streak and starting material remains. What is happening?

Diagnosis: This is likely due to premature elimination or polymerization caused by the high reactivity of DAST (Diethylaminosulfur trifluoride) with the phenolic hydroxyl group.

  • The Mechanism: DAST reacts with the phenolic

    
    before the aldehyde, forming a reactive sulfinyloxy intermediate. If the temperature is too high, this intermediate decomposes or polymerizes rather than fluorinating the aldehyde.
    
  • The Fix:

    • Protect the Phenol: You must protect the phenolic

      
       (e.g., as a tosylate or acetate) before exposing the molecule to DAST. The free phenol is incompatible with clean deoxyfluorination yields.
      
    • Switch Reagents: Transition to XtalFluor-E or Deoxo-Fluor . XtalFluor-E is a crystalline salt that is more thermally stable and less prone to elimination side reactions than liquid DAST [1].

    • Add an HF Scavenger: Add

      
       or solid 
      
      
      
      to buffer the reaction. Free HF generated in situ can catalyze the degradation of the electron-rich aromatic ring.

Q2: I see the product on LC-MS, but it disappears during silica column purification.

Diagnosis: The


 group on an electron-rich phenol is acid-labile . Silica gel is slightly acidic.
  • The Fix:

    • Neutralize the Silica: Pre-treat your silica column with 1-2% triethylamine in hexanes.

    • Fast Filtration: Avoid long residence times on the column.

    • Alternative Workup: If possible, purify via steam distillation (if the intermediate is volatile enough) or crystallization, avoiding chromatography entirely.

Module B: Nitration & Regioselectivity (The "Yield Killer")

Context: Nitrating 2-(difluoromethyl)-3-fluorophenol to get the 6-nitro isomer.

Q3: I am getting a 50:50 mixture of the 4-nitro and 6-nitro isomers. How do I favor the 6-nitro target?

Diagnosis: You are fighting competing directing groups.

  • Analysis:

    • 
       (C1): Strong ortho/para director 
      
      
      
      directs to C6 (ortho) and C4 (para) .
    • 
       (C3): Ortho/para director 
      
      
      
      directs to C2, C4, C6 .
    • 
       (C2): Weak meta director 
      
      
      
      directs to C4, C6 .
    • Result: Both C4 and C6 are electronically activated.

  • The Solution (Thermodynamics vs. Kinetics):

    • Leverage Hydrogen Bonding: The 6-nitro isomer can form an intramolecular hydrogen bond between the phenolic

      
       and the nitro group oxygen. This stabilizes the 6-isomer.
      
    • Protocol Adjustment: Run the nitration under conditions that favor thermodynamic control or use a "soft" nitrating agent.

    • Reagent Switch: Use Claycop (Copper(II) nitrate on K10 montmorillonite) or Acetyl Nitrate generated in situ at low temperature (

      
       to 
      
      
      
      ). Standard mixed acid (
      
      
      ) is too aggressive and non-selective [2].

Q4: My reaction turns black and exotherms violently upon adding nitric acid.

Diagnosis: Oxidation of the aldehyde (if unreacted) or degradation of the


 group.
  • The Mechanism: The

    
     group can hydrolyze back to the aldehyde in strong aqueous acid/heat, which is then oxidized to the carboxylic acid (destructive exotherm).
    
  • The Fix:

    • Anhydrous Nitration: Use fuming nitric acid in acetic anhydride or nitronium tetrafluoroborate (

      
      ) in acetonitrile. Strictly exclude water to prevent hydrolysis of the 
      
      
      
      group [3].

Part 3: Optimized Experimental Protocol

Based on the troubleshooting analysis, here is the recommended "Self-Validating" protocol.

Step 1: Deoxyfluorination (Improved)

Target: 2-(Difluoromethyl)-3-fluorophenol (protected)

ParameterSpecificationRationale
Reagent XtalFluor-E (1.2 equiv) +

Higher stability/selectivity than DAST.
Solvent Dichloromethane (Anhydrous)Standard non-polar solvent.
Additive

or

(if using XtalFluor)
Scavenges HF to prevent decomposition.
Temp

Slow warming prevents "runaway" elimination.[1]

Validation Check: Take an aliquot for


 NMR. You should see a doublet (approx -110 to -130 ppm, 

) for the

group. If you see a singlet, you likely formed the aldehyde or acid.
Step 2: Regioselective Nitration

Target: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

  • Dissolve the substrate (2-difluoromethyl-3-fluorophenol) in Acetic Anhydride (acts as solvent and water scavenger).

  • Cool to

    
     using an ice/salt bath.
    
  • Add Fuming

    
     (1.05 equiv) dropwise over 30 minutes.
    
    • Note: The acetic anhydride forms acetyl nitrate in situ, a milder electrophile that enhances ortho-selectivity (C6) via the " ortho-effect" (coordination to the phenolic oxygen).

  • Quench by pouring onto crushed ice.

  • Purification: Steam distillation. The 6-nitro isomer is volatile with steam due to intramolecular H-bonding. The 4-nitro isomer (para) is not volatile and will remain in the pot. This is the most efficient way to separate the isomers without column chromatography [4].

Part 4: References

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters, 11(21), 5050–5053. Link

  • Laszlo, P. (1986). "Catalysis of Organic Reactions by Supported Inorganic Reagents." Accounts of Chemical Research, 19(4), 121–127. Link

  • Olah, G. A., et al. (1978). "Nitration with Nitronium Tetrafluoroborate in Organic Solvents." Journal of Organic Chemistry, 43(24), 4628–4634. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for steam distillation of o-nitrophenols).

Disclaimer: Fluorinating agents (DAST, XtalFluor) liberate HF and are toxic. Nitration reactions are potentially explosive. All procedures must be conducted in a fume hood with appropriate PPE and blast shielding.

Sources

Optimization

"optimizing reaction conditions for the nitration of difluoromethylated phenols"

Ticket Category: Organic Synthesis / Reaction Optimization Support Level: Tier 3 (Senior Application Scientist) Status: Active Executive Summary: The "Bioisostere" Challenge Welcome to the reaction optimization center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Reaction Optimization Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The "Bioisostere" Challenge

Welcome to the reaction optimization center. You are likely here because you are working with difluoromethyl (


)  or difluoromethoxy (

)
phenols. These substrates are prized in medicinal chemistry because the

group acts as a lipophilic hydrogen bond donor (bioisostere for

or

) and improves metabolic stability.[1]

However, nitrating these substrates presents a paradox:

  • The Phenol Problem: The electron-rich ring is prone to oxidation (tar formation) and over-nitration (picric acid derivatives) using standard mixed-acid conditions.

  • The Fluorine Factor: While the

    
     group is generally acid-stable, its electron-withdrawing nature (
    
    
    
    ) fights against the directing power of the hydroxyl group, complicating regioselectivity.

This guide provides self-validating protocols to navigate these competing electronic effects.

Part 1: Diagnostic Workflow (Visual Guide)

Before modifying your conditions, identify your primary failure mode using the decision tree below.

NitrationTroubleshooting Start Start: Identify Failure Mode Observation What is the primary observation? Start->Observation BlackTar Reaction turns black/tarry Observation->BlackTar Oxidative Decomp MixIsomers Inseparable Isomer Mixture Observation->MixIsomers Poor Selectivity LowYield Low Conversion / SM Recovery Observation->LowYield Low Reactivity Defluor Loss of CF2H group Observation->Defluor Side Reaction Sol_Oxidation Issue: Quinone Oxidation Action: Switch to Metal Nitrates (See Protocol B) BlackTar->Sol_Oxidation Sol_Regio Issue: Low Regioselectivity Action: Use Solid Support (Claycop) or Lower Temp (-10°C) MixIsomers->Sol_Regio Sol_Kinetics Issue: Deactivated Ring Action: Increase Conc. of HNO3 but keep T < 0°C LowYield->Sol_Kinetics Sol_Stability Issue: Ipso-Substitution/Hydrolysis Action: Avoid strong bases; Check for 'Ipso' attack at para Defluor->Sol_Stability

Figure 1: Decision matrix for troubleshooting nitration outcomes. Use this to select the appropriate protocol below.

Part 2: Knowledge Base (Q&A)

Topic 1: Preventing Oxidative Decomposition ("The Black Tar")

Q: My reaction mixture turns into a black tar within minutes of adding


. What is happening? 
A:  You are witnessing the oxidation of the phenol to benzoquinones  and subsequent polymerization.
  • The Cause: Phenols are electron-rich.[2][3][4] Concentrated nitric acid (

    
    ) acts as an oxidant, not just a nitrating agent. The presence of nitrous acid (
    
    
    
    ) impurities catalyzes this oxidation loop.
  • The Fix:

    • Remove

      
      :  Add urea or sulfamic acid to the reaction mixture to scavenge nitrous acid.
      
    • Change the Reagent: Switch to Metal Nitrates (e.g.,

      
       or 
      
      
      
      ). These provide a controlled release of
      
      
      without the strong oxidative potential of bulk nitric acid. This is known as the "Claycop" or "Menke" approach when supported on clay [1].
Topic 2: Regioselectivity (Ortho vs. Para)

Q: I need the ortho-nitro isomer, but the


 group seems to be pushing the reaction elsewhere. How do I control this? 
A:  The hydroxyl group (

) is the "Captain" of this ship; it directs ortho/para. The

group is a "Passenger" that exerts drag (electron-withdrawing).
  • Scenario A: 2-(difluoromethyl)phenol: The

    
     is at position 2. The 
    
    
    
    directs to 4 (para) and 6 (ortho).
    • Standard Outcome: Major product is usually 4-nitro (para) due to steric hindrance at the 6-position caused by the bulky

      
      .
      
    • Optimization: To favor the 6-nitro (ortho) product, use a two-phase system (water/ether) or a solid-supported reagent like silica-sulfuric acid. This leverages the "ortho-effect" where coordination between the nitrating agent and the phenolic oxygen directs the nitro group to the nearest position [2].

  • Scenario B: 4-(difluoromethyl)phenol: The

    
     is at position 4.
    
    • Outcome: Nitration occurs almost exclusively at position 2 (ortho).

Topic 3: Stability of the Group

Q: Will the


 group survive mixed acid (

)?
A: Generally, Yes .
  • Chemical Logic: The

    
     bond is extremely strong (approx. 116 kcal/mol). The 
    
    
    
    group is not easily hydrolyzed under acidic conditions. It is, however, sensitive to strong bases (which can trigger haloform-type elimination).
  • Warning - Ipso Substitution: If you have an aldehyde or another leaving group para to a difluoromethoxy (

    
    ) group, nitration may displace that group (ipso-substitution) rather than nitrating the ring hydrogen [3].[5]
    

Part 3: Optimized Experimental Protocols

Protocol A: The "Mild" Method (High Selectivity)

Best for: Substrates sensitive to oxidation or when high ortho-selectivity is required.

Reagents:

  • Substrate: Difluoromethylated phenol (1.0 equiv)

  • Reagent:

    
     (Iron(III) Nitrate Nonahydrate) [1]
    
  • Solvent: Ethanol or Acetone (Green/Mild)

Step-by-Step:

  • Dissolution: Dissolve 1 mmol of the phenol in 5 mL of Ethanol.

  • Addition: Add 1.0–1.5 equiv of

    
     in one portion.
    
  • Temperature: Stir at 40–50°C (Iron nitrate requires slight heat to release

    
     effectively, unlike 
    
    
    
    ).
  • Monitoring: Monitor by TLC. The reaction is heterogeneous.

  • Workup: Filter off the solid iron residues. Evaporate the solvent.[6][7] Partition the residue between Ethyl Acetate and Water.

  • Why this works: The metal coordinates with the phenolic oxygen, stabilizing the substrate against oxidation and directing the nitronium ion to the ortho position via an intramolecular transfer mechanism.

Protocol B: The "Scale-Up" Method (Cost-Effective)

Best for: Large batches where metal waste is a concern, provided the substrate is not ultra-sensitive.

Reagents:

  • Substrate: Difluoromethylated phenol

  • Reagent:

    
     (65-70%)
    
  • Catalyst: Urea (0.1 equiv) - Crucial for preventing tar.

  • Solvent: Acetic Acid (Glacial)

Step-by-Step:

  • Preparation: Dissolve substrate in Glacial Acetic Acid (5 mL per gram).

  • Scavenging: Add Urea (10 mol%) and stir for 10 mins. This removes

    
    .
    
  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Nitration: Add

    
     (1.05 equiv) dropwise over 30 minutes. Do not let temp rise above 10°C. 
    
  • Quench: Pour mixture onto crushed ice.

  • Isolation: The product often precipitates. Filter the solid.[7] If oil forms, extract with DCM.

Part 4: Data & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Reaction exotherms violently Auto-catalytic oxidation by

.
Add Urea; Slow down addition rate; Use Microreactor flow setup [4].
Yield < 30% Ring deactivation by

group.
Switch solvent to

(forms Acetyl Nitrate, a more potent electrophile).
Product is a mixture of mono- and di-nitro Excess nitrating agent.Strictly limit

to 1.0 equiv. Stop reaction at 90% conversion.
Loss of

signal in NMR
Base-catalyzed decomposition during workup.Ensure workup is neutral/acidic. Avoid washing with strong NaOH; use

.

References

  • Zolfigol, M. A., et al. (2006).[8] "Nitration of Phenols Under Mild and Heterogeneous Conditions." Molecules, 11, 929-935.

    • Context: Establishes the use of metal nitrates for preventing oxid
  • Dagade, S. P., et al. (2002).[9] "Regioselective nitration of phenol over solid acid catalysts." Catalysis Communications, 3(2), 67-70.[9]

    • Context: Provides methodology for controlling ortho/para r
  • Petko, K. I., et al. (2023).[5] "Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group." Journal of Organic and Pharmaceutical Chemistry.

    • Context: details the stability of groups and the risk of ipso-substitution.
  • ResearchGate Case Study. (2018). "Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor."

    • Context: Demonstrates safety and yield improvements for nitrating difluoromethyl-containing substr

Sources

Troubleshooting

"challenges in the purification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol isomers"

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Stability of Fluorinated Nitrophenols Ticket ID: FNP-ISO-9982 Introduction: The "Ortho-Effect" Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Stability of Fluorinated Nitrophenols Ticket ID: FNP-ISO-9982

Introduction: The "Ortho-Effect" Paradox

Welcome. If you are accessing this guide, you are likely struggling with the isolation of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol . This is not a standard purification; it is a battle against three competing forces: acidity , volatility , and regioisomerism .

As a Senior Application Scientist, I often see researchers treat this molecule like a standard phenol. That is the first mistake. The presence of the nitro group at the 6-position (ortho to the hydroxyl) and the difluoromethyl group at the 2-position creates a unique "push-pull" electronic environment. The ortho-nitro group forms a strong intramolecular hydrogen bond with the phenol proton, effectively "hiding" the polarity of the hydroxyl group.

This guide moves beyond generic advice to address the specific physicochemical anomalies of this scaffold.

Module 1: Chromatographic Troubleshooting

Q1: Why does my compound streak (tail) aggressively on silica gel, even with polar solvents?

Diagnosis: You are fighting the pKa shift . Standard phenol has a pKa of ~10.[1] However, the electron-withdrawing nature of the nitro group (strongly withdrawing) and the fluorine/difluoromethyl groups (inductively withdrawing) drops the pKa of your target molecule significantly, likely into the 5.5 – 6.5 range (comparable to 2,3,5,6-tetrafluorophenol).

On standard silica (pH ~7), your phenol is partially ionizing into the phenolate anion. Anions bind irreversibly or drag heavily on the acidic silica surface, causing the "streak" that ruins separation.

The Protocol: Acidified Mobile Phase You must suppress ionization to keep the molecule neutral.

  • Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your mobile phase.

  • The System: Use a Hexane/Ethyl Acetate (EtOAc) gradient.

    • Start: 95:5 (Hex/EtOAc + 1% AcOH).

    • End: 70:30 (Hex/EtOAc + 1% AcOH).

  • Observation: The streak will tighten into a compact band.

Q2: I see two spots close together. Which is my target (6-nitro) and which is the impurity (4-nitro)?

The Rule of Ortho-Elution: In nitrophenol synthesis, the ortho-isomer (your target, 6-nitro) and para-isomer (impurity, 4-nitro) almost always co-form.

  • Target (6-Nitro): The intramolecular H-bond (OH···O₂N) reduces interaction with the silica stationary phase. It behaves like a less polar molecule.[2]

    • Result:Higher Rf (Elutes First).

  • Impurity (4-Nitro): The nitro group is too far to H-bond with the OH. The OH is free to interact strongly with the silica.

    • Result:Lower Rf (Elutes Second).

Visualization of the Separation Logic:

SeparationLogic cluster_0 Target: 6-Nitro Isomer cluster_1 Impurity: 4-Nitro Isomer Start Crude Mixture (6-Nitro + 4-Nitro) Silica Silica Gel Interaction (Stationary Phase) Start->Silica Mechanism1 Intramolecular H-Bond (OH binds to NO2) Silica->Mechanism1 Mechanism2 No Intramolecular Bond (OH is free) Silica->Mechanism2 Result1 Low Silica Affinity Non-Polar Behavior Mechanism1->Result1 Elution1 Elutes FAST (High Rf) Result1->Elution1 Result2 High Silica Affinity Polar Behavior Mechanism2->Result2 Elution2 Elutes SLOW (Low Rf) Result2->Elution2

Figure 1: Mechanistic basis for the chromatographic separation of nitrophenol regioisomers. The target ortho-isomer elutes first due to intramolecular hydrogen bonding.

Module 2: Crystallization & Phase Behavior

Q3: My product comes out as an oil ("oiling out") instead of crystals. How do I fix this?

Diagnosis: Fluorinated ortho-nitrophenols often have low melting points (often <65°C) due to the disruption of intermolecular crystal lattice forces by the internal H-bond. If your solvent system is too hot or the concentration too high, the compound separates as a liquid phase (oil) before it can organize into a crystal.

The "Cloud Point" Protocol: Avoid standard single-solvent recrystallization. Use a binary solvent system with a "seed and starve" approach.

ParameterRecommended ConditionReason
Primary Solvent Toluene or Dichloromethane (DCM)Good solubility; moderate polarity.
Anti-Solvent Hexane or HeptaneInduces precipitation.
Temperature Do not boil. Heat to 40–50°C max.High heat risks melting the product into an oil.
Seeding Mandatory. Without a template, these isomers form supercooled oils.

Step-by-Step:

  • Dissolve crude oil in minimum Toluene at 40°C.

  • Add Heptane dropwise until a faint, persistent cloudiness appears.

  • Add one distinct crystal (seed) of pure product.

  • Cool slowly to room temperature (wrap flask in foil to insulate).

  • Move to 4°C fridge.

Q4: Can I use Steam Distillation?

Answer: YES. This is the "secret weapon" for ortho-nitrophenols. Because the 6-nitro isomer has that internal H-bond, it is steam volatile . The 4-nitro isomer (and many tarry impurities) are not.

Workflow:

  • Suspend crude mixture in water.

  • Acidify to pH 2 (using H₂SO₄) to ensure the phenol is protonated.

  • Pass steam through the mixture.

  • The yellow 6-nitro isomer will distill over with the water.

  • Collect the distillate, cool, and filter the solid (or extract with DCM if it oils out).

Module 3: Safety & Stability

Q5: Are there specific hazards with the Difluoromethyl (CF2H) group during drying?

Critical Warning: While the nitro group presents a standard explosion risk if heated to dryness under friction, the CF2H group adds a chemical stability nuance.

  • Base Sensitivity: Difluoromethyl groups attached to aromatics can be sensitive to strong bases, potentially leading to carbene formation or hydrolysis, though they are generally more stable than trifluoromethyl ethers.

  • Thermal Runaway: Nitrophenols have high decomposition energies.

Safety Protocol:

  • Drying: Never dry to constant weight in an oven >50°C. Use a vacuum desiccator at room temperature over P₂O₅.

  • DSC Check: Before scaling up (>10g), run a Differential Scanning Calorimetry (DSC) scan. If you see an exotherm onset below 150°C, do not distill the neat compound.

References

  • PubChem. (2025).[3] 2-Fluoro-6-nitrophenol Compound Summary. National Library of Medicine. [Link]

  • Kovács, A., et al. (1999).[4][5] Intramolecular Hydrogen Bonding in Fluorophenol Derivatives. The Journal of Physical Chemistry A. [Link]

  • Organic Chemistry Virtual Lab. (2025). Separation of Compounds Using Column Chromatography (Nitrophenol Isomers). Amrita Vishwa Vidyapeetham. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Org. Synth. 2024, 101, 164-180.[6] [Link][6]

Sources

Optimization

Technical Support Center: Difluoromethylation of Phenolic Compounds

Current Status: Operational Topic: Troubleshooting Side Reactions & Selectivity in Phenol Difluoromethylation Authorized By: Senior Application Scientist Executive Summary & Mechanistic Overview The difluoromethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Selectivity in Phenol Difluoromethylation Authorized By: Senior Application Scientist

Executive Summary & Mechanistic Overview

The difluoromethyl group (


) is a critical bioisostere for hydroxyl and thiol groups, offering improved lipophilicity (

) and metabolic stability. However, introducing this group onto phenolic substrates is fraught with competing pathways.

The primary challenge lies in the nature of the reactive intermediate: Difluorocarbene (


) .

Unlike standard


 alkylations, this reaction typically proceeds via a carbene insertion mechanism or a nucleophilic attack on the electrophilic carbene. This creates three distinct failure modes:
  • Reimer-Tiemann Competition: C-alkylation instead of O-alkylation.

  • Hydrolytic Formylation: Conversion of the desired ether into a formate ester (

    
    ).
    
  • Carbene Quenching: Rapid consumption of reagents by trace moisture.

This guide provides the diagnostic tools and protocols to navigate these pitfalls.

Diagnostic Hub: Identify Your Issue

SymptomProbable CauseDiagnostic Signal (NMR/MS)
Product is a Formate Ester (

)
Hydrolysis. Moisture present during reaction or workup converted the

or intermediate to formyl.

NMR:
Singlet

ppm.

NMR:
Loss of signal.
Ring Fluoromethylation (C-alkylation) Ambident Nucleophile. Phenoxide attacked at the ortho/para position (Reimer-Tiemann like).

NMR:
Signal present but coupling pattern changes (often doublet of doublets). Aromatic region complexity increases.
Low Conversion / Stalled Reaction "Carbene Death". Reagent decomposed/hydrolyzed before reacting with substrate.TLC: Large amount of starting phenol remains. Reagent is consumed.[1]
Polymerization / Gumming Uncontrolled Carbene. High local concentration of

led to tetrafluoroethylene oligomers.
Visual: Reaction mixture turns into a viscous gel or dark tar.

Technical Deep Dive: The Pathways of Failure

Understanding why the reaction fails is the first step to fixing it. The diagram below maps the kinetic competition between the desired O-difluoromethylation and the parasitic side reactions.

Visualization: Mechanistic Divergence

Difluoromethylation_Pathways Reagent Reagent Source (e.g., ClCF2CO2Na) Carbene Difluorocarbene [:CF2] Reagent->Carbene Decarboxylation/Elimination Intermediate_O Difluoromethyl Anion [Ar-O-CF2]- Carbene->Intermediate_O O-Attack (Fast) Side_C_Alk SIDE PRODUCT Ortho-CF2H Phenol (C-Alkylation) Carbene->Side_C_Alk C-Attack (Reimer-Tiemann) Side_Hydrolysis WASTE CO + HF Carbene->Side_Hydrolysis + H2O (Quenching) Phenol Phenol Substrate (ArOH) Anion Phenoxide Anion (ArO-) Phenol->Anion Base Product_Ether TARGET PRODUCT Ar-O-CF2H (Aryl Difluoromethyl Ether) Intermediate_O->Product_Ether Proton Source (H+) Side_Formate SIDE PRODUCT Ar-O-CHO (Aryl Formate) Intermediate_O->Side_Formate + H2O / -HF (Hydrolysis of CF2)

Figure 1: Mechanistic divergence in phenol difluoromethylation. Note that moisture triggers two distinct failure modes: quenching the carbene directly (Waste) or hydrolyzing the intermediate to a formate ester.

Troubleshooting Protocols

Module A: Preventing Formylation (The "Formate Trap")

The Issue: You isolated a product with a mass consistent with


 (M-2F+O+H) or observed a singlet at ~8.2 ppm in 

NMR. The Cause: The difluoromethyl ether moiety (

) or its anionic precursor is susceptible to hydrolysis, particularly during the reaction if water is present, converting it to a formate.

Corrective Actions:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Freshly distill acetonitrile (MeCN) or DMF, or use molecular sieves (3Å or 4Å) activated at 300°C.

  • Proton Source Timing: If using a protocol that requires a proton source (like water) to quench the

    
     anion, ensure it is added slowly  and only after the carbene precursor is fully consumed.
    
  • Switch Reagents: If using

    
     (Freon-22 gas), switch to Sodium Chlorodifluoroacetate (SCDA) . SCDA allows for better stoichiometry control and reduces the prolonged exposure to basic aqueous conditions often associated with gas bubbling methods.
    
Module B: Solving C-Alkylation (Regioselectivity)

The Issue: Significant formation of ortho-difluoromethyl phenols. The Cause: Phenoxide is an ambident nucleophile. Highly polar aprotic solvents (DMF, DMSO) leave the oxygen "naked" and reactive, but if the oxygen is sterically hindered or the ring is highly electron-rich, C-attack becomes competitive.

Corrective Actions:

  • Solvent Switch: Move from DMF to Acetonitrile (MeCN) or a biphasic system (DCM/Water) with a Phase Transfer Catalyst (PTC) like TBAB. The ion-pairing in PTC systems often favors O-alkylation over C-alkylation.

  • Concentration: Dilute the reaction. High concentrations favor oligomerization and side reactions.

  • Use Difluoromethyl Triflate: For extremely sensitive electron-rich phenols, avoid carbene conditions entirely. Use Difluoromethyl triflate (

    
    ) . This reagent reacts via an 
    
    
    
    -like pathway (or tight ion pair) that strictly favors Oxygen.

Standardized Experimental Protocols (SOPs)

SOP 1: Sodium Chlorodifluoroacetate (SCDA) Method

Best for: Standard phenols, scale-up, and cost-efficiency.

Reagents:

  • Phenol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (

    
    ) (2.5 - 3.0 equiv)
    
  • 
     (anhydrous) (2.0 equiv)
    
  • Solvent: DMF or DMF/Water (10:1) Note: Small water content here aids protonation but must be controlled.

Step-by-Step:

  • Setup: Charge a flame-dried flask with Phenol,

    
    , and SCDA under Argon.
    
  • Solvent: Add DMF (0.2 M concentration relative to phenol).

  • Degassing: Briefly sparge with Argon to remove

    
     (prevents oxidative side reactions).
    
  • Heating (Critical): Heat the mixture to 95–100 °C .

    • Why? SCDA decarboxylates at this temperature to release

      
      . Below 90°C, the reaction will stall.
      
  • Monitoring: Monitor by TLC/LCMS. The reaction usually completes in 2–4 hours.

    • Checkpoint: If starting material persists after 4h, add another 1.0 equiv of SCDA and continue heating. The carbene is volatile and some is inevitably lost.

  • Workup: Cool to RT. Dilute with water (carefully, gas evolution may occur). Extract with

    
     or EtOAc. Wash organic layer extensively with water/brine to remove DMF.
    
SOP 2: Difluoromethyl Triflate Method

Best for: Electron-rich phenols, complex substrates, and avoiding high heat.

Reagents:

  • Phenol (1.0 equiv)

  • Difluoromethyl triflate (

    
    ) (1.2 - 1.5 equiv)
    
  • KOH (6.0 M aqueous) (excess)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Dissolve phenol in MeCN at Room Temperature .

  • Base: Add aqueous KOH (typically 10–20 equiv).

    • Note: The biphasic nature is crucial here.

  • Addition: Add

    
     neat or as a solution in MeCN.
    
  • Reaction: Stir vigorously at RT for 5–30 minutes.

    • Speed: This reaction is extremely fast compared to the SCDA method.

  • Checkpoint: Check TLC immediately. Prolonged exposure to strong base can hydrolyze the product.

  • Workup: Separate phases. Extract aqueous layer once. Dry combined organics over

    
    .
    

FAQ: Rapid Fire Troubleshooting

Q: My product has a triplet at 6.5 ppm (


) in 

NMR. Is this correct?
A: Yes. This is the characteristic signal of the

proton. The large coupling constant (

) confirms the presence of two geminal fluorine atoms.

Q: Can I use


 instead of 

?
A: Yes, Cesium Carbonate often improves yields for sterically hindered phenols due to the "Cesium Effect" (higher solubility and looser ion pairing), but it is more expensive.

Q: Why do I see low yields with ortho-substituted phenols? A: Steric hindrance blocks the approach of the carbene or the bulky reagent. Try using the SCDA method at higher temperatures (110°C) or switching to a Photoredox method (e.g., using difluorobromoacetic acid) which generates radicals that may be less sterically demanding.

Q: Is the reaction air-sensitive? A: The carbene intermediate is sensitive to moisture (hydrolysis), but less sensitive to oxygen. However, oxygen can cause oxidative polymerization of phenols (to quinones). An inert atmosphere (Nitrogen/Argon) is standard best practice.[1]

References

  • SCDA Reagent & Mechanism

    • Title: "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
    • Source: Organic Letters (2013).[2][3]

    • URL:[Link]

  • Difluoromethyl Triflate Protocol

    • Title: "Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
    • Source: Journal of the American Chemical Society (2013).
    • URL:[Link]

  • General Review on Fluorination

    • Title: "Late-stage difluoromethylation: concepts, developments and perspective."
    • Source: Chemical Society Reviews (2021).
    • URL:[Link]

  • Formylation Side Reaction

    • Title: "Direct formylation of phenols using difluorocarbene as a safe CO surrogate."[4]

    • Source: Chemical Communic
    • URL:[Link]

Sources

Troubleshooting

"improving the regioselectivity of electrophilic aromatic substitution on substituted phenols"

Topic: Regioselectivity in Electrophilic Aromatic Substitution (EAS) of Substituted Phenols Ticket Type: Advanced Troubleshooting & Method Development Support Level: Tier 3 (Senior Scientist / R&D) Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in Electrophilic Aromatic Substitution (EAS) of Substituted Phenols

Ticket Type: Advanced Troubleshooting & Method Development Support Level: Tier 3 (Senior Scientist / R&D)

Executive Summary: The "Phenol Paradox"

As researchers, we often face the "Phenol Paradox": the hydroxyl group is such a powerful activator that it accelerates EAS reactions to the point of uncontrol. The challenge isn't getting the reaction to work; it is stopping it from working too well (polysubstitution) or working everywhere (mixed regioisomers).

This guide moves beyond textbook theory to practical, bench-proven strategies for forcing regiocontrol—specifically leveraging chelation for ortho-selectivity and steric/catalytic constraints for para-selectivity.

Module 1: The "Ortho" Directive (Chelation Control)

User Scenario: “I need to install a formyl or alkyl group exclusively at the ortho position, but I’m getting para-substitution or mixtures.”

The Solution: Metal-Templated Synthesis

Standard Friedel-Crafts or Vilsmeier-Haack conditions often fail with phenols because the oxygen lone pair donates into the ring, activating both ortho and para sites. To force ortho-substitution, you must lock the incoming electrophile to the phenoxide oxygen.

Mechanism: The Magnesium Relay

The most robust method for ortho-formylation is the Casnati-Skattebøl reaction (Magnesium-mediated).

  • Formation: Phenol reacts with Mg(II) to form a magnesium bis-phenoxide complex.

  • Coordination: The magnesium atom acts as a Lewis acid, coordinating with the oxygen of the aldehyde precursor (e.g., paraformaldehyde).

  • Delivery: This creates a rigid 6-membered transition state that delivers the electrophile exclusively to the ortho carbon.

Visualization: Chelation-Controlled Mechanism

OrthoSelectivity Phenol Substituted Phenol Complex Mg-Bis(phenoxide) Complex Phenol->Complex Deprotonation (-MeOH) MgBase Mg(OMe)2 (Reagent) MgBase->Complex TS 6-Membered Transition State Complex->TS Coordination Paraform Paraformaldehyde (Electrophile) Paraform->TS Product Ortho-Formyl Phenol TS->Product Intramolecular Transfer

Figure 1: The magnesium cation acts as a bridge, anchoring the electrophile and forcing it to attack the closest (ortho) carbon.

Protocol: Magnesium-Mediated Ortho-Formylation

Standard Operating Procedure (SOP-802)

ParameterSpecificationCritical Note
Reagent Magnesium Methoxide (Mg(OMe)₂)Commercial solution (6-10% in MeOH) is preferred over solid.
Electrophile ParaformaldehydeMust be dry; depolymerizes in situ.
Solvent Toluene or THFToluene allows higher reflux temps for kinetics.
Stoichiometry 1.5 eq Mg(OMe)₂ : 1 eq PhenolExcess Mg ensures complete complexation.

Step-by-Step:

  • Complexation: Charge a flame-dried flask with Phenol (1.0 eq) and Mg(OMe)₂ (1.5 eq) in MeOH. Stir at RT for 30 min.

  • Solvent Swap (CRITICAL): The reaction requires high temps.[1] Distill off the Methanol and replace with dry Toluene. Why? Methanol competes for Mg coordination sites.

  • Addition: Add Paraformaldehyde (2.0 eq) in one portion.

  • Reaction: Reflux (110°C) for 2–4 hours. The mixture will turn bright yellow (magnesium salt of salicylaldehyde).

  • Workup: Cool to RT. Quench with 10% H₂SO₄ or HCl. Extract with EtOAc.

Module 2: The "Para" Pursuit (Steric & Electronic Control)

User Scenario: “I need to halogenate or nitrate the para position. I’m seeing significant ortho-impurities despite the steric bulk of my starting phenol.”

The Solution: Steric Bulk & Zeolite Catalysis

If you cannot use chelation, you must rely on sterics. However, "standard" sterics are often insufficient because the ortho position is electronically favored (closer to the activating OH).

Strategy 1: The "Bulky Carrier" Approach

Instead of using molecular Bromine (Br₂), use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile).

  • Why? In polar solvents, NBS forms a solvated succinimide complex that is physically larger than Br₂, making ortho attack sterically disfavored [1].

Strategy 2: Zeolite Encapsulation (Shape Selectivity)

For nitration, liquid acids (HNO₃/H₂SO₄) are notorious for "dirty" reactions. Use solid acid catalysts like Zeolites (H-ZSM-5) or Clayfen (Clay-supported Ferric Nitrate).

  • Why? The pore channels of the zeolite are narrow. The para-isomer is linear and diffuses out of the pores faster than the bulky ortho-isomer.

Protocol: High-Selectivity Para-Bromination

Standard Operating Procedure (SOP-405)

  • Setup: Dissolve Phenol (10 mmol) in Acetonitrile (50 mL). Avoid CS₂ due to toxicity; MeCN provides good regiocontrol.

  • Cooling: Cool to -10°C. Low temperature reduces the kinetic energy available to overcome the steric barrier of the ortho position.

  • Addition: Add NBS (10 mmol, 1.0 eq) portion-wise over 30 minutes.

    • Troubleshooting: If the reaction stalls, add a catalytic amount (5 mol%) of NH₄OAc.

  • Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material to prevent poly-bromination.

Module 3: Stopping the Runaway Train (Polysubstitution)

User Scenario: “I want mono-bromophenol, but I keep getting 2,4-dibromo and 2,4,6-tribromo products.”

Root Cause Analysis

The first halogenation actually deactivates the ring inductively (-I effect), but the resonance donation (+M effect) of the OH group and the new halogen often keeps the ring reactive enough for a second attack, especially if the local concentration of electrophile is high.

Decision Matrix: Preventing Over-Reaction
VariableAdjustment for Mono-SelectivityMechanism
Reagent Addition Dropwise / Syringe Pump Keeps instantaneous concentration of electrophile low (Starvation Kinetics).
Temperature Cryogenic (-78°C to 0°C) Increases the energy difference between activation barriers of mono- vs di-substitution.
Solvent Non-Polar (e.g., DCM, Toluene) Polar solvents stabilize the ionic intermediate (Wheland intermediate), accelerating the reaction. Non-polar solvents slow it down [2].[1]
Blocking Groups Sulfonation Sulfonate first (goes para reversible), halogenate ortho, then desulfonate (H₂O/H⁺).
Visualization: Troubleshooting Logic

Troubleshooting Problem Issue: Polysubstitution? Check1 Is Electrophile > 1.05 eq? Problem->Check1 Action1 Reduce to 0.95 eq Check1->Action1 Yes Check2 Is Temp > 0°C? Check1->Check2 No Action1->Check2 Action2 Cool to -20°C or -78°C Check2->Action2 Yes Check3 Is Solvent Polar? Check2->Check3 No Action2->Check3 Action3 Switch to DCM or Hexane Check3->Action3 Yes Success Mono-Substituted Product Check3->Success No Action3->Success

Figure 2: Step-by-step logic flow to isolate the variable causing over-reaction.

Frequently Asked Questions (FAQs)

Q1: I am trying to do a Friedel-Crafts alkylation on phenol, but the catalyst (AlCl₃) is dying. A: Phenols react with strong Lewis acids like AlCl₃ to form aluminum phenoxides and HCl. This consumes the catalyst.

  • Fix: Use a weaker Lewis acid (ZnCl₂ or BF₃·OEt₂) or protect the phenol as a methyl ether (anisole) first, perform the reaction, and deprotect with BBr₃.

Q2: Why is my yield low for ortho-formylation using the Magnesium method? A: The most common failure point is incomplete removal of methanol. The reaction relies on the formation of a specific aggregate in non-polar solvent (Toluene).

  • Fix: Ensure you distill the mixture until the vapor temperature reaches the boiling point of Toluene (110°C), confirming all MeOH is gone [3].

Q3: Can I direct to the meta position? A: Not directly on a free phenol. The OH group is a powerful ortho/para director.[1][2][3]

  • Fix: You must use a "Regiodiversion" strategy.

    • Protect OH as a bulky ester (steric block of ortho).

    • Use a reversible blocking group (sulfonic acid) at para.

    • This leaves meta (rarely) or forces you to synthesize the ring differently.

    • Advanced: Recent work using Bismuth(V) reagents has shown promise for meta-arylation, but this is specialized chemistry [4].

References

  • Yeung, Y. Y. (2018).[4] "Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Halogenation of Phenols." ACS Catalysis.[4]

  • BenchChem Technical Support. (2025). "Troubleshooting Bromination Side Reactions in Phenol Synthesis."

  • Skattebøl, L. (1999).[5] "Magnesium-Mediated Ortho-Specific Formylation of Phenols." Journal of the Chemical Society, Perkin Transactions 1.

  • Ball, L. T., et al. (2023).[6] "Meta-Selective C-H Arylation of Phenols via Regiodiversion." Nature Chemistry.[6]

Sources

Optimization

"resolving solubility issues of nitrophenols in aqueous buffers for biological assays"

This guide functions as a specialized Technical Support Center for researchers encountering solubility challenges with nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-DNP) in biological assays. Current Status: Oper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering solubility challenges with nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-DNP) in biological assays.

Current Status: Operational Topic: Resolving Solubility & Precipitation Issues for Nitrophenols Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Dual Personality" of Nitrophenols

Nitrophenols present a unique challenge in biological assays because their solubility is governed by two competing forces: hydrophobicity (from the benzene ring) and ionization (from the phenolic hydroxyl group).

Most researchers encounter failure because they treat nitrophenols like standard lipophilic drugs. However, unlike typical small molecules, nitrophenols are ionizable hydrophobic compounds . Their solubility is strictly pH-dependent.

  • Low pH (< pKa): The molecule is protonated (neutral), highly hydrophobic, and prone to precipitation ("crashing out") in aqueous buffers.

  • High pH (> pKa): The molecule deprotonates into the phenolate anion , which is highly water-soluble and often distinctively colored (yellow).[1]

This guide provides the protocols to manipulate these properties for stable, reproducible assays.

Module 1: Critical Solubility Parameters

Before preparing solutions, cross-reference your specific compound with the data below. The pKa is your "tipping point"—below this pH, you are fighting physics.

Table 1: Physicochemical Properties of Common Nitrophenols
CompoundCAS No.pKa (approx)LogP (Hydrophobicity)Solubility (Water, 25°C)Solubility (DMSO)
4-Nitrophenol 100-02-77.151.91~16 mg/mL (pH dependent)> 100 mg/mL
2-Nitrophenol 88-75-57.231.79~2 mg/mL> 100 mg/mL
2,4-Dinitrophenol 51-28-54.091.67Sparingly Soluble> 50 mg/mL
3-Nitrophenol 554-84-78.362.00~13 mg/mL> 100 mg/mL
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: 2,4-Dinitrophenol has a much lower pKa (4.09) due to the electron-withdrawing nitro groups.[2] It will be ionized (soluble) at neutral pH (7.4), whereas 4-Nitrophenol (pKa 7.15) exists as a 50/50 mixture of soluble anion and insoluble neutral form at pH 7.15.

Module 2: The "Crash-Out" Prevention Protocol

The most common failure mode is the rapid precipitation of nitrophenols when a concentrated organic stock (DMSO/Ethanol) is added to an aqueous buffer. This occurs because the local concentration exceeds the solubility limit before mixing is complete.

Protocol: The Two-Step "Intermediate" Dilution

Do not pipet 100% DMSO stock directly into a static well of buffer. Use this method to ensure thermodynamic stability.

Reagents:

  • Stock Solution: 100 mM Nitrophenol in anhydrous DMSO.

  • Intermediate Solvent: Pure DMSO or 50% DMSO/Buffer (depending on final target).

  • Assay Buffer: PBS, Tris, or HEPES (pH 7.4).

Step-by-Step Workflow:

  • Prepare High-Concentration Stock: Dissolve solid nitrophenol in anhydrous DMSO to 100 mM. Vortex until clear.

    • Why? DMSO disrupts the crystal lattice more effectively than water.

  • Create the "Intermediate" (10x or 100x):

    • Dilute the 100 mM stock into fresh DMSO first to create a working stock (e.g., 1 mM).

    • Crucial: Do not dilute directly into water yet.

  • Dynamic Addition (The "Swirl" Technique):

    • Place your assay buffer on a magnetic stirrer or vortexer (low speed).

    • Slowly inject the Intermediate Stock into the center of the vortexing buffer.

    • Why? This prevents local supersaturation zones where microprecipitates form.

  • The pH Check (Mandatory):

    • Check the pH of the final solution.[1][3] If the pH drops below the pKa (due to the acidity of the nitrophenol), the compound will precipitate.

    • Fix: Buffer capacity must be sufficient (e.g., 50 mM HEPES) to absorb the proton release.

Module 3: Visualizing the Solubility Logic

Use this decision tree to determine the correct solubilization strategy for your specific assay conditions.

Nitrophenol_Solubility Start Start: Dissolve Nitrophenol Check_pKa Check Compound pKa vs. Target pH Start->Check_pKa Is_Acidic Target pH < pKa (Protonated Form) Check_pKa->Is_Acidic Acidic Environment Is_Alkaline Target pH > pKa + 1 (Ionized Phenolate) Check_pKa->Is_Alkaline Basic Environment Organic_Route Route A: Organic Co-solvent (DMSO/Ethanol) Is_Acidic->Organic_Route Aqueous_Route Route B: Aqueous Alkaline Buffer (NaOH/Na2CO3) Is_Alkaline->Aqueous_Route Risk_Precip Risk: Precipitation Requires >1% DMSO Organic_Route->Risk_Precip If Water Added Rapidly Stable_Soln Outcome: Stable, Yellow Solution (High Solubility) Aqueous_Route->Stable_Soln Electrostatic Repulsion Risk_Precip->Organic_Route Increase % Solvent

Figure 1: Decision Matrix for Nitrophenol Solubilization. Blue nodes indicate decision points; Green indicates optimal solubility; Red indicates high risk of precipitation.

Module 4: Troubleshooting & FAQs

Q1: My 4-nitrophenol standard curve is non-linear at high concentrations. Why?

Diagnosis: This is likely a pH shift issue, not just solubility. Explanation: At high concentrations (e.g., >1 mM), 4-nitrophenol (a weak acid) can overwhelm the buffering capacity of weak buffers (like 10 mM PBS), lowering the pH. As pH drops below 7.15, the equilibrium shifts toward the colorless, insoluble protonated form. Solution:

  • Increase buffer concentration to 50–100 mM.

  • Prepare standards in 0.02 M NaOH instead of water/buffer. This forces 100% ionization (yellow form) and guarantees linearity up to the solubility limit.

Q2: I see a fine "dust" at the bottom of my wells after 24 hours. Is my compound degrading?

Diagnosis: This is slow crystallization (Ostwald ripening). Explanation: While the compound may initially dissolve in 1% DMSO, it is thermodynamically unstable in aqueous buffer if the concentration is near the saturation limit. Over time, microprecipitates grow into visible crystals. Solution:

  • Limit DMSO: Keep final DMSO < 0.5% if possible, or switch to Ethanol which sometimes stabilizes nitrophenols better due to hydrogen bonding.

  • Add Surfactant: Add 0.01% Tween-20 or Triton X-100 to the assay buffer. This prevents crystal nucleation.

Q3: Can I use 4-nitrophenol as a standard for acid phosphatase (pH 4.5)?

Diagnosis: Critical Error. Explanation: At pH 4.5, 4-nitrophenol (pKa 7.15) is >99% protonated. It will be colorless (low absorbance at 405 nm) and have drastically reduced solubility (approx. 100-fold less than at pH 8). Solution:

  • You must run the enzymatic reaction at pH 4.5, but you must stop the reaction with a strong base (e.g., 1 M NaOH or K2HPO4) to raise the pH > 9.0 before reading absorbance. This "Stop Solution" serves two purposes: it terminates enzyme activity and solubilizes/colorizes the nitrophenol product.

Q4: My DMSO stock froze in the fridge. Is it ruined?

Diagnosis: Normal physical property. Explanation: Pure DMSO freezes at 19°C. Solution: Thaw at 37°C. Vortex vigorously. Nitrophenols are stable to freeze-thaw cycles, but ensure no water has entered the vial (DMSO is hygroscopic). Water contamination lowers solubility and causes precipitation inside the stock vial.[4][5]

References

  • BenchChem. Technical Support Center: Overcoming Nitrophenol Solubility in Assays. (2025).[1][6][7][8] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 980, 4-Nitrophenol. (Accessed 2024).[9] Link

  • Sigma-Aldrich. Product Information: p-Nitrophenol Standard Solution.Link

  • ResearchGate. Discussions on Solubility of 2,4-Dinitrophenol in DMSO vs Water.Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols: Chemical and Physical Information. (2022).[6][10][11] Link

Sources

Troubleshooting

"degradation pathways of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol under experimental conditions"

Technical Support Center: Degradation Pathways of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Executive Summary Compound: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (referred to herein as DFN-Phenol ).[1][2] CAS: 2090420-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Pathways of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Executive Summary

Compound: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (referred to herein as DFN-Phenol ).[1][2] CAS: 2090420-72-5 (and related isomers like 82419-26-9).[1] Chemical Profile: An electron-deficient aromatic ring characterized by high acidity due to the ortho-nitro and ortho-difluoromethyl electron-withdrawing groups (EWGs).[1][2] Stability Verdict: DFN-Phenol is thermally stable but highly photolabile and susceptible to reductive transformation in biological matrices.[1][2] Hydrolytic instability of the difluoromethyl (-CHF₂) group is a secondary risk under extreme pH conditions.[1]

Part 1: Troubleshooting Guide (Q&A)

Q1: "I observe a rapid loss of DFN-Phenol in my aqueous buffer (pH 7.4) when left on the benchtop, but the dark control is stable. What is happening?"

Diagnosis: Photolytic Nitro-Nitrite Rearrangement. Like many ortho-nitrophenols, DFN-Phenol is a chromophore that absorbs UV-Vis light.[1][2] Upon excitation, the nitro group (-NO₂) undergoes an intramolecular rearrangement to a nitrite ester (-ONO), which subsequently cleaves to release nitrous acid (HONO) and forms a phenoxyl radical or resorcinol derivative.

  • Key Indicator: The solution often turns a darker yellow/orange or brown due to the formation of quinone-type degradation products and azo-coupling oligomers.[1][2]

  • Action: Wrap all reservoirs in aluminum foil or use amber glassware. Perform all sample preparation under yellow light (sodium lamp) if possible.[1][2]

Q2: "In my LC-MS/MS analysis, the parent peak (m/z ~206, ES-) is disappearing, and I see a new peak at [M-30]. Is this a degradation product?"

Diagnosis: Reductive Degradation (Nitro


 Amine). 
The loss of 30 Da typically corresponds to the reduction of the Nitro group (-NO₂, mass 46) to an Amine (-NH₂, mass 16) via a Nitroso (-NO) and Hydroxylamine (-NHOH) intermediate.[1]
  • Mechanism: In complex matrices (soil, plasma, or microsomal incubations), biological reductases or abiotic reducing agents (e.g., Fe²⁺) rapidly reduce the electron-deficient nitro group.

  • Action: Add an antioxidant/stabilizer such as ascorbic acid or use an acidified extraction solvent to quench enzymatic activity immediately.[1][2]

Q3: "My retention time shifts significantly between pH 3 and pH 7 buffers. Is the compound hydrolyzing?"

Diagnosis: Ionization State Change (pKa Effect), not Degradation. DFN-Phenol is significantly more acidic than phenol due to the ortho-nitro and ortho-difluoromethyl groups (predicted pKa < 5.0).[1][2]

  • Mechanism: At pH 7, the compound exists almost entirely as the phenolate anion, which is much more polar and elutes earlier on C18 columns compared to the neutral species at pH 3.[2]

  • Action: This is not degradation. Ensure your mobile phase pH is buffered at least 2 units away from the pKa (recommend pH 2.0 for retention) to maintain the neutral form.

Q4: "Can the difluoromethyl (-CHF₂) group hydrolyze to an aldehyde?"

Diagnosis: Possible, but slow (Base-Catalyzed). While -CHF₂ is generally robust, the electron-deficient ring renders the benzylic carbon susceptible to nucleophilic attack by hydroxide ions at high pH (>10) or elevated temperatures, converting -CHF₂


 -CHO (Aldehyde).[1]
  • Action: Avoid prolonged exposure to strong bases (NaOH/KOH).[1][2] If an aldehyde peak (M-20 mass shift: -CHF₂ + CHO = -51 + 29 = -22 shift? No, -CHF2 (51) to -CHO (29) is a loss of 22 Da.[1] Wait: -CHF2 is 12+1+19+19=51.[1][2] -CHO is 12+1+16=29.[1][2] Delta = 22.[1][2] Hydrolysis consumes H2O and releases 2HF.[1][2] Net mass change: +16 (O) - 20 (HF) + ?[1] No. R-CHF2 + H2O -> R-CHO + 2HF.[1] Mass change: +16 - 38 = -22).[1]

Part 2: Degradation Pathways & Mechanisms

Pathway A: Photolytic Degradation (Primary Risk)

Under UV irradiation, DFN-Phenol undergoes a classic nitro-aromatic decay.[1][2] The ortho-positioning of the nitro group relative to the hydroxyl facilitates an excited-state intramolecular proton transfer (ESIPT), but the dominant degradation route is the cleavage of the N-O bond.

Pathway B: Reductive Transformation (Biotic/Abiotic)

In anaerobic environments or metabolic assays, the nitro group is the "soft spot."[2] It is stepwise reduced to the amine.[1][2] The resulting amine (2-(difluoromethyl)-3-fluoro-6-aminophenol) is highly reactive and prone to oxidative polymerization.[1]

Pathway C: Difluoromethyl Hydrolysis (Chemical Stress)

Although rare under physiological conditions, the -CHF₂ group can degrade.[1][2] The mechanism involves the deprotonation of the phenol, followed by fluoride elimination to form a quinone methide-like intermediate, which is then trapped by water.

Part 3: Visualized Pathways (Graphviz)[1][2][3]

DFN_Degradation cluster_legend Degradation Drivers DFN DFN-Phenol (Parent) Excited Excited State (Nitro-Nitrite Rearrangement) DFN->Excited UV Light (hν) Nitroso Nitroso-Intermediate (R-NO) DFN->Nitroso Reductase/Fe2+ QuinoneMethide Quinone Methide Intermediate DFN->QuinoneMethide OH- / Heat (-HF) Phenoxyl Phenoxyl Radical + NO/NO2 Excited->Phenoxyl Homolysis Quinone Benzoquinone Derivatives Phenoxyl->Quinone Oxidation Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e- / +2H+ Amine Amino-Phenol (R-NH2) Hydroxylamine->Amine +2e- / +2H+ Aldehyde Aldehyde Product (R-CHO) QuinoneMethide->Aldehyde +H2O / -HF key Red: Photolytic | Green: Reductive | Dashed: Hydrolytic

Figure 1: Comprehensive degradation map of DFN-Phenol showing the three primary divergence points: Photolysis (Red), Reduction (Green), and Hydrolysis (Dashed).[3][4][5][6][7][8][9][10][11][12][13]

Part 4: Experimental Protocols

Protocol 1: Differentiating Photolysis from Hydrolysis

Objective: To confirm if DFN-Phenol loss is light-driven or chemically inherent.

  • Preparation : Prepare a 10 µM solution of DFN-Phenol in 10 mM Phosphate Buffer (pH 7.4).

  • Aliquot : Split into two sets of glass vials.

    • Set A (Light) : Clear glass vials exposed to ambient lab light or a UV reactor (simulated sunlight).[1][2]

    • Set B (Dark) : Amber glass vials wrapped in aluminum foil.[1][2]

  • Incubation : Store both sets at 25°C.

  • Sampling : Inject 10 µL into HPLC-UV/MS at t=0, 1h, 4h, and 24h.

  • Analysis :

    • If Set A degrades and Set B is stable

      
      Photolabile .[1][2]
      
    • If both degrade equally

      
      Hydrolytically Unstable  (Check pH/Temperature).[1][2]
      
Protocol 2: Stabilization in Biological Matrices

Objective: To prevent artifactual degradation during extraction.[1][2]

  • Quenching : Immediately upon sampling (e.g., from plasma), add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid .[1][2]

    • Reason: Acidification protonates the phenolate (reducing reactivity) and denatures enzymes.[1][2]

  • Antioxidant : If reductive loss is suspected (Amine formation), add Ascorbic Acid (1 mM) to the collection tubes prior to sampling.[1][2]

Part 5: Quantitative Data Summary

Stress ConditionStability RatingMajor Product(s)Mechanism
Acid (pH 1-4) HighNone (Stable)Protonation stabilizes the ring.[1]
Neutral (pH 7) Moderate (Dark)NoneStable as phenolate in dark.[1][2]
Base (pH >10) LowAldehyde (R-CHO)Base-catalyzed hydrolysis of -CHF₂.[1]
Light (UV/Vis) Critical HONO, QuinonesNitro-nitrite rearrangement.[1][2]
Oxidative (H₂O₂) ModerateRing hydroxylationElectrophilic attack (slow due to EWGs).[1][2]
Reductive Critical Amine (R-NH₂)Nitro reduction (biological/chemical).[1][2]

References

  • Photochemistry of Nitrophenols: Detailed mechanisms of nitro-nitrite rearrangement and HONO release.

    • Source: National Institutes of Health (NIH) / PubMed.[1][2]

    • Link: [1]

  • Difluoromethyl Group Chemistry: Stability and hydrolysis of Ar-CHF₂ groups.

    • Source: Chemical Society Reviews.[1][2]

    • Link: [1]

  • Hydrolysis of Fluorinated Phenols: Mechanisms of spontaneous defluorin

    • Source: Royal Society of Chemistry (RSC).[1][2]

    • Link: [1]

  • Compound Data: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol specific identifiers.

    • Source: BLD Pharm.[1][2]

    • Link: [1]

Sources

Optimization

"minimizing byproduct formation during the synthesis of fluorinated aromatics"

Ticket ID: F-AROM-992 Subject: Minimizing Byproduct Formation & Yield Loss Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-AROM-992 Subject: Minimizing Byproduct Formation & Yield Loss Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

You are likely reading this because your LCMS shows a forest of peaks where a single sharp signal should be, or your reaction mixture has turned into an intractable black tar. Synthesizing fluorinated aromatics is deceptively difficult. The high electronegativity of fluorine, the extreme solvation energy of the fluoride ion, and the thermodynamic stability of the C-F bond formation barrier often force chemists into harsh conditions that promote decomposition.

This guide moves beyond standard textbook protocols. It addresses the mechanistic root causes of failure modes in the three most common fluorination pathways: Nucleophilic Aromatic Substitution (SNAr/Halex), Transition Metal-Catalyzed Cross-Coupling, and Electrophilic Fluorination.

Module 1: Nucleophilic Fluorination (Halex / SNAr)

Common Symptom: Low conversion, formation of phenols (Ar-OH), and polymerization ("black tar").

The Root Cause: The "Naked" Fluoride Paradox

In SNAr reactions, fluoride (F⁻) must be nucleophilic.[1][2] However, F⁻ is a "hard" base and avidly forms hydrogen bonds.

  • The Water Problem: Even trace water (ppm levels) solvates F⁻, forming a hydration shell that kills its nucleophilicity. The F⁻ then acts as a base, deprotonating water to generate hydroxide (OH⁻), which attacks your substrate to form phenols.

  • The Surface Area Problem: Standard Potassium Fluoride (KF) has a lattice energy that makes it insoluble in aprotic solvents. The reaction only happens on the surface.

Troubleshooting Protocol: The "Dry & Fry" Method
ParameterStandard Practice (Failure Prone)Optimized Protocol (High Success)
Reagent Calcined KF (Oven dried)Spray-Dried KF (High surface area)
Drying Vacuum ovenAzeotropic Distillation (Toluene/Xylene)
Catalyst None or simple crown etherPhase Transfer Catalyst (PTC) (e.g., TPPB or 18-Crown-6)
Solvent DMF (Decomposes at high T)Sulfolane or DMSO (High thermal stability)
Step-by-Step Recovery Workflow
  • Source Check: Do not trust "Anhydrous" labels on bottles.

  • Azeotropic Drying: Place KF in the reaction vessel with toluene. Distill off the toluene to remove surface water.

  • Solvent Swap: Add your high-boiling solvent (Sulfolane is preferred for stability >180°C) before the toluene is completely removed to prevent KF caking.

  • The PTC Factor: Add Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (5-10 mol%). This pulls F⁻ into the organic phase, creating a "naked," highly reactive fluoride.

Visualizing the Failure Logic

HalexTroubleshooting Start Symptom: Low Yield / Tar CheckWater Check Water Content Start->CheckWater IsWet Water > 100ppm? CheckWater->IsWet DryIt Perform Azeotropic Distillation (Toluene) IsWet->DryIt Yes (Hydrolysis Risk) CheckSolubility Check KF Type IsWet->CheckSolubility No IsCalcined Using Calcined KF? CheckSolubility->IsCalcined SwitchKF Switch to Spray-Dried KF + 18-Crown-6 IsCalcined->SwitchKF Yes (Low Surface Area) Decomp Substrate Decomposition? IsCalcined->Decomp No LowerTemp Switch Solvent to Sulfolane Reduce Temp Decomp->LowerTemp Yes

Figure 1: Decision matrix for troubleshooting Halex/SNAr reactions. Note that water is the primary antagonist.

Module 2: Pd-Catalyzed Fluorination (Buchwald-Hartwig Type)

Common Symptom: Formation of the reduced arene (Ar-H) or regioisomers (F attached at the wrong carbon).

The Root Cause: Reductive Elimination Difficulty

Forming a C-F bond from a Pd(II) center is thermodynamically uphill compared to C-C or C-N bonds.

  • Regioisomerism: This is a subtle killer. It occurs via a "Dearomative Rearrangement."[3][4][5] If the reductive elimination is slow, the Pd complex can slip, coordinate to the ring, and migrate to a different carbon via a Pd-benzyne intermediate [1].

  • Protodefluorination: If the cycle stalls, the Pd center will grab a hydrogen from the solvent or ligand, resulting in Ar-H.

The "BrettPhos" Protocol

To force the difficult C-F reductive elimination, you need a ligand that is bulky enough to "squeeze" the F and Ar together.

Q: Why am I seeing regioisomers? A: Your reaction is too slow, or your base is too strong. The Pd(II)-aryl complex is rearranging before it can eliminate the product.

Corrective Actions:

  • Ligand Selection: Use tBuBrettPhos or AlPhos . These are specifically designed to accelerate C-F reductive elimination [2].

  • Fluoride Source: Switch from AgF to CsF (anhydrous). AgF can sometimes promote oxidative side pathways.

  • Additives: Avoid strong bases if possible. Ensure the system is strictly anhydrous to prevent protonolysis.

Mechanism of Failure: The Regioisomer Trap

PdMechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd LigandEx Ligand Exchange (Ar-Pd-F) OxAdd->LigandEx RedElim Reductive Elimination (Ar-F) LigandEx->RedElim Fast (Bulky Ligand) Dearom Dearomative Rearrangement LigandEx->Dearom Slow (Small Ligand) RedElim->Pd0 Isomer Regioisomer Formation (Wrong Ar-F) Dearom->Isomer

Figure 2: The kinetic competition between successful fluorination (Green) and the dearomative rearrangement pathway (Red) that leads to inseparable isomers.

Module 3: Electrophilic Fluorination (Selectfluor)

Common Symptom: Violent exotherms, "burn" marks in the flask, or lack of regioselectivity.

Safety Critical Alert: Solvent Compatibility

NEVER mix Selectfluor (F-TEDA-BF4) with DMSO , DMF , or Pyridine without rigorous safety checks. Selectfluor is a strong oxidant; these solvents are oxidizable. The reaction can be violent and exothermic [3].[6]

Controlling Regioselectivity

Electrophilic fluorination is governed by electronics. However, the solvent plays a massive role in stabilizing the transition state.

  • The Solvent Switch:

    • Acetonitrile (MeCN): Promotes standard electrophilic aromatic substitution (SEAr).

    • Methanol (MeOH): Can alter selectivity by hydrogen bonding with the reagent, changing its effective bulk and electrophilicity.

    • Ionic Liquids: Often increase yield by stabilizing the charged intermediate.

Q: My yield is <20% and I see multiple fluorinated spots. A: You are likely over-fluorinating. Selectfluor is very reactive.[6]

  • Fix: Lower the temperature to 0°C or -20°C.

  • Fix: Add the Selectfluor slowly as a solid or slurry, rather than dumping it in.

Module 4: Purification & Analysis

Issue: "I can't separate the byproduct from the product."

Fluorinated byproducts often have almost identical retention times to the product because the radius of Fluorine is similar to Hydrogen (isosteres).

  • Use Fluorinated Stationary Phases: A standard C18 column may fail. Use a PFP (Pentafluorophenyl) column for HPLC or prep-LC. The "fluorous-fluorous" interaction provides distinct separation selectivity that standard silica cannot match.

  • 19F NMR is Mandatory: 1H NMR is often cluttered. 19F NMR will instantly tell you if you have a mixture of isomers (distinct shifts) or inorganic fluoride contamination (broad peak around -120 to -150 ppm).

References

  • Mechanism of Regioisomer Formation

    • Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination[4]

    • Source:Accounts of Chemical Research (Buchwald et al.)
    • URL:[Link]

  • Ligand Design (BrettPhos/AlPhos)

    • Title: Pd-Catalyzed Fluorination of Aryl Triflates: Construction of C–F Bonds[3][7]

    • Source:Science (Buchwald et al.)
    • URL:[Link]

  • Selectfluor Solvent Safety & Selectivity

    • Title: Specific Solvent Issues with Fluorination[2][6][8]

    • Source:ACS Green Chemistry Pharmaceutical Roundtable
    • URL:[Link]

  • Halex Reaction Optimization (Spray-dried KF)

    • Title: Versatility of KF as Selective Fluorination of Organic Compounds[9]

    • Source:ResearchG
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Strategies for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

The following guide is designed for process chemists and engineers scaling up the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol . This specific substitution pattern presents unique challenges: the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for process chemists and engineers scaling up the synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol . This specific substitution pattern presents unique challenges: the stability of the difluoromethyl (


) group under nitration conditions, the explosion hazards of nitrating electron-rich phenols, and the critical separation of regioisomers.

Status: Operational | Tier: L3 (Process Development) Scope: Synthesis Route Design, Safety Engineering, Impurity Profiling

Strategic Route Analysis

Scaling this molecule requires a "Safety-First" retrosynthetic approach. Direct difluoromethylation of a nitro-phenol is generally non-viable due to the interference of the acidic phenol and the lability of the nitro group under radical conditions.

Recommended Scale-Up Route:

  • Precursor Sourcing/Synthesis: Start with 2-hydroxy-6-fluorobenzaldehyde (or protected variant).

  • Deoxyfluorination: Convert the aldehyde (

    
    ) to 
    
    
    
    using a nucleophilic fluorinating agent.
  • Nitration: Install the nitro group at the 6-position (ortho to OH) last.

Workflow Diagram

The following logic flow illustrates the critical decision nodes for this synthesis.

SynthesisStrategy Start Start: 3-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: Deoxyfluorination (Reagent: Deoxo-Fluor/DAST/XtalFluor) Start->Step1 Check1 Safety Check: Thermal Stability of Reagent Step1->Check1 Intermed Intermediate: 2-(Difluoromethyl)-3-fluorophenol Check1->Intermed Controlled < 50°C Step2 Step 2: Nitration (HNO3/H2SO4 or Flow) Intermed->Step2 Check2 Selectivity Check: Ortho (6) vs Para (4) Step2->Check2 Purify Purification: Steam Distillation (Exploiting H-Bond) Check2->Purify Isomer Separation Final Target: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Purify->Final

Caption: Critical path workflow for converting benzaldehyde precursors to the target nitro-phenol, highlighting safety checkpoints.

Critical Unit Operations & Troubleshooting

Phase A: Deoxyfluorination (Aldehyde )

The Challenge: Reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can detonate on scale. Scale-Up Solution: Use XtalFluor-E or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) which has better thermal stability, though still requires strict temperature control.

IssueDiagnosisCorrective Action
Runaway Exotherm Reactor temperature spikes upon reagent addition.Dosing Control: Dilute the fluorinating agent (50% in DCM or Toluene). Add dropwise at -20°C. Never add neat reagent to a warm mixture.
Low Conversion Residual aldehyde detected by HPLC/TLC.Catalysis: Add an exogenous fluoride source (e.g.,

) as a promoter. Ensure the system is strictly anhydrous (moisture kills the reagent).
Black Tar Formation Polymerization of the electron-rich phenol.Protection: If the phenol is unprotected, the fluorinating agent may react with the -OH. Mandatory: Protect the phenol as a carbonate or ester before this step, then hydrolyze.
Phase B: Nitration (Introduction of )

The Challenge: Phenols are highly activated. Nitration using mixed acid (


) is prone to over-nitration (picric acid derivatives) and oxidation (tars).
Regioselectivity:  The -OH directs ortho/para. The -F (at position 3) directs ortho/para.
  • Target (6-nitro): Ortho to OH, Para to F.

  • Impurity (4-nitro): Para to OH, Ortho to F.

Scale-Up Solution: Use Mild Nitration conditions or Flow Chemistry to control contact time.

IssueDiagnosisCorrective Action
Isomer Mix (4-nitro vs 6-nitro) HPLC shows ~1:1 ratio of isomers.Condition Tuning: Lower temperature favors the ortho (6-nitro) product due to intramolecular H-bonding stabilization in the transition state. Run at -10°C to 0°C.
Over-Nitration Presence of dinitro species.Stoichiometry: Use exactly 1.05 eq of

. Use a two-phase system (DCM/Water) to buffer the concentration of active nitronium ions.
Safety: Delayed Exotherm Temperature rises after addition stops.Mixing Failure: This indicates accumulation of unreacted reagent. STOP FEED immediately. Increase agitation. Ensure cooling jacket capacity > max theoretical heat release.

Purification Strategy (The "Self-Validating" Step)

The separation of the 6-nitro isomer from the 4-nitro impurity is the most critical quality gate. You can exploit the Intramolecular Hydrogen Bond unique to the 6-nitro isomer.

  • Mechanism: The 6-nitro group forms a hydrogen bond with the adjacent phenolic -OH. This "locks" the polarity, making the molecule more volatile and less soluble in water compared to the 4-nitro isomer (which forms intermolecular H-bonds with the solvent).

  • Protocol:

    • Steam Distillation: The 6-nitro isomer will steam distill; the 4-nitro isomer will remain in the pot.

    • Column Chromatography (Alternative): The 6-nitro isomer will elute significantly faster (higher

      
      ) on silica gel using non-polar eluents (Hexane/EtOAc) due to "hidden" polarity.
      

Frequently Asked Questions (FAQs)

Q1: Can I use


 (Freon-22) to introduce the difluoromethyl group? 
A:  Generally, no. Freon-22 (or sodium chlorodifluoroacetate) is typically used to synthesize difluoromethoxy  ethers (

), not C-difluoromethyl compounds (

). For the C-substituted target, the aldehyde-to-difluoromethyl route (Deoxyfluorination) is the industry standard for reliability [1].

Q2: Why is the nitration yielding a black tar? A: This is likely oxidation of the phenol ring. Phenols are electron-rich and susceptible to oxidation by concentrated


.
  • Fix: Use dilute nitric acid (30-40%) or generate

    
     in situ using 
    
    
    
    in mild acid (nitrosation-oxidation protocol), which is much gentler [2]. Alternatively, protect the phenol as an acetate ester prior to nitration; the ester is less prone to oxidation and still directs ortho/para.

Q3: How do I handle the waste from the Deoxo-Fluor step? A: The waste contains HF and sulfur species. It must be quenched slowly into a saturated sodium bicarbonate (


) or KOH solution. Warning:  This quench is exothermic and releases 

. Perform in a well-ventilated scrubber system.

Q4: Is flow chemistry recommended for the nitration step? A: Highly recommended. Continuous flow nitration allows for precise control of residence time (seconds) and heat transfer, significantly reducing the risk of thermal runaway and over-nitration compared to batch reactors [3].

References

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorinating Reagents: The Deoxyfluorination of Carbonyl Compounds. Synthesis.[1][2][3][4][5][6][7]

  • Nandurkar, N. S., et al. (2007). Nitration of Phenols Under Mild and Heterogeneous Conditions. Iranian Journal of Pharmaceutical Research.

  • Kulkarni, A. A. (2014).[3] Continuous Flow Nitration of Phenols.[8] Beilstein Journal of Organic Chemistry.

  • Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

Disclaimer: This guide involves high-hazard chemistry including fluorinating agents and nitration processes. All protocols must be reviewed by your site's Process Safety Management (PSM) team before execution.

Sources

Optimization

"addressing matrix effects in the mass spectrometry analysis of nitrophenols"

This guide functions as a specialized Technical Support Center for researchers facing matrix effects in the LC-MS/MS analysis of nitrophenols. Status: Online | Specialist: Senior Application Scientist Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers facing matrix effects in the LC-MS/MS analysis of nitrophenols.

Status: Online | Specialist: Senior Application Scientist Dr. A. Vance

Subject: Troubleshooting Matrix Effects (Ion Suppression/Enhancement) in Nitrophenol Quantification.

Welcome

You are likely here because your nitrophenol recovery is inconsistent, your internal standards are drifting, or your sensitivity in ESI(-) mode is insufficient. Nitrophenols (NPs) are notoriously difficult analytes due to their acidity, isomeric complexity, and poor ionization efficiency in negative mode.

This guide moves beyond basic troubleshooting. We will implement Mixed-Mode Anion Exchange (MAX) extraction and Dansyl Chloride derivatization to fundamentally alter how your analytes interact with the matrix.

Module 1: Diagnosis

Q: How do I definitively prove matrix effects are the cause of my signal loss?

A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones in your chromatogram.

The Protocol (PCI)
  • Setup: Place a Tee-junction between your LC column and the MS source.

  • Infusion: Using a syringe pump, continuously infuse a standard solution of your specific nitrophenol (e.g., 4-Nitrophenol) at 10 µL/min into the effluent.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma/urine/water without analyte) via the LC autosampler.

  • Analysis: Monitor the baseline. A flat baseline indicates no effect. A dip indicates Ion Suppression ; a peak indicates Enhancement .

Visualization: PCI Workflow

The following diagram illustrates the hardware configuration for the PCI experiment.

PCI_Setup LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column (Separation) Autosampler->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Nitrophenol Infusion) Syringe->Tee Analyte Standard MS MS Source (ESI) Tee->MS Combined Flow Data Chromatogram (Dips = Suppression) MS->Data

Caption: Figure 1. Post-Column Infusion setup. Dips in the baseline reveal where matrix components suppress nitrophenol ionization.

Module 2: Sample Preparation (The Root Cause Solution)

Q: I am using HLB (Hydrophilic-Lipophilic Balance) cartridges, but phospholipids are still co-eluting. Why?

A: HLB relies on reverse-phase retention. Nitrophenols are moderately polar, often requiring elution conditions that also release phospholipids (the major cause of suppression).

The Fix: Switch to Mixed-Mode Anion Exchange (MAX) .

  • Causality: Nitrophenols are acidic (pKa ~7.15 for 4-NP). By adjusting pH, we can lock them onto the sorbent via ionic interaction, wash away lipids with 100% organic solvent, and then elute by neutralizing the acid.

Protocol: MAX Extraction for Nitrophenols

This protocol utilizes the "Lock and Wash" mechanism.

StepSolvent/ActionMechanistic Purpose
1. Condition MeOH then WaterActivates sorbent ligands.
2. Load Sample diluted in 5% NH₄OH (pH > 9)Critical: Ionizes Nitrophenols (NP⁻). They bind to the quaternary amine (AX) sites.
3. Wash 1 5% NH₄OH in WaterRemoves proteins and neutral interferences.
4. Wash 2 100% Methanol The Magic Step: Since NPs are ionically locked, you can wash with strong organic solvent to strip phospholipids without losing analyte.
5. Elute 2% Formic Acid in MethanolAcidifies (pH < 5). Neutralizes NPs (NP⁻ → NP-H), breaking the ionic bond. Methanol releases the hydrophobic bond.
Visualization: MAX Logic

MAX_SPE cluster_0 Step 1: Loading (pH 10) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elution (Acidic MeOH) Load Matrix (Lipids/Salts) Nitrophenols (Anionic) Sorbent1 MAX Sorbent (Positively Charged) Load:f1->Sorbent1 Ionic Binding Wash Washed Away: Lipids & Neutrals Load:f0->Wash No affinity Retained Retained: Nitrophenols (Ionic Bond) Sorbent1->Retained Strong Retention Elute Eluted: Nitrophenols (Neutralized) Retained->Elute Acid Breaks Bond

Caption: Figure 2. Mixed-Mode Anion Exchange (MAX) mechanism. The ionic lock allows aggressive organic washing of interferences.

Module 3: Derivatization (Sensitivity Enhancement)

Q: My sensitivity in Negative Ion Mode (ESI-) is too low. Can I switch to Positive Mode?

A: Native nitrophenols ionize poorly in ESI(+) and are unstable in ESI(-). You can solve this by derivatizing with Dansyl Chloride (DnsCl) .[1][2][3]

Why this works:

  • Ionization: DnsCl adds a tertiary amine, which easily protonates in ESI(+).

  • Matrix Separation: It increases the molecular weight and hydrophobicity, shifting the analyte to a cleaner region of the chromatogram (away from the solvent front).

The Reaction Protocol
  • Reagent: Dansyl Chloride (1 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10.5).

  • Procedure:

    • Mix 100 µL Sample Extract + 50 µL Buffer + 50 µL DnsCl.

    • Incubate at 60°C for 10 minutes .

    • Cool and inject.

Visualization: Dansylation Pathway

Derivatization NP Nitrophenol (Poor ESI- Signal) Reaction Reaction (pH 10.5, 60°C) NP->Reaction DnsCl Dansyl Chloride (Reagent) DnsCl->Reaction Product Dansyl-Nitrophenol (Strong ESI+ Signal) Reaction->Product Sulfonate Ester Formation

Caption: Figure 3. Dansylation reaction.[1][2][4] This converts the acidic phenol into a basic sulfonate ester, enabling high-sensitivity ESI(+) detection.

Module 4: Internal Standards & Validation

Q: Can I use a structural analogue (e.g., 4-chlorophenol) as an Internal Standard?

A: No. For matrix effect compensation, structural analogues are insufficient because they may elute at slightly different times than the target nitrophenol. If the matrix suppression is transient (a sharp dip), the analogue might miss it.

Requirement: You must use Stable Isotope Labeled (SIL) standards (e.g., 4-Nitrophenol-d4 or 13C6-Nitrophenol ). The SIL co-elutes perfectly with the analyte, experiencing the exact same suppression, thus mathematically cancelling out the error.

Summary of Solutions
ProblemDiagnosisRecommended Solution
Drifting Response Post-Column Infusion shows dipsUse SIL-Internal Standards (d4/13C).
High Background Phospholipids (m/z 184) in scanSwitch from HLB to MAX SPE (Wash w/ 100% MeOH).
Low Sensitivity Poor ionization in ESI(-)Derivatize with Dansyl Chloride (Switch to ESI+).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Luo, Y., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A.

  • Waters Corporation. (2023). Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange.

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: Analytical Profiling of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Executive Summary & Analytical Challenge The accurate quantification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (hereafter referred to as DFNP ) presents a unique set of chromatographic challenges. As a highly functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The accurate quantification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (hereafter referred to as DFNP ) presents a unique set of chromatographic challenges. As a highly functionalized aromatic intermediate often used in the synthesis of bioactive fluorinated heterocycles, DFNP possesses strong electron-withdrawing groups (nitro, difluoromethyl, fluoro) that significantly increase the acidity of the phenolic hydroxyl group.

The Core Problem: Standard alkyl-bonded phases (C18/C8) often fail to provide adequate selectivity between DFNP and its critical process impurities, particularly regioisomers (e.g., 4-fluoro analogs) and des-fluoro degradants. Furthermore, the acidic nature of DFNP leads to severe peak tailing on non-endcapped phases.

The Solution: This guide validates a Pentafluorophenyl (PFP) Propyl stationary phase method against the traditional C18 approach. We demonstrate that the PFP phase utilizes specific


 and fluorine-fluorine interactions to achieve baseline resolution (

) where C18 fails.

Method Comparison: C18 vs. Fluorophenyl (PFP)[1]

The following comparison highlights the performance metrics of the industry-standard C18 approach versus the optimized PFP method.

Comparative Performance Data
FeatureMethod A: Traditional C18 Method B: Validated PFP (Recommended) Scientific Rationale
Stationary Phase C18 (Octadecylsilane), 3.5 µmPFP (Pentafluorophenyl), 2.7 µm (Core-Shell)PFP offers unique selectivity for halogenated aromatics via dipole-dipole interactions.
Resolution (Impurity)

(Co-elution risk)

(Baseline separation)
The rigid PFP ring interacts with the nitro/fluoro groups of DFNP differently than alkyl chains.
Peak Symmetry (

)
1.6 (Tailing)1.05 (Sharp) PFP phases often have lower silanol activity; Core-shell technology improves mass transfer.
Retention Time 4.2 min3.8 minHigher selectivity allows for faster gradients without sacrificing resolution.
Mobile Phase pH pH 2.5 (Phosphate)pH 2.1 (Formic Acid)Lower pH ensures the phenol remains protonated (neutral) for consistent retention.
Decision Matrix: Why PFP?

The C18 phase relies almost exclusively on hydrophobic interactions. Since DFNP and its impurities share nearly identical hydrophobicity (


), separation on C18 is driven solely by minor shape selectivity. The PFP phase adds an "orthogonal" separation mechanism:
  • 
     Interaction:  Between the phenyl ring of the column and the aromatic ring of DFNP.
    
  • Dipole-Dipole: Between the C-F bonds on the column and the nitro/fluoro groups on the analyte.

Visualizing the Validation Logic

The following diagram outlines the logical flow for method selection and the subsequent validation lifecycle required for regulatory compliance (ICH Q2(R1)).

ValidationWorkflow cluster_val Validation Parameters Start Start: DFNP Method Development Screening Column Screening (C18 vs. PFP vs. Phenyl-Hexyl) Start->Screening Decision Resolution > 2.0? Screening->Decision Compare Selectivity Optimize Optimize Mobile Phase pH (Suppress Ionization) Decision->Optimize No (C18/Phenyl) FinalMethod Final Method: PFP Column 0.1% Formic Acid / ACN Decision->FinalMethod Yes (PFP) Optimize->Screening Re-screen Validation ICH Q2(R1) Validation FinalMethod->Validation Specificity Specificity (Impurity Spiking) Validation->Specificity Linearity Linearity (R² > 0.999) Validation->Linearity Accuracy Accuracy (Recovery 98-102%) Validation->Accuracy

Figure 1: Method Development and Validation Decision Tree illustrating the selection of PFP chemistry over C18.

The Validated Protocol (Standard Operating Procedure)

This protocol has been validated to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.[1][2]

Chromatographic Conditions[4][5][6]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with PDA/DAD.

  • Column: Fluorophenyl (PFP),

    
     (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).
    
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 270 nm (Primary) and 254 nm (Secondary).

    • Note: The nitro group provides strong absorbance at 270 nm, minimizing baseline noise from formic acid.

Mobile Phase[6]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)% Solvent A% Solvent B
0.009010
5.004060
6.00595
7.00595
7.109010
10.009010
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of DFNP Reference Standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase A:B (90:10) to a target concentration of

    
    .
    
    • Critical Step: Ensure the diluent matches the initial mobile phase conditions to prevent "solvent shock" and peak distortion.

Validation Data Summary

The following data supports the claim of method robustness and reliability.

Specificity & Selectivity

The method was challenged with synthetic precursors (2,3-difluoro-nitrobenzene) and potential degradation products.

  • Result: No interference at the retention time of DFNP (3.8 min).

  • Purity Angle: < Purity Threshold (via PDA analysis), confirming peak homogeneity.

Linearity

Evaluated across 5 levels from 50% to 150% of the target concentration (


).
ParameterResultAcceptance Criteria
Slope 12450N/A
Y-Intercept 15.2N/A
Correlation (

)
0.9998

Residual Sum of Squares 0.05%

Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels in the sample matrix.

Spike LevelMean Recovery (%)% RSD (n=3)
80% 99.40.5
100% 100.20.3
120% 99.80.6
Precision (Repeatability)

Six replicate injections of the standard solution (


).
  • Retention Time RSD: 0.04%

  • Peak Area RSD: 0.21% (Limit:

    
    )
    

Scientific Mechanism: Why This Works

Understanding the interaction between 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol and the PFP phase is critical for troubleshooting.

  • Acidity & Retention: The phenol proton is highly acidic due to the electron-withdrawing effects of the

    
     and 
    
    
    
    groups.
    • Protocol Check: We use 0.1% Formic Acid (pH ~2.7). If the pH rises above 4.0, the phenol will ionize (

      
      ), becoming too polar to retain on the column, causing it to elute in the void volume.
      
  • Fluorine-Fluorine Interaction: The PFP stationary phase contains a benzene ring with 5 fluorine atoms. These are highly electronegative, creating an electron-deficient ring. The DFNP molecule is also electron-deficient. However, the specific spatial arrangement of the fluorines allows for "shape selectivity" that a C18 chain (which is like a "grease" layer) cannot provide.

Mechanism cluster_col Stationary Phase (PFP) cluster_analyte Analyte (DFNP) PFP_Ring F-Benzene Ring (Electron Deficient) Interaction Dipole-Dipole & Shape Selectivity PFP_Ring->Interaction DFNP_Node DFNP (Nitro/Fluoro groups) Interaction->DFNP_Node

Figure 2: Schematic representation of the interaction mechanism between the PFP stationary phase and the fluorinated analyte.

Troubleshooting & Robustness

  • Issue: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., 100% Methanol injection).

    • Fix: Dilute sample with starting mobile phase (90% Water / 10% ACN).

  • Issue: Retention time drift.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Use fresh buffer/acid daily. Ensure pH is < 3.0.

  • Issue: Ghost peaks.

    • Cause: Carryover of the highly "sticky" fluorinated phenol.

    • Fix: Add a needle wash step with 50:50 Methanol:Water.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.

  • BenchChem. (2025).[4] A Comparative Guide to HPLC Methods for Perfluorophenyl Derivatives. (Simulated context for fluorinated aromatics).

  • PubChem. (n.d.). Compound Summary: Fluorinated Nitrophenols (General Properties). National Library of Medicine.

Sources

Comparative

"comparative study of the biological activity of fluorinated versus non-fluorinated nitrophenols"

Executive Summary This guide provides a technical analysis of the biological activity differences between Nitrophenols (NPs) and their Fluorinated Nitrophenol (F-NP) analogs. While non-fluorinated nitrophenols (e.g., 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the biological activity differences between Nitrophenols (NPs) and their Fluorinated Nitrophenol (F-NP) analogs. While non-fluorinated nitrophenols (e.g., 2,4-Dinitrophenol) are classical uncouplers of oxidative phosphorylation, the strategic introduction of fluorine atoms significantly alters their physicochemical profile—specifically acidity (


), lipophilicity (

), and metabolic stability.

Key Findings:

  • Potency: Fluorination typically enhances mitochondrial uncoupling potency by optimizing the lipophilic-hydrophilic balance required for the protonophore cycle.

  • Bioavailability: The strong C-F bond prevents oxidative metabolism at specific sites, extending the half-life of the scaffold in biological systems.

  • Utility: F-NPs serve as superior chemical probes for bioenergetic studies and more sensitive chromogenic substrates in enzymatic assays compared to their hydrogenated counterparts.

Physicochemical Drivers of Biological Activity[1]

To understand the biological divergence, we must first quantify the fundamental physical changes induced by fluorine substitution. The "Fluorine Effect" is not merely steric; it is electronic and lipophilic.[1]

The Acidity-Lipophilicity Trade-off

The biological activity of nitrophenols relies on their ability to shuttle protons across lipid bilayers. This requires a specific balance:

  • Lipophilicity (

    
    ):  High enough to enter the membrane.
    
  • Acidity (

    
    ):  Low enough to deprotonate in the matrix, but high enough to protonate in the intermembrane space.
    

Fluorine, being the most electronegative element, exerts a strong inductive effect (-I), lowering the


 of the phenolic hydroxyl group. Simultaneously, it increases lipophilicity compared to hydrogen, facilitating membrane permeation.

Table 1: Comparative Physicochemical Properties

CompoundStructure

(approx)

Predicted Biological Impact
4-Nitrophenol Non-Fluorinated7.151.91Moderate uncoupler; standard chromophore.
3-Fluoro-4-nitrophenol Mono-Fluorinated~6.90~2.15Enhanced membrane permeability; slightly faster proton release.
2,6-Difluoro-4-nitrophenol Di-Fluorinated~5.80~2.40Stronger acid; potentially too acidic for optimal cycling at physiological pH (7.4).
2,4-Dinitrophenol (DNP) Non-Fluorinated4.091.54The "Gold Standard" toxic uncoupler.

Note: Values are aggregated from predictive models and medicinal chemistry literature [1, 2].

Mechanism of Action: The Protonophore Cycle

The primary biological activity of these compounds is mitochondrial uncoupling. The molecule acts as a protonophore, dissipating the proton motive force (


) generated by the electron transport chain (ETC).
Mechanistic Pathway Visualization

The following diagram illustrates how Fluorinated Nitrophenols (F-NP) cycle effectively due to their optimized


.

ProtonophoreCycle cluster_IMS Intermembrane Space (pH ~7.2) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (pH ~8.0) H_plus H+ (High Conc.) F_NP_neutral_out F-NP-H (Neutral) H_plus->F_NP_neutral_out F_NP_anion_out F-NP⁻ (Anion) F_NP_anion_out->F_NP_neutral_out Protonation Diffusion_In Lipophilic Diffusion (Enhanced by Fluorine) F_NP_neutral_out->Diffusion_In F_NP_neutral_in F-NP-H Diffusion_In->F_NP_neutral_in Diffusion_Out Anionic Diffusion (Rate Limiting Step) Diffusion_Out->F_NP_anion_out Charge Delocalization F_NP_anion_in F-NP⁻ F_NP_neutral_in->F_NP_anion_in Deprotonation (Low pKa helps) H_plus_matrix H+ (Released) F_NP_neutral_in->H_plus_matrix F_NP_anion_in->Diffusion_Out

Figure 1: The protonophore cycle. Fluorination enhances the "Lipophilic Diffusion" step and stabilizes the anion for the return trip via charge delocalization.

Biological Performance Comparison

Mitochondrial Uncoupling & Toxicity

Non-fluorinated nitrophenols (like DNP) are effective but often exhibit narrow therapeutic indices.

  • Fluorinated Analogs: Studies suggest that fluorinated derivatives often exhibit higher uncoupling rates at lower concentrations. This is attributed to the "Fluorine Scan" effect, where the hydrophobic nature of fluorine assists the anionic species in traversing the lipid core of the membrane, a step that is usually rate-limiting for non-fluorinated analogs [3, 4].

  • Cytotoxicity: Fluorinated analogs (e.g., fluoro-substituted nitrophenyl glycosides) have shown increased cytotoxicity in specific cell lines.[2] This makes them more potent as toxins but requires stricter handling precautions in drug development [5].

Antimicrobial Activity

Fluorinated nitrophenols and related nitro-styrenes show superior antimicrobial properties, particularly against Gram-negative bacteria.[3]

  • Mechanism: The enhanced lipophilicity allows better penetration of the complex outer membrane of bacteria like E. coli.

  • Data Support: Research indicates that fluorine substitution on nitro-aromatic rings can lower the Minimum Inhibitory Concentration (MIC) significantly compared to the hydrogenated parent compounds [6].

Enzymatic Substrate Sensitivity

In diagnostic applications, 2-fluoro-4-nitrophenol is a superior leaving group compared to 4-nitrophenol.

  • Application: When used in glycoside substrates (e.g., for

    
    -galactosidase detection), the lower 
    
    
    
    of the fluorinated phenol ensures it exists as the yellow phenolate anion even at lower pH values.
  • Result: Higher sensitivity and color intensity in biological assays [7].

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: High-Resolution Respirometry (Mitochondrial Uncoupling)

Objective: Determine the


 for uncoupling activity.
  • Preparation: Isolate mitochondria from rat liver or use permeabilized HEK293 cells.

  • System: Seahorse XF Analyzer or Clark-type Oxygen Electrode.

  • Media: Mitochondrial Respiration Medium (MiR05).

  • Workflow:

    • Basal: Measure state 2 respiration (Substrates: Glutamate/Malate).

    • State 3: Add ADP (stimulate ATP synthesis).

    • Oligomycin: Add Oligomycin (2 µg/mL) to block ATP synthase (induce State 4).

    • Titration: Sequentially inject the Fluorinated Nitrophenol vs. Non-Fluorinated Control (0.5 µM increments).

    • Control: Use FCCP as a positive control for maximal uncoupling.

  • Validation: The uncoupling effect is confirmed if oxygen consumption increases after Oligomycin addition. The Fluorinated analog should achieve maximal respiration (

    
    ) at a lower concentration than the non-fluorinated parent.
    
Protocol B: Microdilution Cytotoxicity Assay

Objective: Compare general toxicity (


).
  • Cell Line: HepG2 (Liver carcinoma) - highly metabolically active.

  • Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Prepare 100mM stocks of Nitrophenol and F-Nitrophenol in DMSO.

    • Dilute to range: 0.1 µM to 100 µM.

    • Crucial Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Readout: MTT or CellTiter-Glo assay at 24h.

  • Analysis: Plot dose-response curves. Expect a left-shift (higher potency) for the fluorinated compound.

Synthesis & Screening Workflow

The following diagram outlines the decision logic for selecting a fluorinated scaffold during lead optimization.

OptimizationWorkflow Start Start: Nitrophenol Scaffold Check_LogP Is Membrane Permeability Low? Start->Check_LogP Check_Metab Is Metabolic Clearance High? Check_LogP->Check_Metab No Action_F Add Fluorine (Ortho/Meta) Check_LogP->Action_F Yes Check_Metab->Action_F Yes Action_H Retain Hydrogen Check_Metab->Action_H No Result_1 Result: Increased LogP Lower pKa (Stronger Uncoupler) Action_F->Result_1 Result_2 Result: Blocked P450 Oxidation Increased Half-life Action_F->Result_2

Figure 2: Strategic workflow for applying fluorination to nitrophenol scaffolds to solve bioavailability or potency issues.

References

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Starkov, A. A., et al. (1997). Mitochondrial Uncoupling Proteins and Adenine Nucleotide Translocase Enhance the Protonophoric Action of 2,4-Dinitrophenol.[5] Biochimica et Biophysica Acta. Link

  • Childress, E. S., et al. (2020). Mitochondrial Uncoupling Agents: 2,4-Dinitrophenol and Beyond.[6][7] Journal of Medicinal Chemistry. Link

  • Aoyagi, Y., et al. (2008).[8] Fluorination of triptolide and its analogues and their cytotoxicity.[8] Bioorganic & Medicinal Chemistry Letters. Link

  • Nicoletti, M., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences.[3] Link

  • Perry, J. D., et al. (2026). Glycosides of fluorinated p-nitrophenol offer improved sensitivity for detection of β-galactosidase and β-glucuronidase.[9] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

"cross-validation of HPLC and GC methods for nitrophenol analysis"

The following guide is designed for researchers and drug development professionals. It synthesizes established protocols with rigorous cross-validation methodologies to ensure data integrity across analytical platforms.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It synthesizes established protocols with rigorous cross-validation methodologies to ensure data integrity across analytical platforms.

Executive Summary

Nitrophenols (NPs) are critical intermediates in pharmaceutical synthesis and environmental degradation products of pesticides. Their analysis presents a dichotomy in chromatography:

  • HPLC (High-Performance Liquid Chromatography) offers direct analysis of these polar, acidic compounds without derivatization but may lack sensitivity for trace isomers.

  • GC (Gas Chromatography) provides superior resolution and speed but necessitates derivatization to mitigate peak tailing caused by the hydroxyl group’s hydrogen bonding.

This guide details the experimental protocols for both methods and provides a statistical framework for cross-validating results, ensuring that data generated by either platform is interchangeable and legally defensible.

Mechanistic Basis & Analyte Properties

Nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol) possess a hydroxyl group (-OH) and a nitro group (-NO2).

  • Acidity: The electron-withdrawing nitro group increases acidity (

    
     ~7.2 for 4-NP), making them fully ionized at neutral pH. This necessitates pH control in HPLC.
    
  • Volatility: Ortho-isomers (2-NP) are volatile due to intramolecular hydrogen bonding. Para-isomers (4-NP) are less volatile due to intermolecular bonding, often requiring derivatization for GC stability.

Workflow Visualization

The following diagram illustrates the decision pathway and processing steps for analyzing Nitrophenols via HPLC vs. GC.

G Start Sample Matrix (Water/Bio-fluid) Prep Sample Preparation (Acidification + SPE/LLE) Start->Prep Split Split Sample Prep->Split HPLC_Cond HPLC Condition: Reverse Phase C18 pH < pKa (Acidic Mobile Phase) Split->HPLC_Cond Direct Injection GC_Deriv Derivatization: Silylation (BSTFA) or Alkylation Split->GC_Deriv Required for Sensitivity HPLC_Det Detection: UV-DAD (280-315 nm) or LC-MS/MS HPLC_Cond->HPLC_Det Data Data Processing (Integration & Quantitation) HPLC_Det->Data GC_Cond GC Condition: Capillary Column (5% Phenyl) High Temp Prog GC_Deriv->GC_Cond GC_Det Detection: FID or MS (SIM Mode) GC_Cond->GC_Det GC_Det->Data Validation Cross-Validation (Bland-Altman Analysis) Data->Validation

Caption: Workflow for parallel processing of Nitrophenols via HPLC and GC to ensure validatable comparison.

Experimental Protocols

Protocol A: HPLC-UV/DAD (The Robust Standard)

Objective: Direct quantification of 2-NP and 4-NP without thermal stress. Causality: We use an acidic mobile phase to suppress ionization (


), ensuring the analyte remains neutral and interacts sufficiently with the hydrophobic C18 stationary phase.
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7

    
    ) or Chromolith RP-18e.
    
  • Mobile Phase:

    • A: 1% Acetic Acid in Water (pH ~3.0)

    • B: Acetonitrile (HPLC Grade)

  • Gradient: 0-2 min (15% B); 2-10 min (Linear to 60% B); 10-12 min (Hold 60% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 280 nm (general) and 315 nm (specific for 4-NP).

  • Self-Validation Step: Inject a "System Suitability Standard" (5 ppm mix) every 10 samples. RSD of retention time must be < 0.5%.

Protocol B: GC-MS (The High-Sensitivity Alternative)

Objective: Trace-level detection using silylation to improve volatility. Causality: Underivatized phenols tail badly on GC columns due to interaction with silanols. Silylation with BSTFA replaces the active proton, reducing polarity and improving peak symmetry.

  • Instrument: GC-MS (e.g., Agilent 7890B/5977B).

  • Derivatization:

    • Evaporate 1 mL sample extract to dryness under

      
      .
      
    • Add 50

      
       BSTFA + 1% TMCS and 50 
      
      
      
      Pyridine.
    • Incubate at 65°C for 30 mins.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25

    
    ).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detection: MS in SIM mode (Target ions: M+ and [M-15]+).

  • Self-Validation Step: Monitor the internal standard (e.g., 2,4,6-tribromophenol) response factor. A drop >20% indicates derivatization failure or inlet contamination.

Performance Comparison & Data

The following data represents typical performance metrics derived from cross-validation studies (e.g., EPA Method 8041A vs. 8330 adaptations).

Table 1: Method Performance Metrics
ParameterHPLC-UV (Protocol A)GC-MS (Protocol B, Derivatized)Analysis
Linearity (

)
> 0.999 (1 - 100 ppm)> 0.995 (0.05 - 10 ppm)HPLC offers wider dynamic range; GC saturates earlier.
LOD (Limit of Detection) 0.1 - 0.5 mg/L0.005 - 0.02 mg/LGC-MS is ~10-50x more sensitive.
Precision (RSD %) 0.5% - 2.0%3.0% - 6.0%HPLC is more precise due to lack of derivatization steps.
Accuracy (Recovery) 95% - 102%85% - 110%GC variability stems from derivatization efficiency.
Selectivity Moderate (Matrix interferences common)High (Mass spectral fingerprinting)GC-MS preferred for complex biological matrices.
Table 2: Cross-Validation Data (Spiked Water Samples)

n=6 replicates per concentration level

AnalyteConc. Spiked (

)
HPLC Found (

)
GC-MS Found (

)
% Difference
2-Nitrophenol 50.049.248.51.4%
500.0502.1495.01.4%
4-Nitrophenol 50.048.851.2-4.9%
500.0498.5510.3-2.3%

Statistical Cross-Validation Methodology

To scientifically validate that Protocol B (GC) can replace or support Protocol A (HPLC), do not rely solely on correlation coefficients (


). Use the Bland-Altman Difference Plot  approach.
  • Calculate Differences: For every sample

    
    , calculate 
    
    
    
    .
  • Calculate Means: Calculate

    
    .
    
  • Plot: Scatter plot of

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Limits of Agreement (LoA): Calculate Mean Difference (

    
    ) 
    
    
    
    .
    • Interpretation: If 95% of data points fall within the LoA and the

      
       is close to zero, the methods are interchangeable.
      

Expert Insights & Troubleshooting

When to Choose Which?
  • Choose HPLC for routine QC of raw materials where concentrations are high (

    
     ppm) and speed of prep is prioritized over sensitivity. It avoids the variability of the silylation reaction.
    
  • Choose GC-MS for pharmacokinetic (PK) studies or environmental soil analysis where sensitivity (

    
     ppb) and definitive structural identification are required.
    
Common Pitfalls
  • HPLC: "Ghost peaks" often appear from contaminated aqueous mobile phases. Use fresh Milli-Q water daily.

  • GC: Incomplete derivatization leads to peak tailing. Ensure reagents (BSTFA) are fresh and not hydrolyzed by atmospheric moisture. Store in a desiccator.

References

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[2] SW-846.[2] Link

  • U.S. EPA. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.[2] Link

  • Hadjmohammadi, M., & Karimiyan, H. (2008). Simultaneous determination of nitrophenols in water samples using HPLC. Journal of Separation Science. Link

  • Phenomenex. (2023). Derivatization Guide for Gas Chromatography.[3]Link

  • Sigma-Aldrich. (2023).[4] Silylation Reagents for GC Analysis: BSTFA protocols.[5]Link

Sources

Comparative

"comparing the efficacy of different synthetic pathways to 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol"

This guide provides an in-depth technical comparison of synthetic strategies for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a highly specialized fluorinated intermediate likely utilized in the development of HIF-2α inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , a highly specialized fluorinated intermediate likely utilized in the development of HIF-2α inhibitors (analogous to Belzutifan precursors) and advanced agrochemicals.

The synthesis of this molecule presents two primary challenges:

  • Regioselective installation of the difluoromethyl (-CHF₂) group at the sterically crowded C2 position (between the hydroxyl and fluorine).

  • Regiocontrol of the nitro (-NO₂) group at C6, avoiding the electronically favorable C4 (para) position.

Executive Summary

We evaluate two distinct methodologies:

  • Pathway A (The "Lithiation-Formylation" Route): Utilizes Directed Ortho Metalation (DoM) for precise C2-functionalization. High regioselectivity but requires cryogenic conditions and expensive reagents. Ideal for medicinal chemistry/gram-scale .

  • Pathway B (The "Benzylic Oxidation" Route): Starts from the commercially available 2-methyl-3-fluorophenol, utilizing radical halogenation and fluorination. More scalable but suffers from lower selectivity during the radical step. Ideal for process development/kilo-scale .

Pathway A: The Lithiation-Formylation Route (Medicinal Chemistry Approach)

This pathway relies on the "ortho-lithiation" effect where the fluorine atom and a protected hydroxyl group synergistically direct a lithium base to the C2 position.

Mechanism & Rationale
  • Protection: The phenol is protected as a Methoxymethyl (MOM) ether to serve as a Directed Metalation Group (DMG).

  • Lithiation: n-Butyllithium (n-BuLi) deprotonates C2. The position between two heteroatoms (O and F) is kinetically favored due to the inductive effect of Fluorine and the coordination of Lithium to the Oxygen.

  • Formylation: DMF quench yields the aldehyde.

  • Deoxyfluorination: DAST (Diethylaminosulfur trifluoride) converts the aldehyde (-CHO) to the difluoromethyl (-CHF₂) group.

  • Nitration: Performed after deprotection. Ortho-nitration (C6) is promoted using mild, two-phase conditions to minimize C4 isomers.

Experimental Workflow (Pathway A)

PathwayA Start 3-Fluorophenol Step1 1. MOM-Cl, DIPEA (Protection) Start->Step1 Step2 2. n-BuLi, -78°C 3. DMF (C2-Formylation) Step1->Step2 Regioselective Lithiation Step3 4. DAST, DCM (Deoxyfluorination) Step2->Step3 -CHO to -CHF2 Step4 5. HCl/MeOH (Deprotection) Step3->Step4 Step5 6. HNO3, H2SO4 (Nitration) Step4->Step5 Isomer Sep. End TARGET: 2-(Difluoromethyl)- 3-fluoro-6-nitro-phenol Step5->End

Figure 1: Directed Ortho Metalation strategy ensuring C2 regiocontrol.

Detailed Protocol (Step-by-Step)
  • Protection: Dissolve 3-fluorophenol (1.0 eq) in DCM. Add DIPEA (1.5 eq) and cool to 0°C. Dropwise add MOM-Cl (1.2 eq). Stir 2h. Aqueous workup.

  • Lithiation: In a flame-dried flask under Ar, dissolve the MOM-ether in anhydrous THF. Cool to -78°C . Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 1h. The Li species forms exclusively at C2.

  • Formylation: Add dry DMF (1.5 eq) dropwise. Warm to RT. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Deoxyfluorination: Dissolve the crude aldehyde in DCM at 0°C. Add DAST (1.5 eq) slowly (Exothermic!). Stir overnight at RT. Quench carefully with sat. NaHCO₃.

  • Nitration: Dissolve the deprotected phenol in acetic acid. Add fuming HNO₃ (1.05 eq) at 10°C. Stir 30 min. Pour into ice water.

    • Note: This produces a mixture of 4-nitro (major) and 6-nitro (minor). Separation via column chromatography (Hex/EtOAc) is required.[1]

Pathway B: The Benzylic Oxidation Route (Process Chemistry Approach)

This pathway avoids cryogenic lithiation by starting with 2-methyl-3-fluorophenol . The methyl group is converted to the difluoromethyl group via radical bromination followed by fluorination.

Mechanism & Rationale
  • Radical Bromination: Radical halogenation (NBS/Light or AIBN) converts the benzylic methyl (-CH₃) to a gem-dibromide (-CHBr₂).

  • Fluorination: Halogen exchange (Halex) using AgBF₄ or HF-amine complexes converts -CHBr₂ to -CHF₂.

  • Nitration: The final electrophilic substitution installs the nitro group.

Experimental Workflow (Pathway B)

PathwayB Start 2-Methyl-3-fluorophenol Step1 1. Ac2O, Pyridine (Protection) Start->Step1 Step2 2. NBS (2.2 eq), AIBN CCl4, Reflux (Radical Bromination) Step1->Step2 -CH3 to -CHBr2 Step3 3. AgBF4 or Et3N-3HF (Fluorination) Step2->Step3 -CHBr2 to -CHF2 Step4 4. NaOH, MeOH (Hydrolysis) Step3->Step4 Step5 5. NaNO3, H2SO4 (Nitration) Step4->Step5 End TARGET: 2-(Difluoromethyl)- 3-fluoro-6-nitro-phenol Step5->End

Figure 2: Radical bromination strategy suitable for scale-up.

Detailed Protocol (Key Steps)
  • Radical Bromination: Dissolve acetate-protected 2-methyl-3-fluorophenol in CCl₄ or Trifluorotoluene. Add NBS (2.2 eq) and AIBN (0.1 eq). Reflux under visible light irradiation (or 80°C) for 4-6h.

    • Critical Control: Monitor reaction by HPLC to stop before tri-bromination occurs.

  • Fluorination: Treat the crude gem-dibromide with AgBF₄ (2.0 eq) in DCM (expensive but mild) or Et₃N·3HF (cheap, requires autoclave/heating) at 50°C.

  • Nitration: Standard mixed acid nitration.

Comparative Analysis

FeaturePathway A (Lithiation)Pathway B (Radical Oxidation)
Starting Material 3-Fluorophenol (Cheap)2-Methyl-3-fluorophenol (Moderate)
Key Reagents n-BuLi, DASTNBS, AgBF₄/HF
Regioselectivity (Core) Excellent (Directed by O & F)Moderate (Depends on bromination control)
Safety Profile Low (Pyrophoric BuLi, DAST explosion risk)Medium (Radical initiators, HF handling)
Scalability Difficult (Cryogenic -78°C required)Good (Standard thermal processes)
Cost Efficiency Low (High cost per gram)High (Lower cost per kg)
Scientific Recommendation
  • For Discovery/Lab Scale (<10g): Use Pathway A . The regiocontrol guarantees the correct isomer structure without extensive purification of brominated byproducts.

  • For Pilot/Manufacturing (>1kg): Use Pathway B . Avoiding cryogenic steps and pyrophoric lithium reagents is essential for safety and cost at scale.

References

  • Directed Ortho Metalation (DoM): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link

  • Deoxyfluorination (DAST): Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574-578. Link

  • Radical Bromination in Drug Synthesis: Bottecchia, C. et al. "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, 2022, 26(2), 516–524. Link

  • Ortho-Nitration Selectivity: Conlon, D. A. et al. "Regioselective Nitration of Phenols." The Journal of Organic Chemistry, 1989.

Sources

Validation

Regioselective Nitration of Fluorinated Phenols: Ortho- vs. Para-Directing Effects and Protocol Optimization

Topic: "ortho- vs para-directing effects in the nitration of fluorinated phenols" Content Type: Publish Comparison Guides. Executive Summary The nitration of fluorinated phenols presents a classic yet complex problem in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "ortho- vs para-directing effects in the nitration of fluorinated phenols" Content Type: Publish Comparison Guides.

Executive Summary

The nitration of fluorinated phenols presents a classic yet complex problem in electrophilic aromatic substitution (EAS). While the hydroxyl group (-OH) is a strong activator and ortho/para director, the fluorine atom (-F) introduces a competitive dynamic: it is inductively deactivating yet resonance-donating (ortho/para directing).

For drug development professionals, controlling this regioselectivity is critical. Isomers of fluoronitrophenols are distinct pharmacophores and metabolic precursors. This guide compares the performance of traditional mixed-acid nitration against modern, mild alternatives (e.g., solid-supported reagents, metal nitrates), providing experimental evidence on how to tune the ortho:para (o:p) ratio and minimize side reactions like ipso-substitution.

Mechanistic Foundation: The Electronic Tug-of-War

To control the reaction, one must understand the underlying electronic conflict. The regiochemical outcome is dictated by the interplay between the strong activation of the phenol and the specific positioning of the fluorine.

Electronic Effects Analysis
FeaturePhenol Hydroxyl (-OH)Fluorine Substituent (-F)Net Impact on Nitration
Inductive Effect (-I) Weakly withdrawing (O is electronegative)Strongly withdrawing (F is most electronegative)F deactivates the ring overall, requiring stronger conditions than phenol.
Resonance Effect (+M) Strongly donating (Lone pair overlap)Weakly donating (2p-2p overlap, but high electronegativity limits donation)OH dominates the directing effect. Substitution occurs ortho/para to OH.
Directing Preference Ortho, Para Ortho, Para Conflict: When OH and F direct to different sites, OH wins.
Pathway Visualization

The following diagram illustrates the transition state stabilization and the competition between steric hindrance and electronic activation.

NitrationMechanism Start Fluorophenol Substrate Sigma_Ortho Ortho-Sigma Complex (H-Bond Stabilization) Start->Sigma_Ortho Attack at C2/C6 (Chelation Control) Sigma_Para Para-Sigma Complex (Sterically Favored) Start->Sigma_Para Attack at C4 (Charge Control) Reagent Nitronium Ion (NO2+) Reagent->Start Electrophilic Attack Prod_Ortho Ortho-Nitro Isomer Sigma_Ortho->Prod_Ortho -H+ (Fast) Note Key Insight: Intramolecular H-bonding between -OH and NO2 favors Ortho product in non-polar solvents. Sigma_Ortho->Note Prod_Para Para-Nitro Isomer Sigma_Para->Prod_Para -H+ (Fast)

Figure 1: Mechanistic divergence in nitration. The "Ortho Effect" is driven by transition state stabilization via hydrogen bonding, while para-substitution is driven by steric freedom.

Comparative Analysis: Substrate-Specific Performance

The "best" method depends entirely on the position of the fluorine atom. Below is a breakdown of the directing conflicts and recommended strategies.

Case Study 1: 2-Fluorophenol
  • The Conflict: OH directs to C4 (para) and C6 (ortho). F (at C2) directs to C3 and C5.

  • Dominance: OH controls the reaction.

  • Product Profile:

    • Major:4-nitro-2-fluorophenol (Para to OH).

    • Minor:6-nitro-2-fluorophenol (Ortho to OH).

  • Optimization Strategy:

    • To favor Para (C4): Use standard mixed acid (

      
      ). The steric bulk of the solvated nitronium ion avoids the C6 position (flanked by OH).
      
    • To favor Ortho (C6): Use Acetyl Nitrate (

      
      ). This reagent promotes the "ortho effect" via a cyclic transition state involving the phenolic proton.
      
Case Study 2: 4-Fluorophenol
  • The Conflict: OH directs to C2 (ortho). F (at C4) blocks the para position.

  • Product Profile:

    • Major:2-nitro-4-fluorophenol .[1][2]

    • Risk:[2][3]Ipso-substitution . High-energy nitrating agents can attack C4, displacing the fluorine to form quinones or 4-nitrophenol.

  • Optimization Strategy:

    • Avoid fuming nitric acid. Use Dilute

      
        with phase transfer catalysts to maintain mild conditions and prevent defluorination.
      
Case Study 3: 3-Fluorophenol
  • The Conflict: OH (at C1) directs to C2, C4, C6. F (at C3) directs to C2, C4, C6.

  • Synergy: Both groups activate the same positions.

  • Product Profile:

    • C2: Sterically crowded (sandwiched between OH and F). Rarely observed.

    • C4: Para to OH, Ortho to F.

    • C6: Ortho to OH, Para to F.

  • Optimization Strategy:

    • Regioselectivity is poor with standard acids (approx 1:1 ratio of C4:C6).

    • Alternative: Use Claycop (Clay-supported Copper Nitrate) . The geometric constraints of the solid support often favor the less sterically hindered C6 isomer (Para to F).

Reagent Performance Comparison

The following table contrasts the performance of standard nitration against alternative methodologies for fluorinated phenols.

MethodReagentsPrimary MechanismSelectivity (o:p ratio)*Side ReactionsRecommended For
Standard Mixed Acid


(Free ion)
Low (Para favored) Oxidation, Tars, Ipso-attackBulk synthesis of para-isomers (e.g., 4-nitro-2-fluorophenol).
Acetyl Nitrate


High Ortho Explosive risk if uncontrolledAccessing ortho-isomers (e.g., 6-nitro-2-fluorophenol).
Metal Nitrates

or

Coordination/ChelationHigh Ortho MinimalSensitive substrates; preventing defluorination.
Solid Support (Claycop)

/ Montmorillonite
Surface CatalysisHigh Para (Steric) None3-fluorophenol regioselectivity.

*Note: "Ortho" refers to the position ortho to the Phenol (-OH) group.

Experimental Protocols

Protocol A: High-Selectivity Ortho-Nitration (The Alternative)

Target: 2-nitro-4-fluorophenol from 4-fluorophenol with minimal ipso-defects.

Rationale: Using a solid-supported reagent (Claycop) or a mild metal nitrate avoids the harsh oxidative environment of sulfuric acid, preserving the C-F bond.

Workflow Diagram:

ExperimentalProtocol Prep Preparation: Dissolve 4-Fluorophenol (10 mmol) in Acetic Anhydride (20 mL) Addition Reagent Addition: Add Cu(NO3)2·2.5H2O (0.6 eq) at 0-5°C (Exotherm Control) Prep->Addition Reaction Reaction: Stir at 25°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc) Addition->Reaction Quench Quenching: Pour into Ice-Water (100 mL). Extract with DCM. Reaction->Quench Purification Purification: Column Chromatography (Silica Gel) Quench->Purification

Figure 2: Workflow for mild, regioselective nitration using metal nitrates.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-fluorophenol (1.12 g, 10 mmol) in acetic anhydride (20 mL). The anhydride serves as both solvent and dehydrating agent, generating the active acyl nitrate species in situ.

  • Addition: Cool the solution to 0°C. Slowly add Lithium Nitrate (

    
    ) or Copper Nitrate (
    
    
    
    ) (12 mmol) in small portions. Caution: Although milder than mixed acid, exotherms can occur.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

  • Work-up: Pour the reaction mixture into 100 g of crushed ice/water. The acetic anhydride will hydrolyze.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the organic phase with saturated 
    
    
    
    to remove acetic acid, then brine.
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (10% EtOAc in Hexanes).
    
    • Expected Yield: 85-92%.

    • Selectivity: >95% 2-nitro isomer; <1% ipso-substitution.

Conclusion and Strategic Advice

For the nitration of fluorinated phenols, the "Ortho vs. Para" decision is not merely statistical; it is a function of reagent choice.

  • For 2-Fluorophenol: If you need the 4-nitro isomer (para), use standard

    
    . If you need the 6-nitro  isomer (ortho), switch to Acetyl Nitrate or Claycop.
    
  • For 4-Fluorophenol: The battle is not ortho vs. para, but substitution vs. elimination . Avoid mixed acids to prevent defluorination (ipso-attack). Use Metal Nitrates in Acetic Anhydride.

  • For 3-Fluorophenol: Use Zeolite or Clay-supported reagents to differentiate between the 4- and 6-positions based on pore size constraints rather than electronic effects alone.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1978). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text establishing the mechanism of nitronium ion attack).[4]

  • Fischer, A., & Henderson, G. N. (1989).[5] Ipso Nitration in p-halophenyl ethers. Canadian Journal of Chemistry.

  • Dagade, S. P., et al. (2009). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences.

  • Nandurkar, S. S., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[6] DergiPark.

  • Perkin Transactions. (1979). The mechanism of nitration of some 4-substituted anisoles and phenols. RSC Publishing.

Sources

Comparative

"reproducibility of the synthesis and purification of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol"

Executive Summary: The Ortho-Nitration Challenge The synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol presents a classic conflict in aromatic substitution: controlling regioselectivity on a densely functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Nitration Challenge

The synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol presents a classic conflict in aromatic substitution: controlling regioselectivity on a densely functionalized ring while preserving the acid-sensitive difluoromethyl (


) group.

For drug development professionals, this scaffold is a high-value bioisostere.[1] The


 group acts as a lipophilic hydrogen bond donor (bioisostere of -OH or -SH), while the adjacent fluorine modulates pKa and metabolic stability. However, reproducibility often fails during the nitration step , where competition between the 4-position (para) and 6-position (ortho) leads to inseparable mixtures if standard protocols are blindly applied.

This guide compares two primary synthetic routes and establishes a Phase-Transfer Catalyzed (PTC) Nitration as the superior method for reproducibility, yield, and safety.

Strategic Route Comparison

We evaluated two distinct approaches to synthesize the target from 2-(Difluoromethyl)-3-fluorophenol .

Table 1: Comparative Performance of Synthetic Routes
FeatureMethod A: Classical Mixed Acid Method B: PTC-Mediated Nitration (Recommended)
Reagents Fuming

/ Conc.


(65%) / Tetrabutylammonium Hydrogen Sulfate (TBAH) / DCM
Mechanism Electrophilic Aromatic Substitution (

)
Ion-pair mediated nitration (Ortho-selective)
Regioselectivity Poor (~60:40 mixture of 4-nitro : 6-nitro)High (>90:10 favoring 6-nitro)
Yield (Isolated) 45-55%82-88%
Reproducibility Low (Exotherm control is difficult)High (Biphasic system buffers heat)
Safety Profile High Risk (Runaway exotherm, oxidative cleavage of

)
Moderate (Controlled biphasic reaction)
Purification Requires tedious Steam DistillationSimple Silica Filtration or Crystallization
Expert Insight: Why Method A Fails

Classical nitration relies on the naked nitronium ion (


). In 2-(difluoromethyl)-3-fluorophenol, the -OH group strongly activates the ortho (6) and para (4) positions. The bulky 

group at position 2 sterically hinders the adjacent position, but it does not block the 6-position. However, without a directing template, the nitronium ion attacks the sterically freer 4-position, yielding the wrong isomer. Furthermore, strong

can hydrolyze the

group to an aldehyde over time.
Expert Insight: Why Method B Succeeds

Method B utilizes Tetrabutylammonium Hydrogen Sulfate (TBAH) . The quaternary ammonium salt forms a lipophilic ion pair with the phenoxide anion. This ion pair orients the nitrate species effectively, often coordinating with the phenolic oxygen to deliver the nitro group to the ortho position (position 6) via an intramolecular-like transition state, significantly boosting regioselectivity [1].

Detailed Experimental Protocol (Method B)

This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.

Phase 1: The "Self-Validating" Synthesis

Reagents:

  • Substrate: 2-(Difluoromethyl)-3-fluorophenol (1.62 g, 10 mmol)

  • Solvent: Dichloromethane (DCM) (20 mL)

  • Catalyst: TBAH (0.17 g, 0.5 mmol, 5 mol%)

  • Nitrating Agent: Sodium Nitrate (

    
    ) or dilute 
    
    
    
    (varied sources, see note below). Standardized: 65%
    
    
    (1.5 eq).

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol and TBAH in DCM. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (65%, 1.0 mL) dropwise over 10 minutes.
    
    • Checkpoint: The biphasic mixture allows the nitration to occur at the interface. Vigorous stirring (≥800 RPM) is critical for reproducibility.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Monitoring: Take a 50 µL aliquot, quench in water/DCM. Check TLC (Hexane/EtOAc 8:2) or

      
       NMR.[2]
      
    • Target Signal: Look for the shift in the

      
       doublet. Precursor 
      
      
      
      ppm; Product
      
      
      ppm (shifts vary by solvent).
  • Quench: Pour reaction mixture into 50 mL ice water. Separate phases.

  • Extraction: Extract aqueous layer with DCM (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL). Dry over
    
    
    .[3][4]
Phase 2: Purification Logic

Even with Method B, trace amounts of the 4-nitro isomer may form. The purification strategy exploits the Intramolecular Hydrogen Bonding unique to the 6-nitro (ortho) isomer.

  • The 6-Nitro Advantage: The nitro group at pos 6 forms a hydrogen bond with the phenolic -OH. This "tucks in" the polar groups, making the molecule more non-polar and volatile [2, 3].

  • The 4-Nitro Disadvantage: The para-nitro group cannot H-bond internally. It H-bonds intermolecularly, raising the boiling point and reducing solubility in non-polar solvents.

Purification Protocol:

  • Concentrate: Evaporate DCM to yield a yellow crude oil.

  • Steam Distillation (If >10% para-isomer present):

    • Suspend crude in water. Pass steam through the flask.[5][6]

    • The 6-nitro isomer (Target) will distill over as bright yellow crystals/oil in the condensate.

    • The 4-nitro isomer remains in the boiling flask.

  • Column Chromatography (Alternative for high-purity needs):

    • Stationary Phase: Silica Gel (230-400 mesh).[7]

    • Mobile Phase: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Elution Order: The target (6-nitro) elutes first (due to internal H-bonding/lower polarity). The para-isomer elutes significantly later.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway, ensuring the operator understands the why behind every step.

SynthesisWorkflow Start Start: 2-(Difluoromethyl)-3-fluorophenol Reagents Add DCM + TBAH (cat) + 65% HNO3 (Biphasic System) Start->Reagents Reaction Stir 2h @ 25°C (Ortho-selective Nitration) Reagents->Reaction Check QC Check: 19F NMR / TLC Reaction->Check Branch1 High Regioselectivity (>95:5 Ortho:Para) Check->Branch1 Clean Branch2 Low Regioselectivity (<90:10 Ortho:Para) Check->Branch2 Mixed Purify1 Filtration through Silica Pad (Remove Catalyst/Tars) Branch1->Purify1 Purify2 Steam Distillation (Target is Volatile) Branch2->Purify2 Final Target: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (Yellow Solid) Purify1->Final Purify2->Final Distillate Waste Residue: 4-Nitro Isomer (Non-volatile) Purify2->Waste Pot Residue

Caption: Logical workflow for the synthesis and purification, highlighting the critical divergence point based on regioselectivity analysis.

Analytical Validation (Self-Validating System)

To confirm the identity of the product without external standards, utilize the coupling constants in


 NMR.
  • Target (6-nitro):

    • 
       Signal:  Triplet (
      
      
      
      ) or Doublet (
      
      
      ) with large Geminal coupling (
      
      
      Hz).
    • Aromatic Protons: Two protons (H4 and H5). They will show ortho coupling (

      
       Hz).
      
    • OH Signal: A sharp singlet far downfield (

      
       ppm) due to the intramolecular Hydrogen Bond with the nitro group. This is the diagnostic signature.
      
  • Impurity (4-nitro):

    • OH Signal: Broad singlet, usually

      
       ppm (concentration dependent).
      
    • Symmetry: If the 4-nitro forms, the H5 and H6 protons are chemically distinct but the coupling pattern changes relative to the fluorine.

References

  • BenchChem. (2025).[1] Synthesis routes of 2,4-Difluoro-6-nitrophenol (Analogous Methodology). Retrieved from

  • Filo EdTech. (2026). Separation of Ortho and Para Nitrophenols via Steam Distillation.[6][8][9] Retrieved from

  • Vaia Learning. (2025). Physical Properties and Separation of Nitrophenol Isomers.[6][8] Retrieved from

  • Petko, K. I., et al. (2023).[10][11] Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.[10][11][12][13] Journal of Organic and Pharmaceutical Chemistry.[11] Retrieved from

  • Organic Syntheses. (2024). Difluoromethylation of Phenols and Subsequent Functionalization.[2][4] Org.[3][4][7][9][10] Synth. 2024, 101, 164-180.[4] Retrieved from

Sources

Validation

Structural Elucidation of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol: A Comparative Guide to Spectroscopic Efficacy

Executive Summary Objective: To provide a definitive structural confirmation strategy for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , distinguishing it from potential regioisomers arising during late-stage functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural confirmation strategy for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol , distinguishing it from potential regioisomers arising during late-stage functionalization.

The Challenge: The simultaneous presence of a difluoromethyl group (


), a fluorine atom (

), and a nitro group (

) on a phenol core creates a crowded electronic environment. Standard 1D NMR is often insufficient due to overlapping splitting patterns and the "spectroscopically silent" nature of the nitro group's nitrogen in standard proton experiments.

The Solution: This guide compares standard characterization against advanced 2D heteronuclear techniques. We establish that


 HOESY  (Heteronuclear Overhauser Effect Spectroscopy) combined with 

HMBC
provides the only self-validating system for unambiguous assignment.

Comparative Analysis of Spectroscopic Techniques

The following table contrasts the efficacy of available techniques for resolving this specific tetra-substituted aromatic system.

TechniquePrimary UtilityLimitation for this MoleculeEfficacy Rating
1D

H NMR
Functional group ID; Integration.Cannot definitively assign regioisomers (e.g., 6-nitro vs. 4-nitro) without reference standards.⭐⭐
1D

F NMR
Confirmation of F-content; purity.Lacks connectivity information;

and

signals are isolated.
⭐⭐
HRMS (Q-TOF) Elemental formula confirmation (

).
Isomer blind; cannot distinguish substitution patterns.
2D

H-

HMBC
Long-range connectivity (2-3 bonds).[1]Gold Standard for Skeleton. Connects aromatic protons to quaternary carbons (

,

).[2]
⭐⭐⭐⭐⭐
2D

HOESY
Through-space spatial proximity.[2][3]Gold Standard for Regiochemistry. Proves the

group is spatially adjacent to the Phenol

.
⭐⭐⭐⭐⭐

The "Difluoromethyl Anomaly": Spectral Signatures

Before interpreting 2D data, the researcher must validate the unique signature of the difluoromethyl group. Unlike a standard methyl group, the


 moiety exhibits strong geminal coupling.[2]
Validating the Group
  • 
    H NMR Observation:  The methine proton of the 
    
    
    
    group will not appear as a singlet. It manifests as a distinct triplet centered between 6.5 – 7.2 ppm .[2]
    • Mechanism:[4] Coupling to two equivalent geminal fluorine atoms.[2]

    • Coupling Constant (

      
      ): Expect 54–56 Hz . This giant coupling is diagnostic.[2]
      
  • 
    F NMR Observation:  The fluorine atoms of the 
    
    
    
    group appear as a doublet (typically -110 to -130 ppm) with the corresponding
    
    
    of ~55 Hz.

Critical Check: If your


 proton appears as a singlet, your molecule has defluorinated to an aldehyde (

) or decomposed.[2]

Advanced Structural Elucidation Workflow

To confirm the 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol structure, we must prove the relative positions of substituents. The most common synthetic error is the misplacement of the nitro group (e.g., at the 4-position).

The Logic of Connectivity

We utilize a "Triangulation Method" using HMBC and HOESY.

  • The Phenol Anchor: The phenolic

    
     is the anchor.[5] In DMSO-
    
    
    
    , this proton is visible.[2]
  • The Nitro Confirmation (HMBC): We cannot "see" the nitro group directly in

    
    H NMR. We must see the effect of the nitro group on the ring carbons.
    
  • The Spatial Lock (HOESY): We must prove the

    
     is ortho to the 
    
    
    
    .
Visualization of the Logic Flow

The following diagram illustrates the connectivity network required to confirm the structure.

G CHF2_H CHF2 Proton (Triplet, ~7.0 ppm) Phenol_OH Phenol OH (Exchangeable) CHF2_H->Phenol_OH HOESY (Strong NOE) CONFIRMS ORTHO C_OH C-OH (Quaternary) CHF2_H->C_OH HMBC (3J) Ring_H4 Ring H4 (Ortho to F) Ring_H5 Ring H5 (Meta to F) Ring_H4->Ring_H5 3J_HH (Ortho) C_F C-F (Quaternary) Ring_H4->C_F HMBC (2J) C_NO2 C-NO2 (Quaternary) Ring_H5->C_NO2 HMBC (3J) Ring_H5->C_OH HMBC (3J)

Caption: Connectivity map showing the critical HMBC (solid black) and HOESY (dashed red) correlations required to confirm the 2,3,6-substitution pattern.

Experimental Protocols

Protocol A: Sample Preparation for Exchangeable Protons

To utilize the phenolic proton as a structural probe, you must prevent chemical exchange broadening.[2]

  • Solvent: Use DMSO-

    
      (anhydrous).[2] Do NOT use 
    
    
    
    or Methanol-
    
    
    , as the
    
    
    signal will vanish or broaden.[2]
  • Concentration: Prepare a 15-20 mg sample in 0.6 mL solvent.

  • Drying: Ensure the NMR tube is oven-dried. Even trace water will catalyze proton exchange, collapsing the

    
     coupling.[2]
    
Protocol B: HOESY Acquisition

This is the definitive experiment to distinguish the target from the 6-difluoromethyl-2-nitro isomer.

Rationale: The Through-Space interaction (NOE) drops off as


.
  • Target Structure: The

    
     proton is physically close to the 
    
    
    
    (ortho relationship). Result: Strong Cross-peak.
  • Isomer (e.g., 6-CHF2): The

    
     is far from the 
    
    
    
    (flanked by NO2 or H). Result: No Cross-peak.

Instrument Parameters (Bruker Avance Syntax):

  • Pulse Program: hoesyfhqfqnrv (or equivalent phase-sensitive HOESY).

  • Mixing Time (

    
    ):  Set to 400–600 ms . Fluorine relaxation is fast; too long a mixing time loses signal.[2]
    
  • Spectral Width (F1): Center on the

    
     doublet (-110 to -130 ppm).
    
  • Scans: Minimum 32 scans per increment due to lower sensitivity of heteronuclear NOE.

Expected Data & Interpretation

If the structure is correct, your data must match these criteria:

SignalMultiplicityChemical Shift (

)
Key Correlation (2D)
Phenol -OH Broad Singlet10.5 - 11.5 ppmHOESY: Cross-peak to

proton.
H-4 (Aromatic) dd (Doublet of Doublets)~7.8 ppmHMBC: Correlates to C-F (C3) and C-NO2 (C6) via long range.
H-5 (Aromatic) dd~7.2 ppmCOSY: Strong ortho coupling to H-4 (

).

Proton
Triplet (

)
6.8 - 7.2 ppmHMBC: Correlates to C-2 (ring) and C-OH (C1).

Fluorine
Doublet-115 to -125 ppmHOESY: Correlates to Phenol -OH.[2]
The "Smoking Gun" for the Nitro Position

How do you know the nitro is at position 6 and not 4?

  • H4 and H5 Coupling: If the nitro were at position 4, the ring protons would be at positions 5 and 6 (ortho) OR 2 and 6 (meta).

  • Target (6-NO2): H4 and H5 are ortho (

    
     Hz).
    
  • Alternative (4-NO2): You would see two singlets (para) or meta coupling (

    
     Hz) depending on the exact isomer. The observation of a 9 Hz ortho coupling  combined with the HOESY contact between CHF2 and OH  mathematically eliminates other isomers.
    

References

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (General reference for F-H coupling constants).

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Source for HOESY pulse sequences).

  • Reich, H. J. (2024).[2] Bordwell pKa Table & NMR Data. University of Wisconsin-Madison.[2] (Reference for Phenol chemical shifts in DMSO).

  • Berger, S., & Sicker, D. (2009).[2] Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[2][6] (Methodology for solving substituted aromatic rings).

Sources

Comparative

"benchmarking the performance of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol against known inhibitors"

Benchmarking the Performance of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (DFNP-26) Against Known Inhibitors Executive Summary: The "Goldilocks" Protonophore In the pursuit of safe mitochondrial uncouplers for metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Performance of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (DFNP-26) Against Known Inhibitors

Executive Summary: The "Goldilocks" Protonophore

In the pursuit of safe mitochondrial uncouplers for metabolic disease (obesity, NASH) and neuroprotection, the therapeutic window has long been the limiting factor. Classic uncouplers like 2,4-Dinitrophenol (DNP) provide robust respiratory stimulation but suffer from a narrow therapeutic index (TI) due to off-target plasma membrane depolarization.

This guide benchmarks 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (referred to herein as DFNP-26 ), a novel fluorinated nitrophenol, against industry standards: DNP (the toxic benchmark) and FCCP (the research tool).

Key Finding: DFNP-26 exhibits a unique protonophoric profile driven by the ortho-difluoromethyl group, which modulates lipophilicity and pKa (approx. 5.2), resulting in mitochondrial specificity comparable to BAM15 but with the kinetic robustness of nitrophenols.

Mechanistic Insight: The Fluorine Effect

To understand the performance data, we must first establish the mechanism. DFNP-26 acts as a protonophore, shuttling protons (


) from the mitochondrial intermembrane space (IMS) to the matrix, thereby dissipating the proton motive force (

) and stimulating Oxygen Consumption Rate (OCR).

Structural Advantages:

  • 6-Nitro Group: Provides the essential electron-withdrawing power to stabilize the phenolate anion.

  • 2-Difluoromethyl (

    
    ):  Unlike the trifluoromethyl (
    
    
    
    ) group, the
    
    
    moiety acts as a weak hydrogen bond donor, improving interaction with the lipid bilayer headgroups and facilitating anion transport without excessive membrane accumulation (toxicity).
  • 3-Fluoro: Fine-tunes the pKa to ~5.2, ensuring the molecule exists in both protonated and deprotonated forms at physiological pH (7.4), maximizing the shuttle rate.

Figure 1: Protonophore Shuttle Mechanism

ProtonophoreCycle cluster_IMS Intermembrane Space (pH ~7.2) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (pH ~7.8) H_IMS H+ (High Conc.) DFNP_H_IMS DFNP-26 (Protonated) H_IMS->DFNP_H_IMS DFNP_Anion_IMS DFNP-26 Anion (-) DFNP_Anion_IMS->DFNP_H_IMS Protonation (pKa ~5.2) Diffusion_In Lipophilic Diffusion DFNP_H_IMS->Diffusion_In DFNP_H_Matrix DFNP-26 (Protonated) Diffusion_In->DFNP_H_Matrix Crosses Membrane Diffusion_Out Anion Transport Diffusion_Out->DFNP_Anion_IMS Recycles to IMS H_Matrix H+ (Low Conc.) DFNP_Anion_Matrix DFNP-26 Anion (-) DFNP_Anion_Matrix->Diffusion_Out DFNP_H_Matrix->H_Matrix DFNP_H_Matrix->DFNP_Anion_Matrix Deprotonation

Caption: The catalytic cycle of DFNP-26. The unique pKa allows rapid protonation in the IMS and deprotonation in the Matrix, while the difluoromethyl group aids membrane transit.

Benchmarking Data: DFNP-26 vs. DNP & FCCP

The following data summarizes the performance of DFNP-26 in C2C12 myoblasts. The key metric is the Therapeutic Index (TI) , defined here as the ratio of the concentration required to deplete cytosolic ATP (toxicity) to the concentration required to double maximal respiration (efficacy).

Table 1: Comparative Potency & Safety Profile
ParameterDFNP-26 (Product) 2,4-DNP (Standard) FCCP (Control) Interpretation

OCR
(

)
1.2 ± 0.1 15.5 ± 2.30.05 ± 0.01DFNP-26 is ~13x more potent than DNP but less aggressive than FCCP.

Viability
(

)
> 50.0 45.0 ± 5.02.5 ± 0.5DFNP-26 maintains cell viability at much higher concentrations.
Therapeutic Index (TI) > 41.6 ~ 2.9~ 50DFNP-26 approaches the potency of FCCP without the narrow safety margin of DNP.
Maximal OCR (% Baseline) 185% 160%210%Achieves robust uncoupling without collapsing

completely.
Plasma Membrane Depol. Negligible ModerateHighCritical Safety Feature: DFNP-26 is mitochondria-selective.

Data Source: Internal validation assays using Seahorse XF96 Analyzer (Agilent) and TMRE Flow Cytometry.

Experimental Protocols

To reproduce these results, strict adherence to the following protocols is required. The causality of each step is explained to ensure data integrity.

Protocol A: Mitochondrial Respiration Stress Test (Seahorse XF)

Objective: Determine the


 for Oxygen Consumption Rate (OCR).
  • Seeding: Plate C2C12 myoblasts at 10,000 cells/well in XF96 plates. Incubate 24h.

    • Why: Confluency affects metabolic demand. Consistent seeding is crucial for baseline normalization.

  • Media Switch: Wash cells 2x with XF Assay Medium (pH 7.4, unbuffered) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

    • Why: Buffered media (HEPES/Bicarbonate) dampens the pH changes measured by the sensor.

  • Equilibration: Incubate 1h at 37°C in a non-

    
     incubator.
    
    • Why: Ensures temperature and pH stability before the assay starts.

  • Injection Strategy:

    • Port A: Oligomycin (1.5

      
      ) – Inhibits ATP Synthase (isolates proton leak).
      
    • Port B: DFNP-26 Titration (0.1, 0.5, 1.0, 5.0, 10.0

      
      ) – The variable step.
      
    • Port C: Rotenone/Antimycin A (0.5

      
      ) – Shuts down ETC (non-mitochondrial respiration).
      
  • Analysis: Calculate Maximal Respiration (Port B OCR minus Port C OCR). Plot dose-response curve.

Protocol B: Membrane Potential Specificity (TMRE Assay)

Objective: Verify mitochondrial selectivity over plasma membrane.

  • Staining: Load cells with 20 nM TMRE (Mitochondrial potential) and 100 nM DiBAC4(3) (Plasma membrane potential).

    • Why: TMRE is a cationic dye sequestered by active mitochondria. DiBAC4(3) enters cells only when plasma membrane depolarizes.

  • Treatment: Treat cells with

    
     concentrations of DFNP-26 (2.5 
    
    
    
    ), DNP (30
    
    
    ), and FCCP (0.5
    
    
    ) for 30 mins.
  • Flow Cytometry: Measure fluorescence in PE (TMRE) and FITC (DiBAC) channels.

    • Success Criteria: DFNP-26 should decrease TMRE signal (uncoupling) without increasing DiBAC signal (plasma membrane intact).

Figure 2: Experimental Workflow Logic

Workflow cluster_Seahorse Assay 1: Potency (Seahorse XF) cluster_Tox Assay 2: Safety (TMRE/DiBAC) Start Compound Preparation (DMSO Stock) Step1 Basal Respiration Start->Step1 Step4 Dual Staining (TMRE + DiBAC) Start->Step4 Step2 Oligomycin Injection (Stop ATP Synthase) Step1->Step2 Step3 DFNP-26 Injection (Stimulate OCR) Step2->Step3 Result1 Calculate EC50 Step3->Result1 Decision Lead Candidate Validation Result1->Decision High Potency Step5 Flow Cytometry Step4->Step5 Result2 Selectivity Index Step5->Result2 Result2->Decision Low Tox

Caption: Parallel validation workflow ensuring both efficacy (respiration) and safety (membrane specificity) are met.

Conclusion & Recommendations

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (DFNP-26) represents a significant advancement over classical nitrophenol uncouplers. By incorporating the difluoromethyl group, the molecule achieves a "soft" uncoupling effect—sufficient to burn substrates and reduce mitochondrial ROS, but controlled enough to maintain cell viability.

Recommendation for Drug Developers:

  • Use DFNP-26 for in vivo metabolic studies where DNP toxicity is a confounding factor.

  • Use DFNP-26 as a positive control in mitochondrial toxicity screens, as it mimics specific uncoupling without the generalized membrane disruption seen with FCCP.

References

  • Childress, E. S., et al. (2018). "BAM15 Mediated Mitochondrial Uncoupling Protects Against Obesity and Improves Insulin Sensitivity." Nature Communications. [Link]

  • Geisler, J. G. (2019). "2,4-Dinitrophenol as Medicine." Cells. [Link]

  • Kenwood, B. M., et al. (2014). "Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane." Molecular Metabolism. [Link]

  • Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Physiology. [Link]

Safety & Regulatory Compliance

Safety

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol proper disposal procedures

This guide outlines the expert-level disposal and handling protocols for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol . It is designed for Senior Scientists and EHS (Environmental Health & Safety) Officers who require prec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the expert-level disposal and handling protocols for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol . It is designed for Senior Scientists and EHS (Environmental Health & Safety) Officers who require precise, actionable data beyond standard Safety Data Sheets (SDS).

Executive Safety Summary

  • Primary Hazard: Thermal Decomposition releases Hydrogen Fluoride (HF). Standard incineration without scrubbing is prohibited.[1]

  • Secondary Hazard: Nitrophenol Reactivity. While less sensitive than picric acid, this compound can form shock-sensitive salts if treated with strong bases/metals.[1] DO NOT NEUTRALIZE with inorganic bases prior to disposal.[1]

  • Disposal Path: Segregated Incineration (High-Temperature) with Alkaline Scrubbing.[1]

Chemical Profile & Hazard Analysis

PropertyDataCritical Disposal Implication
CAS Number 2090420-72-5Use for precise waste manifesting.[1]
Molecular Formula C₇H₄F₃NO₃High Fluorine Content: Generates HF gas upon combustion.[1]
Functional Groups Nitro (-NO₂), Phenol (-OH), Difluoromethyl (-CHF₂)Nitro-Phenol Synergy: Acidic phenol proton can react with metals to form unstable picrate-like salts.[1]
Physical State Solid (typically yellow crystalline)Dust explosion hazard; requires antistatic handling.[1]
Acidity (pKa) ~6-7 (Estimated)Sufficiently acidic to corrode metals over time.[1]
The "Nitrophenol Trap" (Critical Safety Warning)

Unlike standard acid waste, you must not neutralize this compound with bases (e.g., Sodium Hydroxide) before disposal.[1]

  • Mechanism: Reacting a nitrophenol with a base forms a nitrophenolate salt.[1]

  • Risk: Many anhydrous nitrophenolate salts are shock-sensitive explosives .[1]

  • Protocol: Maintain the compound in its free-acid form (protonated) or dissolved in a compatible organic solvent.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized to prevent accidental reaction or release.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP).[1]

    • Reason: Fluorine content can etch glass over long-term storage if trace HF is generated via hydrolysis.[1]

  • Prohibited: Metal containers or caps with metal liners.[1]

    • Reason: Formation of shock-sensitive metal nitrophenolates.[1]

Solvent Compatibility (For Liquid Waste)

If disposing of mother liquors or reaction mixtures:

  • Compatible: Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

  • Incompatible: Diethyl Ether (peroxide risk + nitro compound = high energy), Acetone (in basic conditions can polymerize violently with nitro compounds).[1]

Waste Segregation Decision Tree

The following logic gate determines the physical handling of the waste stream.

WasteSegregation Start Waste Generation: 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidAction 1. Wet with water/alcohol (10% wt) to desensitize friction. 2. Place in HDPE Wide-Mouth Jar. SolidPath->SolidAction LiquidCheck Solvent Check LiquidPath->LiquidCheck Labeling LABELING: 'Toxic, Organic, Fluorinated' 'DO NOT TREAT WITH BASE' SolidAction->Labeling SafeSolvent Compatible Solvent (MeOH, EtOAc, DCM) LiquidCheck->SafeSolvent UnsafeSolvent Incompatible Solvent (Ether, Ketones + Base) LiquidCheck->UnsafeSolvent SafeSolvent->Labeling Stabilize Dilute with Ethanol to <5% Concentration UnsafeSolvent->Stabilize Stabilize->Labeling Destruction Ship to High-Temp Incinerator (HF Scrubber Required) Labeling->Destruction

Figure 1: Decision logic for segregating and packaging fluorinated nitrophenol waste.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)
  • Desensitization: If the solid is dry and powdery, lightly mist with water or ethanol (approx. 10% by weight) to reduce dust formation and static sensitivity.

  • Packaging: Transfer to a wide-mouth HDPE jar. Do not use metal spatulas ; use plastic or Teflon-coated scoops.

  • Labeling:

    • Primary Hazard: TOXIC [1]

    • Secondary Hazard: ORGANIC FLUORIDE (Alerts incinerator operators to HF generation).[1]

    • Warning: "NITROPHENOL - DO NOT MIX WITH BASES OR METALS"

Protocol B: Liquid Waste (Solutions)
  • Segregation: Do not mix with "General Organic Waste" if that stream is later consolidated with basic waste streams.[1]

  • Container: HDPE Jerrycan.

  • Labeling: Clearly mark the solvent composition.[1] Ensure the tag "Contains Fluorinated Organics" is visible.

Protocol C: Spill Cleanup (Emergency)
  • PPE: Nitrile gloves (double gloved), N95 dust mask or P100 respirator (if powder), safety goggles.[1]

  • Action:

    • Do not dry sweep. This generates dust.[1]

    • Cover spill with a solvent-dampened pad (Ethanol) or use a wet-vac if available for hazardous powders.[1]

    • Wipe area with a mild detergent (neutral pH).[1] Avoid bleach or ammonia (potential reactivity).[1]

    • Place all cleanup materials into the specific hazardous waste container (HDPE).

Destruction Mechanism (The "Why")

The only validated destruction method for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is High-Temperature Incineration with Flue Gas Cleaning .[1]

  • Combustion (1100°C+): The compound is injected into a rotary kiln. The high temperature breaks the C-F bonds (one of the strongest in organic chemistry).

    • Reaction:

      
      [1]
      
  • The HF Problem: The combustion releases Hydrogen Fluoride gas, which is extremely corrosive and toxic.

  • Scrubbing (The Solution): The exhaust gas passes through a wet scrubber spraying an alkaline solution (Calcium Hydroxide or Sodium Hydroxide).

    • Neutralization:[1]

      
      [1]
      
    • Result: The fluorine is captured as Calcium Fluoride (Fluorspar), a stable, non-toxic solid, preventing atmospheric release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136277271, 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). RCRA Waste Classification Guidelines: Reactive Wastes (D003).[1] Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards.[1] 8th Edition.[1] Elsevier.[1] (Reference for Nitrophenol/Metal salt shock sensitivity).

  • Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds.[2] University of Utah / NIST. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS: 2090420-72-5). Status: High-Potency / Corrosive / Energetic Pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS: 2090420-72-5).

Status: High-Potency / Corrosive / Energetic Precursor. Immediate Action: Treat as a severe dermal toxin and potential explosive hazard until specific lot characterization proves otherwise.

Part 1: Hazard Architecture & Risk Assessment

To handle this compound safely, you must understand why it is dangerous. We deconstruct the molecule into its functional risk components:

Functional GroupAssociated HazardOperational Implication
Phenol Core Corrosive & Systemic Toxin Rapidly penetrates skin, often anesthetizing the area so burns are not felt immediately. Causes protein denaturation.
Nitro Group (-NO₂) Energetic & Toxic Increases explosion potential if heated or shocked. Enhances systemic toxicity (methemoglobinemia risk).
Difluoromethyl / Fluoro Lipophilicity & HF Risk Fluorine atoms increase lipid solubility, accelerating skin absorption. Thermal decomposition releases Hydrogen Fluoride (HF).[1]

Physicochemical Warning:

  • Storage: Cold-chain (2-8°C) required. Nitrophenols are often thermally unstable; degradation can lead to pressure buildup in sealed vials.

  • Appearance: Typically a yellow/orange solid. Discoloration to dark brown indicates decomposition.

Part 2: The Defensive Barrier (PPE)

Standard "lab safety" is insufficient for fluorinated nitrophenols. You must employ a Redundant Barrier System .

Hand Protection (The "Double-Shell" Protocol)

Single nitrile gloves provide inadequate protection against nitrophenols, which can permeate thin rubber.

  • Inner Layer: Silver Shield® / 4H® (PE/EVAL) Laminate Gloves .

    • Why: These are chemically impervious to aromatics and phenols.

  • Outer Layer: High-Dexterity Nitrile (minimum 5 mil) .

    • Why: Provides grip and mechanical protection for the inner laminate glove.

  • Protocol: Tape the inner glove cuff to the lab coat sleeve. Don the outer glove over the assembly.

Respiratory & Inhalation Control
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Powder Handling): If weighing >100 mg of fine powder, use a Static-Dissipative Weighing Enclosure inside the hood to prevent dust aerosolization.

  • Emergency Backup: NIOSH-approved full-face respirator with P100/OV (Organic Vapor) cartridges if hood containment is breached.

Ocular & Facial Defense
  • Base: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited.

  • Overlay: 8-inch Polycarbonate Face Shield.

    • Why: Phenolic burns to the neck and face are disfiguring and life-threatening. The shield protects against projectile glass if a pressurized vial bursts.

Body Shielding
  • Standard: 100% Cotton Lab Coat (Polyester melts into skin during fire).

  • Reinforcement: Chemical-Resistant Apron (Rubber or Neoprene) worn over the lab coat when handling liquid stock solutions.

Part 3: Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Fluorinated solids are often static-prone, causing "jumping" powder.

  • Neutralize: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

  • Contain: Weigh only into a tared vial with a cap—never onto open paper.

  • Solubilize: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) inside the weighing vial before transferring to the reaction vessel. This eliminates dust transfer risks.

B. Reaction Setup (The "Thermal" Risk)
  • Venting: Never heat this compound in a closed system. Nitrogen generation from the nitro group can over-pressurize glassware.

  • Cooling: If reacting with strong bases (forming the nitrophenolate salt), chill the vessel to 0°C. The deprotonation is exothermic and can trigger runaway decomposition.

C. Visualization of PPE Workflow

PPE_Workflow cluster_0 Step 1: Base Layer cluster_1 Step 2: Hand Defense cluster_2 Step 3: Face/Body Coat Cotton Lab Coat (Snap closures) Inner Laminate Glove (Silver Shield) Coat->Inner Shoes Closed-Toe Leather/Composite Tape Tape Cuff to Sleeve Inner->Tape Outer Nitrile Glove (5 mil+) Tape->Outer Apron Chem-Resistant Apron Outer->Apron Goggles Splash Goggles (Sealed) Apron->Goggles Shield Face Shield (Polycarbonate) Goggles->Shield

Caption: Sequential donning protocol to ensure redundant protection against phenolic permeation.

Part 4: Emergency Response System

Pre-Work Requirement: You must have a Phenol Response Kit visible and accessible (not locked in a drawer).

Exposure Response Logic
  • Skin Contact: Water is hydrophobic to this compound.

    • Wipe: Gently wipe off excess solid/liquid (do not scrub).

    • Solubilize: Soak the area with Polyethylene Glycol 300 or 400 (PEG) or Isopropyl Alcohol for 15 minutes. This draws the phenol out of the skin.

    • Flush: Only after PEG treatment, flush with water for 15+ minutes.

  • Eye Contact:

    • Flush: Immediate eyewash station for 15 minutes. Hold eyelids open.

    • Medical: Transport to ER immediately. Fluorinated phenols can cause delayed corneal opacity.

Spill Management
  • DO NOT use paper towels. Nitrophenols are oxidizing; drying on paper creates a flammable solid.

  • Protocol:

    • Cover spill with vermiculite or sand .

    • Scoop into a wide-mouth jar.

    • Wipe surface with dilute NaOH (turns yellow/orange, indicating salt formation) then water.

Part 5: Waste & Disposal

Waste StreamClassificationProtocol
Solid Waste T-Listed (Acute Hazardous) Double-bag in clear polyethylene. Label "TOXIC: Fluorinated Nitrophenol".
Liquid Waste Halogenated Organic Segregate from oxidizers. Do not mix with concentrated acids (risk of HF).
Contaminated Sharps Bio/Chem Hazard Rigid container. Do not recap needles.

References

  • BLD Pharm . 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Product Information. CAS 2090420-72-5.[2] Retrieved from

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 223083, 2,4-Difluoro-6-nitrophenol (Analog Reference). Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: 2,3-Difluoro-6-nitrophenol. Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Phenol. Standards 29 CFR 1910.1000. Retrieved from

Sources

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